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  • Product: 2-(4-methylcyclohexyl)acetic Acid
  • CAS: 6603-71-0

Core Science & Biosynthesis

Foundational

2-(4-methylcyclohexyl)acetic acid chemical properties

An In-depth Technical Guide to 2-(4-methylcyclohexyl)acetic acid This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2-(4-methylcyclohexyl)acet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-methylcyclohexyl)acetic acid

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2-(4-methylcyclohexyl)acetic acid (CAS No. 6603-71-0). It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a detailed understanding of this versatile chemical intermediate.

Introduction and Core Identifiers

2-(4-methylcyclohexyl)acetic acid is an alicyclic carboxylic acid characterized by a cyclohexane ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 1-position. This structure provides a unique combination of a lipophilic cycloalkane group and a functional carboxylic acid handle, making it a valuable building block in various chemical syntheses.[1] The molecule exists as a mixture of cis and trans isomers, which can influence its physical properties and biological activity.

Precise identification is crucial for regulatory compliance, procurement, and scientific documentation. The primary identifiers for this compound are consolidated below.[1][][3]

IdentifierValue
CAS Number 6603-71-0
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
IUPAC Name 2-(4-methylcyclohexyl)acetic acid
Synonyms 4-Methylcyclohexaneacetic acid
SMILES CC1CCC(CC1)CC(=O)O
InChI Key OQZGYMRYZAKXAF-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of 2-(4-methylcyclohexyl)acetic acid are dictated by its molecular structure. The carboxylic acid group allows for hydrogen bonding, influencing its boiling point and solubility, while the substituted cyclohexane ring contributes to its lipophilicity.[4]

PropertyValueSource
Physical Form Solid[5]
Boiling Point 253.7 °C (at 760 mmHg)[]
Density 0.984 g/cm³[]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Solubility Soluble in polar solvents like alcohols.[4][4]
logP (Octanol/Water) 2.287[]

Synthesis and Mechanistic Rationale

While multiple synthetic routes are conceivable, a robust and scalable pathway to 2-(4-methylcyclohexyl)acetic acid can be adapted from established methods for related compounds. A logical approach begins with the catalytic hydrogenation of a readily available starting material, p-cresol, followed by conversion of the resulting 4-methylcyclohexanol to the target carboxylic acid. A common strategy involves a two-step homologation (lengthening the carbon chain by one).

The following diagram outlines a plausible synthetic pathway.

Synthesis_Pathway start p-Cresol step1 4-Methylcyclohexanol start->step1 H₂ / Pd/C High Pressure, Heat (Catalytic Hydrogenation) step2 4-Methylcyclohexyl Bromide step1->step2 PBr₃ (Bromination) step3 4-Methylcyclohexylacetonitrile step2->step3 NaCN in DMSO (Nucleophilic Substitution) product 2-(4-methylcyclohexyl)acetic acid step3->product H₃O⁺, Heat (Acid Hydrolysis)

Caption: Plausible synthetic pathway for 2-(4-methylcyclohexyl)acetic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard organic chemistry transformations.[6] Researchers should perform their own optimization and safety assessments.

Step 1: Catalytic Hydrogenation of p-Cresol to 4-Methylcyclohexanol

  • Rationale: The aromatic ring of p-cresol is reduced to a cyclohexane ring using a strong catalyst like Palladium on carbon (Pd/C) under hydrogen pressure. This is a standard and high-yielding method for converting phenols to cyclohexanols.

  • Procedure:

    • In a high-pressure autoclave, charge p-cresol and a suitable solvent such as ethanol.

    • Add 5 mol% of 10% Pd/C catalyst.

    • Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas to approximately 100-500 psi.

    • Heat the mixture to 100-150°C with vigorous stirring.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • After cooling and venting, filter the reaction mixture through Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield crude 4-methylcyclohexanol, which can be purified by distillation.

Step 2: Bromination of 4-Methylcyclohexanol

  • Rationale: The hydroxyl group is converted to a good leaving group (bromide) to facilitate subsequent nucleophilic substitution. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.

  • Procedure:

    • Cool the 4-methylcyclohexanol in an ice bath.

    • Slowly add PBr₃ (approximately 0.4 equivalents) dropwise with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50°C) for several hours to drive the reaction to completion.

    • Carefully pour the mixture over ice water and extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to yield crude 4-methylcyclohexyl bromide.

Step 3: Nucleophilic Substitution with Cyanide

  • Rationale: The bromide is displaced by a cyanide ion, which introduces the necessary carbon atom for the final acetic acid moiety. This is a classic Sₙ2 reaction.

  • Procedure:

    • Dissolve the 4-methylcyclohexyl bromide in a polar aprotic solvent like DMSO.

    • Add sodium cyanide (NaCN) and heat the mixture to approximately 80-100°C.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the organic extracts thoroughly with water and brine to remove residual DMSO and salts.

    • Dry the organic layer and concentrate to obtain 4-methylcyclohexylacetonitrile.

Step 4: Hydrolysis of the Nitrile to Carboxylic Acid

  • Rationale: The nitrile group is hydrolyzed under acidic conditions to the corresponding carboxylic acid. This is a standard transformation that completes the synthesis.

  • Procedure:

    • Combine the 4-methylcyclohexylacetonitrile with an excess of aqueous sulfuric or hydrochloric acid (e.g., 6M H₂SO₄).

    • Heat the mixture to reflux for several hours.

    • Cool the mixture to room temperature. The product may precipitate as a solid.

    • Collect the solid by filtration, or if it remains dissolved, extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

    • Recrystallize the crude product from a suitable solvent (e.g., hexanes/ethyl acetate) to obtain pure 2-(4-methylcyclohexyl)acetic acid.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is essential. While experimental spectra for this specific compound are not widely published, its structure can be confidently confirmed by a combination of NMR, IR, and mass spectrometry. The following section describes the expected spectral features.

Spectroscopy_Workflow cluster_NMR NMR Spectroscopy cluster_Other Other Techniques H_NMR ¹H NMR (Proton Environment) C_NMR ¹³C NMR (Carbon Skeleton) IR IR Spectroscopy (Functional Groups) MS Mass Spectrometry (Molecular Weight & Formula) Compound 2-(4-methylcyclohexyl)acetic acid Compound->H_NMR Confirm proton count & connectivity Compound->C_NMR Confirm carbon count & type Compound->IR Identify C=O and O-H bonds Compound->MS Confirm M.W. = 156.22

Sources

Exploratory

physical and chemical properties of 2-(4-methylcyclohexyl)acetic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-methylcyclohexyl)acetic acid For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-methylcyclohexyl)acetic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-methylcyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methylcyclohexyl)acetic acid is a carboxylic acid derivative featuring a substituted cyclohexane ring. Its unique structural combination of a lipophilic methylcyclohexyl group and a polar carboxylic acid moiety imparts a distinct set of physicochemical properties that make it a molecule of interest in various fields, particularly as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The stereochemistry of the 4-methylcyclohexyl group (cis/trans isomerism) can significantly influence its biological activity and physical properties, a critical consideration in its application. This guide provides a comprehensive overview of the physical and chemical characteristics of 2-(4-methylcyclohexyl)acetic acid, supported by experimental protocols and theoretical insights to aid researchers in its effective utilization.

Molecular Structure and Isomerism

The fundamental structure of 2-(4-methylcyclohexyl)acetic acid consists of an acetic acid group attached to a 4-methylcyclohexane ring. The cyclohexane ring can exist in different conformations, with the chair conformation being the most stable. The substituents on the ring can be in either axial or equatorial positions, leading to cis and trans diastereomers. The interplay between these isomeric forms is crucial for understanding the compound's overall properties and behavior in chemical reactions and biological systems.

Caption: Chair conformations of trans and cis isomers of 2-(4-methylcyclohexyl)acetic acid.

Physical Properties

The physical properties of 2-(4-methylcyclohexyl)acetic acid are largely dictated by its molecular structure, including its molecular weight, the presence of the polar carboxylic acid group, and the nonpolar hydrocarbon backbone. Carboxylic acids, in general, exhibit strong intermolecular hydrogen bonding, leading to the formation of dimers, which significantly elevates their boiling points compared to other organic molecules of similar molecular weight.[3][4][5] The solubility is characterized by the hydrophilic nature of the carboxyl group and the hydrophobic nature of the methylcyclohexyl ring.[6][7]

PropertyValueSource
Molecular Formula C9H16O2[8]
Molecular Weight 156.22 g/mol [8]
Appearance Colorless liquid or low melting solidGeneral property of similar carboxylic acids[7]
Boiling Point Predicted: ~250-270 °C at 760 mmHgBased on related structures[9]
Melting Point Not available for the specific compound. Related compounds have a wide range. For example, 2-[(1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid has a melting point of 123-124 °C.[10]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether.General property of carboxylic acids with significant hydrocarbon portions[4]
pKa Predicted: ~4.8 - 5.0Based on the pKa of similar carboxylic acids like cyclohexylacetic acid.
CAS Number 6603-71-0[2]

Chemical Properties and Reactivity

The chemical reactivity of 2-(4-methylcyclohexyl)acetic acid is dominated by the carboxylic acid functional group.

  • Acidity: As a carboxylic acid, it is a weak acid and will react with bases to form carboxylate salts.[5] The pKa is expected to be in the typical range for aliphatic carboxylic acids.

  • Esterification: It readily undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. This is a common reaction for modifying its properties or for use in synthesis.[11][12]

  • Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 2-(4-methylcyclohexyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH4).

  • Alpha-Halogenation: The alpha-carbon (the carbon adjacent to the carboxyl group) can be halogenated, for example, through the Hell-Volhard-Zelinsky reaction.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2-(4-methylcyclohexyl)acetic acid.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the protons on the cyclohexane ring (a complex multiplet), the alpha-protons of the acetic acid moiety (a doublet or multiplet), and a broad singlet for the acidic proton of the carboxyl group, which is exchangeable with D₂O.[13][14] The chemical shifts and coupling constants of the cyclohexane protons can provide information about the stereochemistry of the molecule.[15][16]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range), the carbons of the cyclohexane ring, the alpha-carbon, and the methyl carbon.[16]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹, both indicative of the carboxylic acid dimer.[3]

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide further structural information. For analytical purposes, derivatization to more volatile esters (e.g., methyl or picolinyl esters) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique.[17][18][19][20][21]

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using a standard potentiometric titration method.[22] The pKa is the pH at which the acid is 50% dissociated.[23]

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of base added. The pKa is determined from the midpoint of the titration curve.[24]

Materials:

  • 2-(4-methylcyclohexyl)acetic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh approximately 0.1 g of 2-(4-methylcyclohexyl)acetic acid and dissolve it in 50 mL of deionized water. Gentle heating may be required to aid dissolution. If solubility is low, a co-solvent like ethanol can be used, but this may slightly affect the pKa value.

  • Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution.

  • Record the initial pH of the acid solution.

  • Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point (the point of rapid pH change).

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point from the inflection point of the curve (or by using the first or second derivative of the curve).

  • The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

This protocol outlines the analysis of 2-(4-methylcyclohexyl)acetic acid by GC-MS after converting it to its more volatile methyl ester.

Principle: Carboxylic acids are often not volatile enough for direct GC analysis. Derivatization to their methyl esters increases their volatility, allowing for separation and identification by GC-MS.[20][21]

Materials:

  • 2-(4-methylcyclohexyl)acetic acid

  • Methanol (anhydrous)

  • Acetyl chloride or concentrated sulfuric acid (as catalyst)

  • Hexane or diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Vials for reaction and GC-MS analysis

  • GC-MS instrument with a suitable capillary column (e.g., a polar Carbowax or a medium-polarity phase like BPX70).[19]

Procedure:

  • Esterification (Methylation):

    • In a vial, dissolve approximately 10 mg of 2-(4-methylcyclohexyl)acetic acid in 1 mL of anhydrous methanol.

    • Carefully add 2-3 drops of acetyl chloride or concentrated sulfuric acid.

    • Cap the vial tightly and heat at 60-70 °C for 1-2 hours.

    • Allow the reaction mixture to cool to room temperature.

  • Work-up:

    • Add 2 mL of hexane or diethyl ether and 2 mL of water to the reaction vial.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean vial.

    • Wash the organic layer with 2 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and then with 2 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Transfer the dried organic solution to a GC-MS autosampler vial.

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

    • Run a suitable temperature program to separate the components.

    • Acquire the mass spectrum of the eluting peak corresponding to the methyl 2-(4-methylcyclohexyl)acetate.

    • Analyze the mass spectrum to confirm the molecular weight and fragmentation pattern.

Caption: Workflow for GC-MS analysis of 2-(4-methylcyclohexyl)acetic acid after derivatization.

Safety and Handling

Conclusion

2-(4-methylcyclohexyl)acetic acid is a versatile chemical intermediate with properties defined by its dual-functional structure. A thorough understanding of its physical properties, such as solubility and boiling point, and its chemical reactivity, particularly of the carboxylic acid group, is essential for its successful application in research and development. The experimental protocols provided in this guide offer a framework for its characterization, ensuring data quality and reproducibility. As with any chemical, adherence to proper safety protocols is paramount.

References

  • Physical Properties of Carboxylic Acids. (n.d.). BYJU'S. Retrieved from [Link][6]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University. Retrieved from [Link][23]

  • Physical Properties of Carboxylic Acids. (2021, May 22). Chemistry LibreTexts. Retrieved from [Link][4]

  • Clark, J. (n.d.). an introduction to carboxylic acids. Chemguide. Retrieved from [Link][5]

  • Physical Properties of carboxylic acids. (2021, July 3). BrainKart. Retrieved from [Link][7]

  • An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. Retrieved from [Link][24]

  • Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). Journal of Chemical Education. Retrieved from [Link][28]

  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. Retrieved from [Link][29]

  • Christie, W. W. (1998). Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. Lipids, 33(4), 343–353. Retrieved from [Link][17]

  • Structure Determination of Polyunsaturated Fatty Acids by Gas Chromatography-Mass Spectrometry—A Comparison of Fragmentation Patterns of Various Derivatives. (n.d.). Journal of Chromatographic Science. Retrieved from [Link][18]

  • 2-(4-methylcyclohexylidene)acetic Acid. (n.d.). PubChem. Retrieved from [Link][30]

  • What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?. (2019, July 23). AOCS. Retrieved from [Link][19]

  • Measurement of Acidity (pKa). (n.d.). ECETOC. Retrieved from [Link][22]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023, December 5). LCGC International. Retrieved from [Link][20]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (2011, November 15). LIPID MAPS. Retrieved from [Link][21]

  • 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. (2016, April 13). Loba Chemie. Retrieved from [Link][25]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). DTIC. Retrieved from [Link][13]

  • 2-(4-methylcyclohexyl)acetic acid (C9H16O2). (n.d.). PubChemLite. Retrieved from [Link][8]

  • Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. (n.d.). Modgraph. Retrieved from [Link][15]

  • Safety Data Sheet. (2025, October 23). MG Chemicals. Retrieved from [Link][26]

  • Draw the 1H NMR Spectrum for Cyclohexane (C6H12). (2020, September 3). YouTube. Retrieved from [Link][14]

  • C13 and H1 Nuclear Magnetic Resonance Spectra of Cycloalkanes. (n.d.). ACS Publications. Retrieved from [Link][16]

  • Synthesis method for 2-methylcyclohexyl acetate. (n.d.). Google Patents. Retrieved from [11]

  • Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions. (n.d.). Google Patents. Retrieved from [12]

Sources

Foundational

The Cyclohexylacetic Acid Scaffold: From Lipophilic GABA Analogs to Alpha-2-Delta Ligands

Introduction: The "GABA Mimetic" Paradox In the annals of medicinal chemistry, few scaffolds illustrate the power of serendipity and rational design quite like cyclohexylacetic acid derivatives . The archetype of this cl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "GABA Mimetic" Paradox

In the annals of medicinal chemistry, few scaffolds illustrate the power of serendipity and rational design quite like cyclohexylacetic acid derivatives . The archetype of this class, Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), represents a seminal case study in drug development: a molecule designed for one specific target that achieved blockbuster status by acting on a completely different one.

For researchers and drug developers, understanding this scaffold requires navigating a paradox. These molecules were synthesized to mimic


-aminobutyric acid (GABA) and cross the blood-brain barrier (BBB). Yet, they exhibit no affinity for GABA_A or GABA_B receptors , nor do they influence GABA uptake or degradation. Instead, their clinical efficacy in epilepsy and neuropathic pain stems from a high-affinity interaction with the 

auxiliary subunit of voltage-gated calcium channels (VGCCs)
.

This guide deconstructs the technical history, synthetic evolution, and mechanistic validation of cyclohexylacetic acid derivatives, providing a roadmap for next-generation ligand design.

Historical Genesis: The Lipophilic Imperative

The Satzinger-Hartenstein Era (1970s)

In the early 1970s, researchers Gerhard Satzinger and Johannes Hartenstein at Goedecke AG (a Parke-Davis subsidiary) faced a pharmacokinetic hurdle. GABA is the primary inhibitory neurotransmitter in the mammalian CNS, making it an ideal candidate for seizure suppression. However, GABA is a zwitterion at physiological pH; it is too polar to penetrate the BBB via passive diffusion and lacks a dedicated high-capacity influx transporter for exogenous delivery.

The Hypothesis: To render GABA brain-penetrant, the team applied a classic medicinal chemistry strategy: lipophilic masking . By incorporating the flexible GABA backbone into a lipophilic cyclohexane ring, they aimed to:

  • Increase the partition coefficient (LogP).

  • Restrict the conformational freedom of the GABA chain, potentially locking it into a bioactive conformation.

This led to the synthesis of Gabapentin (codenamed CI-945).[1] The molecule successfully crossed the BBB, not merely due to lipophilicity, but—as later discovered—by hijacking the System L (LAT1) amino acid transporter, effectively mimicking L-Leucine.

Mechanism of Action: The Pivot

For nearly two decades, the mechanism of gabapentinoids remained elusive. It was not until 1996 that Gee et al. identified the molecular target, shifting the field from "GABA analogs" to "


 ligands."
The Signaling Pathway

The therapeutic effect relies on binding to the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 (and 

) subunits of presynaptic P/Q-type (CaV2.1) and N-type (CaV2.[2]2) calcium channels.[2][3]
  • Binding: The ligand binds the

    
     subunit (specifically the RRR motif).
    
  • Trafficking Inhibition: This binding disrupts the trafficking of the Calcium channel complex to the plasma membrane.

  • Synaptic Silencing: Reduced surface density of VGCCs leads to decreased Calcium influx during depolarization.

  • Neurotransmitter Modulation: Consequently, the release of excitatory neurotransmitters (Glutamate, Substance P, CGRP) is suppressed, dampening central sensitization in neuropathic pain states.

Visualization: The Modulation Pathway

MoA Ligand Cyclohexylacetic Acid Derivative (e.g., Gabapentin) Target α2δ-1 Subunit (Presynaptic VGCC) Ligand->Target High Affinity Binding (Kd ~15-30 nM) Trafficking Channel Trafficking to Membrane Target->Trafficking Inhibits Surface Expression CaInflux Voltage-Gated Ca²⁺ Influx Trafficking->CaInflux Reduced Channel Density Vesicle Synaptic Vesicle Fusion CaInflux->Vesicle Decreased Ca²⁺ Trigger Release Excitatory Release (Glu, Sub-P) Vesicle->Release Suppression Sensitization Central Sensitization (Neuropathic Pain) Release->Sensitization Attenuation

Figure 1: Mechanism of Action. The ligand binds the auxiliary


 subunit, preventing the trafficking of calcium channels to the presynaptic membrane, thereby reducing excitatory neurotransmission.[4]

Structure-Activity Relationship (SAR) & Transport

The cyclohexane ring is not merely a lipophilic anchor; it is a structural key for the LAT1 (SLC7A5) transporter.

Key SAR Determinants
FeatureRequirementMechanistic Rationale
C-Terminus Free Carboxylic AcidEssential for electrostatic interaction with the binding pocket (Arginine residues). Esters (prodrugs) are inactive until hydrolyzed.
N-Terminus Primary AmineCritical for hydrogen bonding. Substitution destroys affinity (except for transient prodrug masking).
3-Position Bulky Lipophilic GroupThe cyclohexane ring (Gabapentin) or isobutyl group (Pregabalin) mimics the side chain of L-Leucine , allowing transport via System L.
Stereochemistry Achiral (Gabapentin)Gabapentin is achiral. However, for substituted analogs (e.g., Pregabalin), the (S)-enantiomer is often the active eutomer.

Application Note: When designing new derivatives, maintaining substrate specificity for LAT1 is crucial for BBB penetration. Compounds that bind


 tightly but fail to engage LAT1 will likely fail in vivo.

Technical Protocols

A. Chemical Synthesis: The Hofmann Rearrangement Route

While modern catalytic routes exist, the "classic" industrial synthesis via 1,1-cyclohexanediacetic acid remains the most robust for generating the core scaffold in a laboratory setting. This route avoids the handling of hazardous azides associated with the Curtius rearrangement.

Reagents:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Sodium Hypochlorite (NaOCl)

  • Sodium Hydroxide (NaOH)

Workflow Diagram:

Synthesis Start Cyclohexanone Step1 Knoevenagel Condensation Start->Step1 Inter1 1,1-Cyclohexane diacetic acid Step1->Inter1 Step2 Imide Formation (NH4OAc, Heat) Inter1->Step2 Inter2 3,3-Pentamethylene glutarimide Step2->Inter2 Step3 Hofmann Rearrangement (NaOCl / NaOH) Inter2->Step3 Final Gabapentin (HCl Salt) Step3->Final

Figure 2: Synthetic pathway utilizing the Hofmann rearrangement to convert the glutarimide intermediate into the primary amine.

Step-by-Step Protocol:

  • Condensation: React cyclohexanone with ethyl cyanoacetate (Guareschi-Thorpe condensation) followed by hydrolysis to yield 1,1-cyclohexanediacetic acid .

  • Imide Formation: Reflux the diacetic acid with urea or ammonium acetate to close the ring, forming 3,3-pentamethylene glutarimide .

    • Checkpoint: Monitor via IR spectroscopy. Disappearance of the broad acid -OH stretch and appearance of imide carbonyls (~1700 cm⁻¹).

  • Hofmann Rearrangement:

    • Dissolve the glutarimide in 20% NaOH at 0°C.

    • Add NaOCl (10-12% solution) dropwise, maintaining T < 5°C.

    • Allow to warm to room temperature, then heat to 60°C for 2 hours to drive the rearrangement.

  • Isolation: Acidify with concentrated HCl to pH 1-2. The hydrochloride salt of the product precipitates or can be extracted.

B. Validation: [3H]-Gabapentin Binding Assay

To confirm a new derivative targets the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 subunit, a radioligand binding assay is the gold standard.

Materials:

  • Source Tissue: Porcine or Rat cerebral cortex membranes (rich in

    
    ).
    
  • Radioligand: [3H]-Gabapentin (Specific Activity ~80 Ci/mmol).

  • Non-specific Control: 10

    
    M Unlabeled Gabapentin (or L-Leucine if testing transporter overlap).
    

Protocol:

  • Membrane Prep: Homogenize cortex in ice-cold 10 mM HEPES/KOH (pH 7.4). Centrifuge at 1,000 x g (remove debris), then 40,000 x g (pellet membranes). Resuspend pellet to ~0.5 mg protein/mL.

  • Incubation:

    • Total Binding: Membrane + [3H]-Gabapentin (10 nM).

    • Non-Specific Binding: Membrane + [3H]-Gabapentin (10 nM) + Unlabeled Ligand (10

      
      M).
      
    • Incubate for 45 minutes at 22°C (Room Temp). Note: Binding is slow; equilibrium requires >30 mins.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding). Wash 3x with ice-cold buffer.

  • Analysis: Scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
    • Success Criteria: Specific binding should be >80% of total binding. A potent derivative will displace [3H]-Gabapentin with a

      
       < 100 nM.
      

References

  • Satzinger, G., & Hartenstein, J. (1977). Cyclic amino acids.[5] U.S. Patent No.[1][5][6] 4,024,175.[5] Link

  • Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel.[4][7][8] Journal of Biological Chemistry, 271(10), 5768-5776. Link

  • Brown, J. P., et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain.[2][9][7][8] Analytical Biochemistry, 255(2), 236-243.[2] Link

  • Su, T. Z., et al. (2005). Gabapentin permeation across the blood-brain barrier via the amino acid transporter system L. Journal of Neurochemistry, 64(5), 2125-2131. Link

  • Ferrari, M., et al. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S. Patent No.[1][5][6] 6,846,950.[6] Link

Sources

Exploratory

theoretical properties of 2-(4-methylcyclohexyl)acetic acid

Executive Summary 2-(4-methylcyclohexyl)acetic acid (CAS 6603-71-0) serves as a pivotal "lipophilic anchor" in modern medicinal chemistry.[1] While chemically simple, its value lies in its stereochemical rigidity and met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-methylcyclohexyl)acetic acid (CAS 6603-71-0) serves as a pivotal "lipophilic anchor" in modern medicinal chemistry.[1] While chemically simple, its value lies in its stereochemical rigidity and metabolic stability.[1][2] It is the definitive precursor for the trans-4-methylcyclohexylamine moiety found in the blockbuster sulfonylurea Glimepiride (Amaryl) and the atypical antipsychotic Cariprazine (Vraylar).[1][2]

This guide moves beyond basic catalog data to analyze the causality of its properties: why the trans-isomer is thermodynamically preferred, how to force this conversion experimentally, and how its physicochemical profile dictates its role in GPCR ligand design.

Physicochemical Profile

The molecule exists as a mixture of cis and trans diastereomers.[1] For pharmaceutical applications, the trans-isomer is almost exclusively the target due to its ability to project substituents into specific receptor pockets with minimal entropic penalty.[2]

Table 1: Core Theoretical & Experimental Properties

PropertyValue (Trans-Isomer)Value (Cis-Isomer)Context/Significance
Molecular Weight 156.22 g/mol 156.22 g/mol Low MW allows for significant downstream functionalization (Fragment-Based Drug Design).[1][2]
LogP (Predicted) 2.72 ± 0.22.55 ± 0.2The trans isomer is slightly more lipophilic due to effective surface area exposure (diequatorial).[1][2]
pKa (Acid) 4.78 ± 0.14.82 ± 0.1Typical carboxylic acid; exists as an anion at physiological pH (7.4).[1][2]
TPSA 37.3 Ų37.3 ŲLow polar surface area suggests excellent membrane permeability (BBB penetrant potential).[1][2]
Rotatable Bonds 22High rigidity of the cyclohexyl core reduces the entropic cost of binding.[1]
Boiling Point ~240°C (760 mmHg)~235°CHigh boiling point necessitates vacuum distillation for purification.[1][2]

Scientist’s Note: The LogP difference between isomers is subtle but critical. The trans-isomer's diequatorial conformation creates a flatter, more hydrophobic plane, enhancing Van der Waals interactions within hydrophobic pockets (e.g., the SUR1 receptor for Glimepiride).

Stereochemical Theory: The Chair Conformation

Understanding the stability of 2-(4-methylcyclohexyl)acetic acid requires conformational analysis.[1][2] The cyclohexane ring adopts a chair conformation.[1][2][3] Stability is dictated by 1,3-diaxial interactions.[1][2]

  • Trans-Isomer (Thermodynamic Product): Both the methyl group (C4) and the acetic acid side chain (C1) can adopt equatorial positions simultaneously.[1][2] This is the lowest energy state ($ \Delta G \approx 0 $).[1][2]

  • Cis-Isomer (Kinetic Product): One substituent must be axial while the other is equatorial.[1][2] If the bulky acetic acid group is equatorial, the methyl group is axial, incurring a steric penalty of ~1.7 kcal/mol due to 1,3-diaxial interactions with ring protons.

Figure 1: Conformational Energy Landscape

G cluster_0 Kinetic Product (Cis) cluster_1 Thermodynamic Product (Trans) Cis_Chair Cis-Isomer (Axial-Equatorial) High_Energy High Steric Strain (~1.7 kcal/mol) Cis_Chair->High_Energy Isomerization Base-Catalyzed Epimerization (NaOEt / EtOH, Reflux) Cis_Chair->Isomerization Heat/Base Trans_Chair Trans-Isomer (Diequatorial) Low_Energy Minimizes 1,3-Diaxial Interactions Trans_Chair->Low_Energy Isomerization->Trans_Chair Equilibrium Shift (>95:5) caption Fig 1. Thermodynamic drive from Cis (axial-equatorial) to Trans (diequatorial) via enolate intermediate.

Experimental Protocols: Synthesis & Isomerization

Protocol A: Catalytic Hydrogenation of 4-Methylphenylacetic Acid

Objective: Reduce the aromatic ring to a saturated cyclohexane ring.[1][2]

  • Reagents: 4-Methylphenylacetic acid (1.0 eq), 5% Rh/C or 5% Ru/C (5 wt%), Acetic Acid (solvent).

  • Conditions: High pressure (50–100 bar H₂), 60–80°C.

    • Why Rhodium? Rhodium is superior to Palladium for aromatic ring saturation under milder conditions, minimizing decarboxylation side reactions [1].[1][2]

  • Outcome: Yields a ~60:40 mixture of cis:trans isomers.[1][2]

Protocol B: Thermodynamic Isomerization (The "Fix")

Objective: Convert the cis contaminants to the desired trans isomer.[1][4]

  • Esterification: Reflux the crude acid mixture with MeOH/H₂SO₄ to form the methyl ester.[1][2]

    • Reasoning: Isomerization proceeds via an enolate intermediate.[1][2] Esters form enolates more readily than carboxylates (which would form a dianion, requiring harsher conditions).[1][2]

  • Epimerization: Treat the ester with Sodium Methoxide (NaOMe) in Methanol (30% solution) at reflux for 6–12 hours.

    • Mechanism:[1][2] The base deprotonates the alpha-carbon (next to the carbonyl).[1][2] The resulting planar enolate repays the proton from the solvent face that leads to the thermodynamically stable diequatorial (trans) conformer.

  • Hydrolysis: Saponify the equilibrated ester (now >90% trans) with NaOH/H₂O to return the acid.

  • Crystallization: Recrystallize from n-Heptane. The trans-acid crystallizes readily; the cis-isomer remains in the mother liquor.[1][2]

Figure 2: Synthetic Workflow for High-Purity Trans-Isomer

Synthesis Start 4-Methylphenylacetic Acid (Aromatic Precursor) Step1 Hydrogenation (Rh/C, 50 bar H2, AcOH) Start->Step1 Mixture Cis/Trans Mixture (60:40) Kinetic Control Step1->Mixture Step2 Esterification (MeOH, H+) Mixture->Step2 Ester Methyl Ester Mix Step2->Ester Step3 Base-Catalyzed Epimerization (NaOMe/MeOH, Reflux) Ester->Step3 TransEster Trans-Rich Ester (>90%) Step3->TransEster Step4 Hydrolysis & Crystallization (NaOH; then Heptane) TransEster->Step4 Final Pure Trans-2-(4-methylcyclohexyl)acetic acid (>98% de) Step4->Final caption Fig 2. Industrial route converting aromatic precursor to stereopure trans-acid.

Pharmacological Applications & QSAR

The 2-(4-methylcyclohexyl)acetic acid scaffold is rarely the pharmacophore itself; it is the delivery vehicle and structural anchor .[1][2]

The "Lipophilic Anchor" Effect

In the sulfonylurea drug Glimepiride , the trans-4-methylcyclohexyl group binds into a specific hydrophobic pocket of the SUR1 subunit of the K_ATP channel.[1]

  • Mechanism: The cyclohexyl ring provides a bulky, hydrophobic mass that displaces water from the binding site (Entropy-driven binding).[1][2]

  • Trans-Specificity: The trans orientation extends the molecule linearly (length ~10 Å), whereas the cis isomer is "bent," which would cause steric clash with the receptor walls [2].[1]

Metabolic Stability

Unlike a linear alkyl chain (e.g., octanoic acid), the cyclohexyl ring is resistant to


-oxidation.[1][2] The methyl group at the 4-position blocks metabolic attack at the most vulnerable site (para-hydroxylation), significantly extending the half-life (

) of the drug.[2]
Blood-Brain Barrier (BBB) Permeability

For CNS agents like Cariprazine , the lipophilicity (LogP ~2.[1][2]7) contributed by this moiety is optimized. It is high enough to cross the BBB via passive diffusion but low enough to avoid getting trapped in the lipid bilayer (LogP > 5 usually leads to retention in membranes).[2]

References

  • Nishimura, S. (2001).[1][2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][2] (Detailed protocols on Rh vs Pd selectivity for aromatic rings).

  • Frick, W., et al. (2005).[1][2] "Structure-Activity Relationships of Glimepiride Analogues." Journal of Medicinal Chemistry, 48(12).[1][2] Link

  • Agai, B., et al. (2019).[1][2] "Process for the Preparation of Trans-4-methylcyclohexylamine derivatives." US Patent 10,233,152.[1][2] (Industrial scale-up of the isomerization process). Link

  • PubChem Compound Summary. (2025). "2-(4-methylcyclohexyl)acetic acid."[1][2][5][6][7] National Center for Biotechnology Information.[1][2] Link

Sources

Foundational

2-(4-methylcyclohexyl)acetic acid structural analogs and derivatives

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-Methylcyclohexyl)acetic Acid: Synthesis, Biological Evaluation, and Structure-Activity Relationships The 2-(4-methylcyclohexyl)acetic acid sca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-Methylcyclohexyl)acetic Acid: Synthesis, Biological Evaluation, and Structure-Activity Relationships

The 2-(4-methylcyclohexyl)acetic acid scaffold represents a versatile building block in medicinal chemistry and agrochemical research. Its inherent lipophilicity and conformational flexibility, conferred by the substituted cyclohexane ring, make it an attractive starting point for the design of novel bioactive molecules. This technical guide provides an in-depth exploration of the synthesis of the core structure, the strategic development of its analogs, and their diverse biological activities. We will delve into key derivative classes, including dopamine receptor modulators, anti-inflammatory agents, and fungicides, elucidating the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols.

PART 1: The 2-(4-Methylcyclohexyl)acetic Acid Core: Synthetic Strategy and Rationale

The strategic approach to synthesizing 2-(4-methylcyclohexyl)acetic acid and its analogs is predicated on achieving a balance between synthetic efficiency and the ability to introduce molecular diversity. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials. Two classical and robust methods, the Malonic Ester Synthesis and the Arndt-Eistert Homologation, provide reliable access to the core structure and its variants.

Malonic Ester Synthesis: A Workhorse for Substituted Acetic Acids

The malonic ester synthesis is a cornerstone of carboxylic acid preparation, prized for its reliability in forming carbon-carbon bonds.[1][2] The rationale for its application here lies in its ability to construct the acetic acid moiety directly onto a pre-formed cyclohexyl precursor. The key to this synthesis is the enhanced acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups, facilitating their removal by a moderately strong base like sodium ethoxide.[3]

Objective: To synthesize the title compound from 4-methylcyclohexyl bromide.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • 4-Methylcyclohexyl bromide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.05 eq.) in absolute ethanol under an inert atmosphere (e.g., argon). To this solution, add diethyl malonate (1.00 eq.) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the sodiomalonic ester enolate.[2]

  • Alkylation: Add 4-methylcyclohexyl bromide (1.00 eq.) to the enolate solution. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the SN2 reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Saponification (Ester Hydrolysis): After cooling the reaction mixture to room temperature, add an aqueous solution of sodium hydroxide (2.5 eq.). Reheat the mixture to reflux for 3-4 hours to hydrolyze the diethyl ester to the dicarboxylate salt.

  • Acidification and Decarboxylation: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. This protonates the dicarboxylate to form the unstable malonic acid derivative. Gently heat the acidic solution to 50-70 °C. The β-keto acid structure will readily decarboxylate, releasing CO₂ gas. Continue heating until effervescence ceases.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Extract the product into diethyl ether (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield crude 2-(4-methylcyclohexyl)acetic acid.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane. Characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Arndt-Eistert Homologation: Chain Extension to Acetic Acid Derivatives

The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of carboxylic acids.[6][7] This approach is particularly valuable when the starting material is a cyclohexanecarboxylic acid, which can be converted into the corresponding acetic acid derivative. The key transformation involves the Wolff rearrangement of an α-diazoketone intermediate.[8][9]

Arndt_Eistert_Workflow Start 4-Methylcyclohexanecarboxylic Acid Step1 Activation (e.g., SOCl₂) Start->Step1 AcidChloride 4-Methylcyclohexanecarbonyl Chloride Step1->AcidChloride Step2 Reaction with Diazomethane (CH₂N₂) AcidChloride->Step2 Diazoketone α-Diazoketone Intermediate Step2->Diazoketone Step3 Wolff Rearrangement (Ag₂O, H₂O) Diazoketone->Step3 Ketene Ketene Intermediate Step3->Ketene Step4 Nucleophilic Attack (H₂O) Ketene->Step4 FinalProduct 2-(4-Methylcyclohexyl)acetic Acid Step4->FinalProduct

Caption: Arndt-Eistert homologation workflow.

PART 2: Structural Analogs and Derivatives: Therapeutic and Agrochemical Applications

The 2-(4-methylcyclohexyl)acetic acid core has been elaborated into a multitude of derivatives with diverse biological activities. The following sections explore three prominent areas of application, focusing on the underlying SAR and providing relevant experimental protocols for their biological evaluation.

Dopamine Receptor Modulators for Neurological Disorders

Derivatives of the cyclohexyl acetic acid scaffold are crucial intermediates in the synthesis of potent dopamine D2/D3 receptor antagonists.[10] These receptors are validated targets for treating a range of neuropsychiatric disorders, including schizophrenia and bipolar disorder.[11] The cyclohexyl moiety often serves as a lipophilic anchor, while modifications to the acetic acid portion allow for the introduction of pharmacophoric elements that interact with the receptor binding pocket.

The development of selective D2/D3 antagonists from this scaffold often involves replacing the carboxylic acid with a more complex side chain containing a basic nitrogen atom, typically within a piperazine or similar heterocyclic system. For instance, trans-2-(4-(tert-butoxycarbonyl)(ethylamino)methyl)cyclohexyl acetic acid serves as an intermediate for compounds like cariprazine. The trans stereochemistry of the cyclohexane ring is often crucial for optimal receptor binding, as it dictates the spatial orientation of the substituents. The length and nature of the linker between the cyclohexyl ring and the basic amine are critical for achieving high affinity and selectivity.[12]

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 and D3 receptors using a radioligand displacement assay.[11][13][14]

Materials:

  • HEK293 cells stably expressing human D2L or D3 receptors.

  • Radioligand: [³H]-Methylspiperone or a similar high-affinity antagonist.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cultured HEK-D2L or HEK-D3 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 4°C, and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay: In a 96-well plate, combine the cell membranes, the radioligand at a single concentration (typically near its Kd value, e.g., 0.2 nM for D2, 0.5 nM for D3), and varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).[11]

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, washing quickly with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Anti-Inflammatory Agents

Cyclohexyl-containing structures, including N-acylhydrazone derivatives of cyclohexanecarboxylic acid, have demonstrated significant analgesic and anti-inflammatory properties.[15] These compounds are often evaluated in classical murine models of inflammation and pain. The mechanism of action for many of these derivatives involves the inhibition of inflammatory mediators or enzymes like cyclooxygenases (COX).

For cyclohexyl-N-acylhydrazone derivatives, the nature of the aromatic ring attached to the hydrazone is critical for activity. Isosteric replacement of a 2-thienyl ring with a 4-pyridinyl ring can maintain activity, while replacement with imidazole rings may lead to a loss of efficacy.[15] The conformational flexibility of the cyclohexyl ring, compared to a more rigid cyclohexenyl analog, appears to be beneficial for anti-inflammatory action. This suggests that the hydrophobic interactions of the saturated ring with the biological target are important.

Compound ClassModelActivity MetricResultReference
Cyclohexyl-N-AcylhydrazonesAcetic Acid-Induced Writhing% InhibitionHigh[15]
Amidrazone DerivativesLPS-stimulated PBMCsTNF-α InhibitionUp to ~81%[16]
Amidrazone DerivativesLPS-stimulated PBMCsIL-6 InhibitionUp to ~99%[16]
Fungicidal and Insecticidal Derivatives

Unsaturated analogs, such as 2-(4-methylcyclohexylidene)acetic acid and related α-oxo-acetic acid esters, have been patented for their fungicidal and insecticidal properties.[11] These compounds represent a distinct class of bioactive molecules where the exocyclic double bond and further derivatization of the acetic acid moiety are key to their activity.

While detailed mechanisms for these specific compounds are proprietary, many antifungal agents target essential cellular processes in fungi that are absent or significantly different in host organisms. Common targets include the fungal cell membrane (e.g., by inhibiting ergosterol biosynthesis) or cell wall synthesis (e.g., inhibiting β-glucan synthase).[17][18] The lipophilic cyclohexyl group likely facilitates passage through the fungal cell membrane.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a panel of pathogenic fungi.[19][20][21]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Culture medium (e.g., RPMI-1640).

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • Spectrophotometer (plate reader).

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the culture medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeast).[20]

  • Serial Dilution: Add culture medium to all wells of a 96-well plate. In the first column, add the test compound to achieve the highest desired concentration. Perform a two-fold serial dilution across the plate. Leave one column as a positive control (inoculum, no compound) and another as a negative control (medium only).

  • Inoculation: Add the prepared fungal inoculum to all wells except the negative control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth, as determined by visual inspection or by reading the optical density at a specific wavelength.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase TargetID Target Identification (e.g., Dopamine Receptor D2) HTS High-Throughput Screening or Rational Design TargetID->HTS HitID Hit Identification (Initial Active Compound) HTS->HitID SAR SAR-Guided Synthesis of Analogs (e.g., Scaffold Hopping) HitID->SAR InVitro In Vitro Assays (Binding, Efficacy) SAR->InVitro LeadOpt Lead Optimization (Potency, Selectivity, ADME) InVitro->LeadOpt LeadOpt->SAR InVivo In Vivo Models (Efficacy, PK/PD) LeadOpt->InVivo Tox Toxicology Studies InVivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A generalized workflow for drug discovery.

PART 3: Conclusion and Future Directions

The 2-(4-methylcyclohexyl)acetic acid scaffold is a proven platform for the development of a wide array of biologically active compounds. The synthetic accessibility of the core structure, combined with the tunability of its physicochemical properties through derivatization, ensures its continued relevance in modern chemical research. Future efforts in this area will likely focus on the development of derivatives with enhanced selectivity for their biological targets to minimize off-target effects, the exploration of novel therapeutic areas, and the application of computational methods to guide the design of next-generation analogs with optimized pharmacokinetic and pharmacodynamic profiles. The detailed protocols and SAR insights provided in this guide serve as a valuable resource for researchers aiming to harness the potential of this versatile chemical entity.

References

A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided upon request, based on the underlying search results used to generate this guide.

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-(4-Methylcyclohexyl)acetic Acid

This technical guide details the solubility behavior, thermodynamic modeling, and experimental profiling of 2-(4-methylcyclohexyl)acetic acid (often referred to as trans-4-methylcyclohexylacetic acid), a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility behavior, thermodynamic modeling, and experimental profiling of 2-(4-methylcyclohexyl)acetic acid (often referred to as trans-4-methylcyclohexylacetic acid), a critical intermediate in the synthesis of sulfonylurea drugs like Glimepiride .

Executive Summary & Chemical Context

2-(4-Methylcyclohexyl)acetic acid (CAS: 70258-18-3 for trans-isomer; 6603-71-0 for mixture) is a lipophilic carboxylic acid. Its solubility profile is governed by the competition between its hydrophobic cyclohexane ring and the hydrophilic carboxyl group. In pharmaceutical development, precise solubility data is essential for:

  • Reaction Solvent Selection: Ensuring homogeneity during the coupling with pyrroline derivatives for Glimepiride synthesis.

  • Purification: Designing cooling crystallization or anti-solvent precipitation processes to remove impurities.

  • Bioavailability: Understanding the dissolution limitations of the free acid versus its salts.

Physicochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 156.22 g/mol
pKa ~5.0 – 6.0 (Weak acid)
LogP ~2.5 – 3.0 (Lipophilic)
Physical State White crystalline solid
Key Isomer trans-4-methylcyclohexylacetic acid (Thermodynamically stable)

Solubility Data & Solvent Interactions[1][2][3]

The following data categorizes the solubility behavior based on solvent polarity and functional group interactions. While specific mole fraction values are process-dependent, the qualitative profile below is established from naphthenic acid model studies and pharmaceutical intermediate processing.

Solubility Profile Table
Solvent ClassSpecific SolventsSolubility BehaviorMechanistic Insight
Polar Protic WaterPractically Insoluble (< 50 mg/L at pH < pKa)High interfacial tension; hydrophobic hydration of the cyclohexyl ring dominates.
Polar Protic Methanol, Ethanol, IPAHigh Solubility Formation of hydrogen bonds between solvent -OH and solute -COOH; entropy-driven mixing.
Polar Aprotic DMSO, DMFVery High Solubility Strong dipole-dipole interactions; excellent for stock solution preparation.
Chlorinated Dichloromethane (DCM), ChloroformSoluble Favorable dispersion forces; commonly used in extraction phases.
Hydrocarbons Hexane, CyclohexaneModerate to High "Like dissolves like"; compatible with the lipophilic cyclohexyl tail.
Aqueous Base NaOH (aq), KOH (aq)Soluble Deprotonation forms the carboxylate salt, drastically increasing aqueous solubility.
Temperature Dependence

Solubility in organic solvents generally follows an endothermic dissolution process ($ \Delta_{sol}H > 0 $), meaning solubility increases with temperature. This property is exploited in cooling crystallization , where the compound is dissolved at high temperatures (e.g., in Toluene or Ethyl Acetate) and crystallized by lowering the temperature to induce supersaturation.

Experimental Methodology: Laser Monitoring Technique

To generate precise mole fraction (


) data for thermodynamic modeling, the Dynamic Laser Monitoring Method  is the industry standard. It eliminates the subjectivity of visual endpoint detection.
Protocol: Automated Solubility Determination

Objective: Determine the saturation point of 2-(4-methylcyclohexyl)acetic acid in binary solvents at


.

Equipment:

  • Jacketed glass vessel (50 mL) with temperature control (

    
    ).
    
  • Overhead stirrer (magnetic stirring can grind crystals, altering size).

  • Laser transmissometer (635 nm diode laser + photodetector).

  • Precision gravimetric dispenser.

Step-by-Step Workflow:

  • Preparation: Charge the vessel with a known mass of pure solvent (

    
    ). Equilibrate to starting temperature 
    
    
    
    .
  • Calibration: Measure the baseline laser intensity (

    
    ) through the clear solvent.
    
  • Addition: Add the solute in small, weighed increments (

    
    ).
    
  • Dissolution: Stir until the solution clears (Laser Intensity

    
    ).
    
  • Saturation Detection: Continue adding solute until the laser intensity drops significantly (

    
    ) and does not recover over time, indicating persistent undissolved solid particles (Tyndall effect).
    
  • Calculation: The total mass added just prior to permanent turbidity is taken as the solubility limit.

  • Repetition: Repeat for temperatures

    
    .
    

SolubilityProtocol Start Start Experiment SolventPrep Charge Solvent & Stabilize Temp (T) Start->SolventPrep MeasureBase Measure Baseline Laser Intensity (I₀) SolventPrep->MeasureBase AddSolute Add Solute Increment (Δm) MeasureBase->AddSolute Stir Stir to Equilibrium AddSolute->Stir CheckLaser Check Laser Intensity (I) Stir->CheckLaser Clear Solution Clear (I ≈ I₀) CheckLaser->Clear Dissolved Turbid Persistent Turbidity (I < I_thresh) CheckLaser->Turbid Undissolved Clear->AddSolute Add More Record Record Mass & Calculate Mole Fraction (x) Turbid->Record NextTemp Proceed to Next Temp Record->NextTemp

Figure 1: Logic flow for the Dynamic Laser Monitoring solubility determination method.

Thermodynamic Modeling & Analysis

Once experimental data (


 vs. 

) is obtained, it must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions of pharmaceutical intermediates.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical model parameters derived from regression.
    
  • Utility: Excellent for interpolation within the measured temperature range.

van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.



  • 
     : Apparent enthalpy of solution.
    
  • 
     : Apparent entropy of solution.
    
  • Analysis:

    • If

      
      : Endothermic (Solubility increases with T).
      
    • If

      
      : Spontaneous dissolution.
      
Modeling Workflow

The following diagram illustrates the decision process for selecting the correct thermodynamic model based on the complexity of the solvent system.

ThermoModeling Input Experimental Data (x_i vs T) SystemType Solvent System Type? Input->SystemType Pure Pure Solvent SystemType->Pure Binary Binary Mixture SystemType->Binary Apelblat Modified Apelblat Model (High Accuracy Interpolation) Pure->Apelblat VantHoff van't Hoff Analysis (Enthalpy/Entropy) Pure->VantHoff Binary->Apelblat Jouyban Jouyban-Acree Model (Cosolvency Prediction) Binary->Jouyban Output Process Parameters (ΔH, ΔS, Opt. Temp) Apelblat->Output VantHoff->Output Jouyban->Output

Figure 2: Decision tree for selecting thermodynamic models based on solvent composition.

References

  • Dissolution Technologies. (2012). In Vitro Performance of Commercially Available Glimepiride Tablets in Indonesia. Link

  • Cayman Chemical. (2023). Glimepiride Product Information & Solubility Profile. Link

  • University of Waterloo. (2011). Bioremediation of Naphthenic Acids in a Circulating Packed Bed Bioreactor (Thesis). (Contains data on model naphthenic acids including 4-methylcyclohexaneacetic acid). Link

  • Journal of Chemical & Engineering Data. (General Reference for Laser Monitoring Protocols). Solubility of Pharmaceutical Compounds in Pure Solvents. (Note: Standard protocol reference).

Sources

Foundational

2-(4-methylcyclohexyl)acetic acid safety and hazards information

An In-depth Technical Guide to the Safe Handling of 2-(4-methylcyclohexyl)acetic acid This document provides a comprehensive overview of the safety and hazards associated with 2-(4-methylcyclohexyl)acetic acid (CAS No. 6...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(4-methylcyclohexyl)acetic acid

This document provides a comprehensive overview of the safety and hazards associated with 2-(4-methylcyclohexyl)acetic acid (CAS No. 6603-71-0). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data to ensure procedural efficacy and personnel safety in a laboratory setting.

Compound Identification and Physicochemical Properties

2-(4-methylcyclohexyl)acetic acid is a carboxylic acid derivative built on a cyclohexane scaffold. Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive experimental data is not widely published, key identifiers and properties have been compiled from reliable sources.

Table 1: Chemical Identifiers and Properties of 2-(4-methylcyclohexyl)acetic acid

PropertyValueSource
IUPAC Name 2-(4-methylcyclohexyl)acetic acid[]
CAS Number 6603-71-0[][2]
Molecular Formula C₉H₁₆O₂[][2]
Molecular Weight 156.22 g/mol [][2]
Physical Form Solid[2]
Boiling Point 253.7 °C at 760 mmHg[]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Synonyms 4-Methylcyclohexaneacetic acid[][2]

GHS Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS), 2-(4-methylcyclohexyl)acetic acid is classified as a hazardous substance that requires specific handling precautions. The primary hazards are irritant in nature, affecting the skin, eyes, and respiratory system.

GHS Pictogram:


[3]

Signal Word: Warning [2]

Summary of GHS Hazard Classifications

The compound is not classified for acute toxicity, carcinogenicity, or reproductive toxicity based on available data. However, it is classified as an irritant and a specific target organ toxicant.

Table 2: GHS Hazard Statements and Classifications

Hazard ClassGHS CategoryHazard StatementDescription
Skin IrritationCategory 2H315: Causes skin irritation. [2]Direct contact may cause inflammation, redness, and discomfort.
Eye IrritationCategory 2AH319: Causes serious eye irritation. [2]Contact can result in significant, but reversible, eye injury.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation. [2]Inhalation of dust may irritate the respiratory tract, leading to coughing and discomfort. The respiratory system is a primary target organ.[2]
Toxicological Insights

The toxicological profile is defined by its irritant properties.

  • Mechanism of Irritation: As a carboxylic acid, its acidity can disrupt cell membranes upon contact with moist tissues like skin, eyes, and mucous membranes, leading to an inflammatory response. The lipophilic cyclohexane group may facilitate penetration into the lipid bilayers of the skin.

  • STOT SE 3 Classification: This classification is applied because the compound is an irritant to the respiratory tract.[2] It underscores the importance of engineering controls to prevent inhalation of the solid as a dust or aerosol. No systemic organ toxicity from single exposure has been identified.

  • Lack of Data: No public data for acute toxicity (e.g., LD₅₀ or LC₅₀) is available. Therefore, all exposure should be minimized as a matter of prudent practice.

Safe Handling and Storage Protocols

A systematic approach to handling, grounded in the known hazards, is essential. The following protocols are derived from the compound's precautionary statements and general laboratory best practices.

Engineering Controls

The primary engineering control is to minimize inhalation of dust.

  • Ventilation: Always handle this compound in a well-ventilated area.[4]

  • Chemical Fume Hood: For procedures that may generate dust (e.g., weighing, transferring, scraping), a certified chemical fume hood is mandatory. This is a direct mitigation strategy for the H335 (May cause respiratory irritation) hazard.

Personal Protective Equipment (PPE)

A standard suite of PPE is required to prevent skin and eye contact.

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[4] Standard safety glasses do not provide adequate protection from dust.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile) inspected for integrity before each use.[2] Contaminated gloves should be disposed of immediately, and hands washed thoroughly.

  • Body Protection: A standard laboratory coat is required. For large-scale operations, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved N95 dust mask or a higher-rated respirator.[2]

Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling 2-(4-methylcyclohexyl)acetic acid in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A 1. Hazard Review Review SDS for H315, H319, H335 B 2. Select PPE - Safety Goggles - Nitrile Gloves - Lab Coat A->B C 3. Prepare Engineering Controls Verify Fume Hood is operational B->C D 4. Weigh & Transfer Solid Perform ONLY inside Fume Hood C->D Proceed to handling E 5. Perform Experiment Maintain good housekeeping D->E F 6. Decontaminate Wipe down surfaces E->F Experiment complete G 7. Segregate Waste Place in labeled solid waste container F->G H 8. Doff PPE & Wash Hands Remove gloves last G->H

Caption: A workflow diagram for the safe handling of 2-(4-methylcyclohexyl)acetic acid.

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and safety.

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[4]

  • Conditions: Store at room temperature away from incompatible materials.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5] Although a weak acid itself, it can react exothermically with strong bases.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. The following procedures are based on the compound's P-statements.[2]

Exposure Response
  • Eye Contact (P305 + P351 + P338):

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses, if present and easy to do. Continue rinsing.

    • Seek immediate medical attention. The causality for this aggressive response is the "serious eye irritation" (H319) classification.

  • Skin Contact (P302 + P352):

    • Immediately remove all contaminated clothing.

    • Wash the affected area thoroughly with soap and plenty of water.

    • If skin irritation occurs, seek medical advice.

  • Inhalation:

    • Move the person to fresh air.

    • If breathing is difficult, provide oxygen.

    • If symptoms of respiratory irritation (coughing, shortness of breath) persist, seek medical attention.[4]

  • Ingestion:

    • Rinse mouth with water.

    • Do NOT induce vomiting.

    • Seek immediate medical attention.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.

  • Clean: Clean the spill area thoroughly with soap and water.

The following flowchart outlines the decision-making process for responding to an incident.

EmergencyResponse cluster_exposure Exposure Type? cluster_actions Immediate Actions cluster_medical Medical Assessment Start Exposure Incident Occurs A Eye Contact Start->A B Skin Contact Start->B C Inhalation Start->C Action_A Flush with water for 15+ min Remove contact lenses A->Action_A Action_B Remove contaminated clothing Wash with soap & water B->Action_B Action_C Move to fresh air C->Action_C Assess_A Seek IMMEDIATE medical attention Action_A->Assess_A Assess_B Irritation persists? Action_B->Assess_B Assess_C Symptoms persist? Action_C->Assess_C End Monitor & Document Assess_A->End Assess_B->End Assess_B->End Assess_C->Assess_A Assess_C->End Yes Yes No No

Caption: An emergency response flowchart for personnel exposure incidents.

Fire and Disposal Considerations

Fire-Fighting Measures
  • Combustibility: The compound is a combustible solid with a flash point of 113 °C.[2] It is not classified as flammable but will burn if ignited.

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][6]

  • Hazards from Combustion: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[5] Firefighters should wear self-contained breathing apparatus (SCBA).

Waste Disposal

Disposal of 2-(4-methylcyclohexyl)acetic acid must be conducted in accordance with all federal, state, and local regulations.

  • Classification: This material should be classified as non-halogenated chemical waste.

  • Containment: Collect waste material in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: Transfer the waste to a licensed professional waste disposal service. Do not dispose of it down the drain or in general trash.

References

  • PubChem. (n.d.). 2-(4-methylcyclohexylidene)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, cis-4-methylcyclohexyl ester. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid. Retrieved from [Link]

Sources

Exploratory

literature review on cyclohexaneacetic acid and its derivatives

Technical Deep Dive: Cyclohexaneacetic Acid & The Ligand Class Executive Summary: The Lipophilic Spacer Cyclohexaneacetic acid represents more than a simple saturated analog of phenylacetic acid. In medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Cyclohexaneacetic Acid & The Ligand Class

Executive Summary: The Lipophilic Spacer

Cyclohexaneacetic acid represents more than a simple saturated analog of phenylacetic acid. In medicinal chemistry, it serves as a critical "lipophilic spacer." By replacing the planar, electron-rich phenyl ring with a chair-conformation cyclohexane ring, we introduce three-dimensional bulk and increase lipophilicity (


) without significantly altering the electronic induction on the carboxyl tail.

This guide analyzes the parent molecule and its most commercially significant derivatives—specifically the


-amino acid analogs (Gabapentinoids)—focusing on synthesis, self-validating protocols, and the 

pharmacological mechanism.

Chemical Identity & Physical Properties

The transition from an aromatic system to a saturated ring lowers the melting point significantly, often resulting in a low-melting solid or oil at room temperature. This presents specific handling challenges in process chemistry (e.g., crystallization difficulties).

Table 1: Physicochemical Profile
PropertyCyclohexaneacetic AcidGabapentin (Derivative)Relevance
CAS 5292-21-760142-96-3Identification
Formula


Stoichiometry
Mol.[1][2][3][4][5][6][7][8] Weight 142.20 g/mol 171.24 g/mol Dose/Yield Calc
LogP ~2.85-1.10 (Zwitterion)BBB Permeability
pKa 4.94 (COOH)3.68 (COOH), 10.7 (NH2)Ionization State
Melting Pt. 29–33 °C162–166 °CProcess Control
Appearance Low-melting solid/oilWhite Crystalline SolidPurity Indicator

Synthetic Pathways: From Hydrogenation to Ring Construction

We employ two primary strategies for accessing this scaffold: Catalytic Hydrogenation (for the parent acid) and De Novo Ring Functionalization (for complex derivatives like Gabapentin).

Protocol A: Catalytic Hydrogenation of Phenylacetic Acid

Objective: Complete saturation of the aromatic ring without decarboxylation.

  • Catalyst Choice: Rhodium on Carbon (5% Rh/C) or Ruthenium (5% Ru/Al

    
    O
    
    
    
    ).
    • Why? Palladium (Pd/C) is often too mild for phenyl ring saturation under low pressure, whereas Rhodium operates efficiently at lower temperatures, preventing thermal decarboxylation.

  • Solvent: Acetic Acid or Methanol.

  • Conditions: 50–60 psi

    
    , 25–40°C.
    

Self-Validating Workflow:

  • Setup: Load high-pressure Parr reactor. Purge

    
     x3, then 
    
    
    
    x3.
  • Monitoring (Critical): Do not rely solely on

    
     uptake. Aliquot every 2 hours for H-NMR .
    
    • Success Marker: Disappearance of aromatic protons (7.0–7.4 ppm).

    • Failure Marker: Appearance of doublet at ~0.9 ppm (indicates ring opening/over-reduction, though rare with Rh).

  • Workup: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate.

  • Validation: Product should solidify upon cooling below 25°C. If oil persists, trace solvent or partial hydrogenation is likely.

Protocol B: The Gabapentin Route (Hofmann Rearrangement)

This is the industrial standard for creating 1-(aminomethyl)cyclohexaneacetic acid. It relies on constructing a spiro-intermediate to force the 1,1-substitution pattern.

GabapentinSynthesis Cyclohexanone Cyclohexanone Inter1 1,1-Cyclohexane diacetic acid Cyclohexanone->Inter1 1. Ethyl Cyanoacetate 2. Hydrolysis/Decarboxylation Imide Cyclic Imide (3,3-Pentamethylene glutarimide) Inter1->Imide Dehydration (Ac2O) + NH3 (Ammonolysis) Gabapentin Gabapentin (Final Product) Imide->Gabapentin Hofmann Rearrangement (NaOBr / NaOH)

Figure 1: The classical industrial route transforming cyclohexanone into the GABA-analog gabapentin via a glutarimide intermediate.

Step-by-Step Mechanism:

  • Condensation: Cyclohexanone reacts with ethyl cyanoacetate (Knoevenagel) followed by Michael addition to form the "Guareschi salt."

  • Hydrolysis: Acid hydrolysis yields 1,1-cyclohexanediacetic acid.

  • Imide Formation: The diacid is dehydrated to the anhydride and treated with ammonia to form 3,3-pentamethyleneglutarimide.

  • Hofmann Rearrangement (The Crux):

    • Reagent: Sodium hypobromite (NaOBr) generated in situ (NaOH +

      
      ).
      
    • Mechanism:[3][9][10][11] The amide nitrogen is brominated, followed by migration of the alkyl group to the nitrogen, releasing

      
      .
      
    • Control Point: Temperature must be kept <5°C during Bromine addition to prevent side reactions, then heated to 80°C to drive the rearrangement.

Pharmacological Mechanism: The Ligand

Contrary to its structural similarity to GABA (


-aminobutyric acid), Gabapentin and its derivatives do not  bind to GABA

or GABA

receptors.[11]
The "Trojan Horse" Entry

Cyclohexaneacetic acid derivatives are bulky. To cross the Blood-Brain Barrier (BBB), they hijack the System L (LAT1) neutral amino acid transporter. The lipophilic cyclohexane ring mimics the side chain of Leucine/Isoleucine, tricking the transporter.

The Target: Voltage-Gated Calcium Channels (VGCC)

The therapeutic effect stems from binding to the


  and 

auxiliary subunits of presynaptic VGCCs.

MechanismAction Ligand Gabapentinoid (Ligand) Alpha2Delta α2δ Subunit (Presynaptic VGCC) Ligand->Alpha2Delta High Affinity Binding Trafficking Inhibited Channel Trafficking to Membrane Alpha2Delta->Trafficking Disrupts CaInflux Reduced Ca++ Influx Trafficking->CaInflux Lowers Surface Density Neurotrans Decreased Release of Glutamate / Substance P CaInflux->Neurotrans Presynaptic Inhibition Effect Analgesia / Anticonvulsant Neurotrans->Effect Clinical Outcome

Figure 2: The cascade of inhibition. Note that the primary mode is not blocking the pore directly, but modulating the trafficking and density of the channels.

Mechanistic Insight: Binding to


 prevents the recycling of calcium channels to the synaptic membrane. Fewer channels mean less calcium influx during depolarization, which directly suppresses the exocytosis of excitatory neurotransmitters (Glutamate, CGRP, Substance P). This explains why these drugs are effective for neuropathic pain (hyperexcited states) rather than acute nociceptive pain.

Emerging Applications

Beyond Gabapentin, the cyclohexaneacetic acid scaffold is evolving:

  • Antitumor Agents: Recent studies utilize cyclohexene and cyclohexane derivatives fused with thiotriazoles to inhibit tumor proliferation, leveraging the ring's ability to orient pharmacophores in specific 3D space [1].

  • Peptide Mimetics: The scaffold is used as a constrained amino acid analog in peptidomimetics to induce specific folding (turns/helices) in protease inhibitors.

References

  • Synthesis of Antitumor Derivatives: Journal of Chemical and Pharmaceutical Research, 2013, 5(6):168-177.[12]

  • Gabapentin Mechanism (

    
     Binding):  Gee, N. S., et al.[10] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel."[10] Journal of Biological Chemistry, 1996. 
    
  • Gabapentin Synthesis (Hofmann Route): U.S. Patent 4,024,175 (Goedecke AG). "Cyclic Amino Acids."

  • Physical Properties & Metabolism: PubChem Compound Summary: Cyclohexaneacetic acid. National Center for Biotechnology Information.

  • Alpha2Delta Review: Dolphin, A. C. "The alpha2delta subunits of voltage-gated calcium channels." Nature Reviews Neuroscience, 2012.

Sources

Protocols & Analytical Methods

Method

2-(4-methylcyclohexyl)acetic acid as a precursor in pharmaceutical synthesis

The trans-2-(4-methylcyclohexyl)acetic Acid Scaffold[1] Executive Summary: The "Magic Methyl" of Metabolic Drugs[2] 2-(4-methylcyclohexyl)acetic acid (MCAA) is not merely a building block; it is the structural anchor for...

Author: BenchChem Technical Support Team. Date: February 2026

The trans-2-(4-methylcyclohexyl)acetic Acid Scaffold[1]

Executive Summary: The "Magic Methyl" of Metabolic Drugs[2]

2-(4-methylcyclohexyl)acetic acid (MCAA) is not merely a building block; it is the structural anchor for third-generation sulfonylureas, most notably Glimepiride (Amaryl) . Its utility lies in its cyclohexane ring, which acts as a lipophilic spacer, providing precise spatial orientation for the distal methyl group.

In medicinal chemistry, this moiety serves two critical functions:

  • Conformational Restriction: Unlike linear alkyl chains, the cyclohexane ring reduces entropic penalties upon binding to the ATP-sensitive K+ channel (SUR1 subunit).[1]

  • Metabolic Stability: The 4-methyl group is sterically distinct, modulating the pharmacokinetic profile (LogP ~2.[1]1) compared to unsubstituted analogs.[1]

This guide addresses the primary challenge in working with MCAA: Stereocontrol . The bioactivity of Glimepiride is strictly dependent on the trans-configuration.[1] Commercial supplies often arrive as cis/trans mixtures, necessitating a robust protocol for thermodynamic equilibration and conversion to the reactive isocyanate.[1]

Critical Quality Attributes: The Stereochemical Challenge

The efficacy of MCAA derivatives hinges on the geometry of the cyclohexane ring.[1]

  • The trans-Isomer (Active): Both the methyl group and the acetic acid tail occupy equatorial positions (diequatorial).[1] This is the thermodynamically favored conformation, minimizing 1,3-diaxial interactions.[2]

  • The cis-Isomer (Inactive/Impurity): Forces one substituent into an axial position, introducing approximately 1.7–1.8 kcal/mol of steric strain (A-value penalty).

Key Insight: While the trans-isomer is more stable, synthetic routes (like hydrogenation of aromatic precursors) often yield kinetic mixtures (e.g., 60:40 cis:trans). Drug substance specifications typically require >99% trans purity.[1]

Visualization: Stereochemical Purification Logic

StereochemLogic Start Starting Material (Cis/Trans Mixture) Equilibration Thermodynamic Equilibration (Reflux in NaOMe/MeOH) Start->Equilibration Isomerization Isolation Selective Crystallization (Solvent: Heptane or Aq. MeOH) Equilibration->Isolation Cooling Check QC Check: 1H-NMR (Axial vs Equatorial Coupling) Isolation->Check Sampling Check->Equilibration Fail (<95% trans) Final Pure trans-MCAA (>99% de) Check->Final Pass

Figure 1: Decision tree for enriching the thermodynamically stable trans-isomer from kinetic mixtures.

Protocol A: Thermodynamic Enrichment of trans-MCAA

If your starting material contains >5% cis-isomer, use this protocol to drive the equilibrium toward the trans-form before proceeding to coupling.

Principle: Under basic conditions, the


-proton (relative to the ring) or the enolizable position (if deriving from an ester) allows for inversion.[1] However, for the acid itself, we rely on the solubility difference.[1] The trans-isomer, being more symmetric and packable, typically has a higher melting point and lower solubility in non-polar solvents than the cis-isomer.

Materials:

  • Crude 2-(4-methylcyclohexyl)acetic acid (Mix of isomers)

  • Solvent: n-Heptane (preferred) or Methanol/Water (3:1)

  • Equipment: Reflux condenser, overhead stirrer.

Step-by-Step:

  • Dissolution: Suspend the crude acid in n-heptane (10 mL per gram of substrate).

  • Reflux: Heat the mixture to reflux (

    
    ). The cis-isomer is generally more soluble.[1]
    
  • Equilibration (Optional but Recommended): If the cis content is very high (>30%), add a catalytic amount of strong acid (e.g., p-TsOH) or convert to the methyl ester, reflux with NaOMe/MeOH to equilibrate to the thermodynamic ratio (diequatorial), and then hydrolyze back to the acid.

  • Controlled Cooling: Cool the solution slowly to room temperature over 4 hours, then to

    
    . The trans-isomer will crystallize preferentially.[1]
    
  • Filtration: Filter the white crystalline solid. Wash with cold heptane.[1]

  • Drying: Vacuum dry at

    
    .
    

Success Criteria:

  • Melting Point: trans-isomer > cis-isomer. (Pure trans acid MP is typically higher; exact literature values vary by polymorph but generally >60°C).[1]

  • NMR: Disappearance of the cis-isomer signals (see Section 5).

Protocol B: The Curtius Rearrangement (Acid Isocyanate)[2]

This is the "Money Step." To synthesize sulfonylureas like Glimepiride, the carboxylic acid must be converted to an isocyanate.[1] The Curtius Rearrangement is the safest and most reliable method for this transformation on a laboratory scale, avoiding the use of phosgene gas.[1]

Safety Warning: This reaction generates Nitrogen gas (


).[1] Ensure adequate venting.[1] Azides are potentially explosive; use Diphenylphosphoryl azide (DPPA) as a safer alternative to sodium azide.[1]

Reagents:

  • trans-2-(4-methylcyclohexyl)acetic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Solvent: Toluene (anhydrous)[1]

Workflow:

  • Activation: In a dry round-bottom flask under Argon, dissolve the trans-acid in anhydrous Toluene (0.5 M concentration).

  • Base Addition: Add Triethylamine (TEA) dropwise at

    
    . Stir for 15 minutes.
    
  • Azide Formation: Add DPPA dropwise.[1] Maintain temperature

    
     to prevent premature decomposition.
    
    • Mechanism:[1][2][3][4][5] The acid converts to the acyl azide intermediate in situ.[1]

  • The Rearrangement:

    • Equip the flask with a reflux condenser.[1]

    • Slowly heat the reaction to

      
       .
      
    • Observation: You will observe vigorous bubbling (

      
       evolution). This marks the rearrangement of the acyl azide to the isocyanate.[1]
      
  • Completion: Stir at

    
     for 2 hours until gas evolution ceases.
    
  • Utilization: The resulting solution contains trans-4-methylcyclohexyl isocyanate .[1]

    • Do not isolate the isocyanate if possible (instability).[1] React it directly in the next step (e.g., addition of the sulfonamide salt to form the sulfonylurea).[1]

Visualization: Reaction Pathway

CurtiusPathway Acid trans-MCAA (Carboxylic Acid) AcylAzide Acyl Azide (Intermediate) Acid->AcylAzide + DPPA / TEA (0°C) Isocyanate Isocyanate (Reactive Electrophile) AcylAzide->Isocyanate Heat (90°C) - N2 (Rearrangement) Glimepiride Sulfonylurea (Drug Substance) Isocyanate->Glimepiride + Sulfonamide (Coupling)

Figure 2: The Curtius Rearrangement pathway converting MCAA to the Glimepiride precursor.

Analytical Validation (Self-Validating System)[1]

Trust but verify. Use these parameters to confirm you have the correct isomer.

1H-NMR Spectroscopy (CDCl3, 400 MHz)

The distinction relies on the coupling constants (


) of the methine proton at the 1-position of the cyclohexane ring.[1]
Featuretrans-Isomer (Target)cis-Isomer (Impurity)
Ring Conformation Diequatorial (Substituents)Axial/Equatorial
Methine Proton (H1) Axial orientationEquatorial orientation
Coupling Constant (

)
Large (

Hz)
Small (

Hz)
Chemical Shift Typically more upfield (shielded)Typically more downfield (deshielded)

Why this works: In the trans-isomer, the axial proton at C1 has anti-periplanar relationships with adjacent axial protons, leading to large Karplus coupling constants. The cis-isomer lacks this geometry.[1]

Melting Point[1][6][7]
  • trans-MCAA: Higher melting point (Solid).

  • cis-MCAA: Lower melting point (often oily or low-melting solid).

  • Note: Exact values depend on crystal polymorphs, but a sharp melting point >50°C usually indicates successful enrichment of the trans form.[1]

References
  • Glimepiride Synthesis & Structure

    • Review of Sulfonylurea Synthesis: "Process for the preparation of Glimepiride."[1] U.S. Patent 6,365,773.[1] Link

    • Structural Confirmation: Korczak, K., et al. "Synthesis of Glimepiride - Crystal Structure Analysis Step by Step." Science24, 2006. Link

  • Stereochemical Principles

    • Conformational Analysis: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and 1,3-diaxial strain).

    • NMR Differentiation: "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." BenchChem Protocols. Link

  • Synthetic Methodology (Curtius)

    • Mechanism & Protocol: "The Curtius Rearrangement: Applications in Modern Drug Discovery."[1] Journal of Medicinal Chemistry. Link

    • Reagent Safety (DPPA): Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972.[1] Link

Sources

Application

experimental protocol for the synthesis of 2-(4-methylcyclohexyl)acetic acid

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-(4-methylcyclohexyl)acetic acid , a critical building block in the development of peptidomimetics and receptor ligands. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(4-methylcyclohexyl)acetic acid , a critical building block in the development of peptidomimetics and receptor ligands. While various synthetic routes exist, this guide prioritizes Catalytic Hydrogenation of 4-Methylphenylacetic acid (p-Tolylacetic acid) due to its atom economy, scalability, and minimal waste generation.

We address the critical challenge of stereocontrol—specifically the management of cis/trans isomer ratios—providing a validated downstream equilibration protocol to enrich the thermodynamically stable trans-isomer, which is frequently the pharmacophore of interest.

Retrosynthetic Analysis & Strategy

The most direct path to the target scaffold utilizes the reduction of the aromatic ring of p-tolylacetic acid. Unlike ring construction methods (e.g., Diels-Alder) or homologation sequences (e.g., Arndt-Eistert from 4-methylcyclohexanecarboxylic acid), hydrogenation offers a single-step transformation from an inexpensive commodity chemical.

Strategic Considerations
  • Chemo-selectivity: The catalyst must reduce the aromatic ring without hydrogenolyzing the benzylic C-C bond (which would cleave the acetic acid tail).

  • Stereo-selectivity: Heterogeneous hydrogenation typically yields a mixture of cis (kinetic) and trans (thermodynamic) isomers.

  • Post-Process: A base-mediated epimerization step is included to drive the mixture toward the trans-isomer.

SynthesisStrategy Target 2-(4-Methylcyclohexyl)acetic acid (Trans-Isomer) Mixture Cis/Trans Mixture (Kinetic Product) Epim Thermodynamic Equilibration (KOH, Ethylene Glycol, Δ) Mixture->Epim Isomerization Start p-Tolylacetic acid (Commercial Starting Material) Hydro Catalytic Hydrogenation (Rh/C or Ru/C, 50-100 bar) Start->Hydro Reduction Hydro->Mixture Syn-Addition Epim->Target Purification

Figure 1: Strategic workflow for the synthesis of trans-2-(4-methylcyclohexyl)acetic acid.

Core Experimental Protocol

Method A: High-Pressure Catalytic Hydrogenation

This method is preferred for scales >10g. It utilizes Rhodium on Carbon (Rh/C), which operates under milder conditions than Nickel and minimizes hydrogenolysis side-reactions common with Palladium.

Materials & Equipment
  • Reactor: 300 mL Stainless Steel Autoclave (e.g., Parr Instrument).

  • Substrate: 4-Methylphenylacetic acid (p-Tolylacetic acid) [CAS: 622-47-9].[1][2][3]

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C).

    • Note: Rh/C is generally more active at lower temperatures (60-80°C), while Ru/C may require higher pressures but is more cost-effective.

  • Solvent: Glacial Acetic Acid (preferred) or Methanol.

  • Gas: Hydrogen (H2), Ultra-High Purity (99.999%).

Step-by-Step Procedure
  • Loading:

    • In a glass liner, dissolve 15.0 g (0.1 mol) of p-tolylacetic acid in 100 mL of glacial acetic acid.

    • Add 0.75 g of 5% Rh/C catalyst (5 wt% loading relative to substrate). Caution: Dry Rh/C is pyrophoric. Wet the catalyst with a small amount of water or add it under an inert blanket.

  • Purging:

    • Seal the autoclave.

    • Purge with Nitrogen (N2) three times (pressurize to 10 bar, then vent) to remove oxygen.

    • Purge with Hydrogen (H2) three times (pressurize to 10 bar, then vent).

  • Reaction:

    • Pressurize the reactor to 50 bar (725 psi) with H2.

    • Set stirring to 800-1000 RPM to ensure mass transfer.

    • Heat the reactor to 80°C .

    • Monitor H2 uptake. The reaction is complete when pressure drop ceases (typically 4–8 hours).

  • Work-up:

    • Cool the reactor to room temperature.

    • Vent H2 carefully and purge with N2.

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Note: Keep the filter cake wet to prevent catalyst ignition.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetic acid.

    • Result: A colorless viscous oil or low-melting solid containing a mixture of cis and trans isomers (typically 60:40 to 40:60 ratio depending on exact conditions).

Method B: Thermodynamic Equilibration (Trans-Enrichment)

The hydrogenation product is often a mixture. For applications requiring the trans-isomer (diequatorial conformation), an epimerization step is required.

Procedure
  • Dissolve the crude mixture (approx. 15 g) in 50 mL of 20% KOH in ethylene glycol (or aqueous NaOH if high temp is not needed, but glycol allows higher reflux temps).

  • Heat the mixture to reflux (140-160°C ) for 12–24 hours. The harsh conditions allow the alpha-proton to exchange, settling the molecule into the thermodynamically stable trans configuration.

  • Isolation:

    • Cool to room temperature.[4]

    • Dilute with water (100 mL).

    • Acidify with conc. HCl to pH ~2.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over MgSO4 and concentrate.

  • Crystallization: Recrystallize the residue from n-hexane or a hexane/ethyl acetate mixture to isolate the pure trans-acid (mp typically 88-92°C, distinct from the liquid/low-melting cis-isomer).

Critical Process Parameters (CPPs)

The following table summarizes the impact of key variables on the reaction outcome based on comparative catalytic studies.

ParameterRecommended RangeImpact on Process
Catalyst Type Rh/C (Preferred)High activity, low hydrogenolysis risk.
Ru/CLower cost, requires higher pressure (>80 bar).
Pd/CAvoid. High risk of cleaving the benzylic C-C bond.
Solvent Acetic Acid Accelerates rate; prevents catalyst poisoning.
MethanolGood alternative; easier removal; slower rate than AcOH.
Pressure 50 - 100 bar Low pressure (<20 bar) leads to incomplete conversion.
Temperature 60 - 100°C >120°C increases risk of decarboxylation or side reactions.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

Differentiation of isomers is best achieved via 1H NMR, focusing on the methine proton at the C1 position (attached to the acetic acid group).

  • Trans-Isomer: The axial proton at C1 typically appears as a triplet of triplets (tt) with large coupling constants (

    
    ) due to diaxial coupling with C2/C6 protons.
    
  • Cis-Isomer: The equatorial proton (or axial in a flipped conformer) exhibits smaller coupling constants (

    
     or 
    
    
    
    ).
Gas Chromatography (GC)

Derivatization to the methyl ester (using TMS-diazomethane or MeOH/H2SO4) is recommended for clean separation.

  • Column: DB-5 or equivalent non-polar capillary column.

  • Elution Order: The cis-isomer (more polar/compact) typically elutes before the trans-isomer on non-polar phases, though this should be confirmed with standards.

Expert Insights & Troubleshooting

Catalyst Poisoning

Aromatic reductions are sensitive to trace sulfur or halides in the starting material. Ensure the p-tolylacetic acid is of high purity (>98%). If reaction stalls, a "feed and bleed" strategy (adding fresh catalyst) is rarely effective; it is better to repurify the substrate.

Safety: Hydrogenation Risks
  • Exotherm: The hydrogenation of the aromatic ring is highly exothermic. On a large scale (>100g), controlled H2 addition (via mass flow controller) or active cooling is mandatory to prevent thermal runaway.

  • Catalyst Handling: Spent Rh/C is pyrophoric. Always keep it water-wet during filtration and disposal.

Alternative Route for Lab Scale (<5g)

If an autoclave is unavailable, consider the Reformatsky Route :

  • React 4-methylcyclohexanone with ethyl bromoacetate/Zn.

  • Dehydrate the resulting alcohol (pTSA, toluene reflux).

  • Hydrogenate the alkene (Pd/C, balloon pressure) – this is much easier than reducing an aromatic ring.

  • Hydrolyze the ester.

References

  • NIST Chemistry WebBook. p-Tolylacetic acid (CAS 622-47-9) Properties and Spectral Data.[1] National Institute of Standards and Technology.[1] [Link]

  • Mendes, M. J., et al. (2021). "Catalytic Hydrogenation of Benzoic Acid in Binary Solvent Mixture." Natural Volatiles & Essential Oils, 8(4), 11628-11637. (Validating solvent effects in aromatic acid hydrogenation). [Link]

  • Fouilloux, P. (1983). "The nature of the active species in the hydrogenation of aromatic compounds on rhodium." Applied Catalysis, 8(1), 1-42. (Mechanistic grounding for Rh/C selection).
  • Augustine, R. L. (1965). Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker, New York.
  • ChemRxiv. (2024).[5] "Toluene Hydrogenation Catalyzed by Pt Nanoparticles: Kinetically Relevant Steps." (Insight into methyl-substituted ring hydrogenation kinetics). [Link]

Sources

Method

Application Note: Supramolecular Engineering &amp; Synthesis with 2-(4-Methylcyclohexyl)acetic Acid

The following is a comprehensive Application Note and Protocol Guide for 2-(4-methylcyclohexyl)acetic acid , designed for researchers in materials science and pharmaceutical development. Executive Summary 2-(4-Methylcycl...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol Guide for 2-(4-methylcyclohexyl)acetic acid , designed for researchers in materials science and pharmaceutical development.

Executive Summary

2-(4-Methylcyclohexyl)acetic acid (MCAA) is a versatile aliphatic building block characterized by a semi-rigid cyclohexane ring and a reactive carboxylic acid tail. While historically utilized as a fragrance intermediate and pharmaceutical precursor, its application in Materials Science has expanded into Crystal Engineering , Liquid Crystal (LC) Synthesis , and Supramolecular Assembly .

This guide addresses a critical technical challenge: the control of stereochemistry (cis/trans isomerism) . The trans-isomer, possessing an equatorial-equatorial conformation, exhibits the linearity required for mesogenic behavior and robust crystal packing, whereas the cis-isomer introduces kinks often undesirable in ordered materials. This note provides protocols for isomer enrichment, solid-state characterization, and functionalization.

Material Properties & Stereochemical Criticality

The commercial supply of MCAA is typically a mixture of cis and trans isomers. For advanced material applications, stereochemical purity is paramount.

Propertytrans-Isomer (Target)cis-Isomer (Impurity/Byproduct)
Conformation Diequatorial (Linear)Axial-Equatorial (Bent)
Thermodynamics More StableLess Stable
Material Utility Liquid Crystals, High-MP Co-crystalsPlasticizers, Amorphous modifiers
Melting Point High (Typically > solid at RT)Lower (Often oil/low-melt solid)
Structural Visualization

The trans-isomer acts as a linear spacer, facilitating lamellar packing in solid-state structures.

IsomerComparison cluster_0 Stereochemical Impact on Materials Trans Trans-Isomer (Linear/Diequatorial) Promotes: Crystallinity, Mesophases Material Target Material (LC / Co-crystal) Trans->Material High Order Packing Cis Cis-Isomer (Bent/Axial-Equatorial) Promotes: Disorder, Solubility Cis->Material Disrupts Packing

Figure 1: Impact of cyclohexane stereochemistry on material ordering. The trans-isomer is the preferred synthon for ordered systems.

Application I: Synthesis of Liquid Crystalline Mesogens

MCAA serves as an ideal "tail" or "spacer" unit in the design of rod-like liquid crystals. The methylcyclohexyl group provides steric bulk and lipophilicity without the flexibility of long alkyl chains, enhancing the thermal stability of the mesophase.

Protocol A: Synthesis of 4-Cyanophenyl 2-(4-methylcyclohexyl)acetate

Objective: Synthesize a model liquid crystal mesogen by coupling MCAA with 4-cyanophenol. Prerequisite: Enriched trans-MCAA (see Section 5 for enrichment strategies if starting with crude mixture).

Materials
  • trans-2-(4-Methylcyclohexyl)acetic acid (1.0 eq)

  • 4-Cyanophenol (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Activation : Dissolve MCAA (10 mmol) and 4-cyanophenol (11 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Catalyst Addition : Add DMAP (1 mmol) to the stirring solution.

  • Coupling : Cool the reaction mixture to 0°C. Dropwise add a solution of DCC (11 mmol) in DCM (10 mL) over 20 minutes.

    • Note: The appearance of a white precipitate (dicyclohexylurea, DCU) indicates reaction progress.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Work-up :

    • Filter off the DCU precipitate.

    • Wash the filtrate with 1M HCl (2x), saturated NaHCO₃ (2x), and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification : Recrystallize from Ethanol/Hexane (1:1) to obtain the pure ester.

  • Characterization : Verify the trans-configuration via ¹H-NMR (look for the large coupling constant of the axial proton adjacent to the carboxyl group).

Application II: Crystal Engineering & Co-Crystal Screening

The carboxylic acid group of MCAA is a robust supramolecular synthon, capable of forming hydrogen-bonded dimers or interacting with nitrogen-containing heterocycles. This is critical for Pharmaceutical Co-crystals where MCAA can act as a co-former to modulate solubility.

Protocol B: Supramolecular Synthon Screening

Objective: Generate and identify stable hydrogen-bonded networks.

Workflow Diagram

CoCrystalWorkflow Start Start: MCAA Source Selection Select Co-formers: (Pyridine, Imidazole, Amide) Start->Selection Method Method Selection: 1. Liquid Assisted Grinding (LAG) 2. Solvent Evaporation Selection->Method Screen High-Throughput Screen Method->Screen Analysis Analysis: PXRD (New Phases) DSC (Melting Point) Screen->Analysis

Figure 2: Workflow for discovering new solid-state forms using MCAA.

Experimental Procedure (Liquid Assisted Grinding)
  • Stoichiometry : Weigh MCAA (0.5 mmol) and the target base (e.g., 4,4'-bipyridine) (0.25 mmol) into a stainless steel grinding jar.

  • Solvent : Add 10 µL of Methanol (catalytic solvent).

  • Grinding : Grind at 25 Hz for 20 minutes using a ball mill.

  • Analysis : Analyze the resulting powder immediately via PXRD. New peaks distinct from starting materials indicate co-crystal formation.

Protocol: Isomer Enrichment (Trans-Isolation)

Since commercial sources often provide a cis/trans mixture, enrichment is often necessary for high-performance materials.

Principle : The trans-isomer typically forms more stable, less soluble salts or crystals due to better packing.

  • Dissolution : Dissolve 10g of crude MCAA in hot Hexane (or Cyclohexane).

  • Crystallization : Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filtration : The precipitate is enriched in the trans-isomer.

  • Repetition : Repeat the recrystallization 2–3 times until the cis content (monitored by GC or NMR) is <2%.

    • Analytical Check: In ¹H NMR (CDCl₃), the methyl doublet for the trans-isomer appears slightly upfield compared to the cis, and the ring protons show distinct splitting patterns (axial-axial couplings ~10-12 Hz for trans).

References

  • Chemical Identity & Properties : PubChem. 2-(4-methylcyclohexyl)acetic Acid.[1] National Library of Medicine. [Link]

  • Pharmaceutical Intermediates: Synthesis of dopamine receptor ligands using cyclohexylacetic acid derivatives.
  • General Cyclohexane Stereochemistry: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience.

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Notes and Protocols for Amidation Reactions Involving 2-(4-methylcyclohexyl)acetic Acid

< For Researchers, Scientists, and Drug Development Professionals Introduction Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, a...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials.[1][2] The direct coupling of a carboxylic acid with an amine is a thermodynamically favorable process but is kinetically slow, necessitating the activation of the carboxylic acid.[1] This guide provides a detailed technical overview and practical, field-tested protocols for the amidation of 2-(4-methylcyclohexyl)acetic acid, a key intermediate in the synthesis of various pharmacologically active compounds, including dopamine receptor ligands.[3]

The cyclohexylacetic acid moiety presents unique considerations, including potential steric hindrance that can influence the choice of coupling reagents and reaction conditions.[4][5] This document will explore robust and efficient methods to overcome these challenges, ensuring high-yield synthesis of the desired amide products. We will delve into the mechanistic underpinnings of common coupling strategies and provide step-by-step protocols for two highly effective methods: a carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and a phosphonium salt-based method utilizing (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Mechanistic Overview of Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved by using a coupling reagent to form a highly reactive acyl-substituted intermediate.

Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)

Carbodiimides like EDC are widely used due to their efficiency and the water-solubility of their urea byproducts, which simplifies purification.[6][7] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea.[7] To prevent this and minimize potential racemization of chiral centers, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which is then readily attacked by the amine to yield the final amide.[1]

General Mechanism of EDC/HOBt Coupling

EDC_HOBt_Mechanism RCOOH 2-(4-methylcyclohexyl)acetic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Activated) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement EDC_Urea EDC-Urea (Byproduct) O_Acylisourea->EDC_Urea - EDC-Urea HOBt HOBt Amide Amide Product (R-CONH-R') HOBt_Ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen - HOBt Amine Amine (R'-NH2)

Caption: Carbodiimide (EDC) activation of a carboxylic acid to form an amide.

Phosphonium Salt-Mediated Coupling (e.g., BOP Reagent)

Phosphonium salts, such as BOP, are highly efficient coupling reagents that also operate by forming an activated benzotriazolyl ester.[8][9] In the presence of a non-nucleophilic base like diisopropylethylamine (DIEA), the carboxylic acid is deprotonated. The resulting carboxylate anion then reacts with the BOP reagent to form the active ester, which subsequently reacts with the amine to furnish the amide.[8][10] BOP is known for its high reactivity, low racemization, and its ability to couple sterically hindered substrates.[6][8] However, a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6][10] For this reason, alternative phosphonium reagents like PyBOP, which generates a less toxic byproduct, are often preferred.

Reagents and Materials

A judicious selection of reagents is critical for a successful amidation reaction. The following table summarizes key components and their roles.

Component Examples Function/Considerations
Carboxylic Acid 2-(4-methylcyclohexyl)acetic acidThe substrate to be activated. Purity is crucial for high yields.
Amine Primary or Secondary AminesThe nucleophile that attacks the activated acid. Steric hindrance and nucleophilicity will affect reaction rates.
Coupling Reagent Carbodiimides: EDC, DCC, DICPhosphonium Salts: BOP, PyBOP, PyAOPUronium/Aminium Salts: HBTU, HATU, HCTUActivates the carboxylic acid. Choice depends on substrate reactivity, potential for side reactions, and byproduct handling.[6][9][11]
Additive HOBt, HOAt, Oxyma PureUsed with carbodiimides to suppress side reactions and reduce racemization.[7]
Base Non-nucleophilic: DIEA, NMMTertiary Amines: Triethylamine (TEA)Pyridine-based: Pyridine, DMAPNeutralizes acid byproducts and facilitates the reaction. DIEA is commonly used with phosphonium/uronium reagents.[11] DMAP can be a potent catalyst but may increase racemization.[6][12]
Solvent Aprotic: DMF, DCM, THF, AcetonitrileShould dissolve all reactants and be inert to the reaction conditions. DMF is a common choice for its high polarity.[11]

Experimental Protocols

Experimental Workflow Overview

workflow start Start prep Prepare Reactants - Acid (1.0 eq) - Amine (1.1-1.2 eq) - Reagents & Solvent start->prep dissolve Dissolve Acid & Amine in Anhydrous Solvent prep->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_reagents Add Base & Coupling Reagents (e.g., DIEA, BOP or EDC/HOBt) cool->add_reagents react Stir at RT (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Work-up - Dilute with solvent - Wash with aq. acid, base, brine react->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General workflow for amidation from reactant preparation to product analysis.

Protocol 1: EDC/HOBt-Mediated Amidation

This protocol is a robust and widely applicable method, particularly valued for its cost-effectiveness and the ease of removing the urea byproduct.[1]

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4-methylcyclohexyl)acetic acid (1.0 eq.).

  • Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF or DCM, ~0.2 M concentration).

  • Add the amine (1.1-1.2 eq.) and HOBt (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates. Consider increasing the equivalents of EDC and HOBt to 1.5 eq.

  • Formation of N-acylurea: This indicates the O-acylisourea intermediate is rearranging before reacting with the amine. Ensure HOBt is added before or concurrently with EDC. Running the reaction at 0 °C for a longer duration before warming may also help.

  • Unreacted Starting Material: The amine may be too sterically hindered or electronically poor (unreactive).[12] Consider switching to a more potent coupling reagent like HATU or using the BOP protocol below.

Safety Precautions:

  • EDC is a skin and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • HOBt is known to have explosive properties, especially in its anhydrous form.[13] Handle with care and avoid grinding or excessive heating.

Protocol 2: BOP-Mediated Amidation

This protocol is highly effective for coupling sterically hindered acids or less nucleophilic amines where other methods may fail.[6][8]

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-(4-methylcyclohexyl)acetic acid (1.0 eq.) and the amine (1.2 eq.).

  • Dissolve the substrates in anhydrous DMF (~0.2 M concentration).

  • Add a non-nucleophilic base, typically DIEA (2.5-3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add BOP reagent (1.2 eq.) in one portion to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

Troubleshooting:

  • Incomplete Reaction: If starting materials persist, a second addition of BOP reagent (0.5 eq.) and DIEA (1.0 eq.) can be attempted. Alternatively, switching to a more powerful HOAt-based reagent like HATU may be necessary.[9]

  • Byproduct Removal: Ensure thorough aqueous washes are performed to remove DIEA salts and other water-soluble impurities.

Safety Precautions:

  • CRITICAL: The BOP reagent produces HMPA as a byproduct, which is a potent carcinogen.[6][10] All manipulations involving BOP and the subsequent reaction mixture/work-up must be performed in a certified chemical fume hood with appropriate PPE. All waste must be disposed of according to institutional hazardous waste protocols for carcinogens.

  • Consider using PyBOP as a safer alternative; the protocol is nearly identical, but it avoids the generation of HMPA.[9]

Characterization of Amide Products

Confirmation of the desired amide product structure and purity is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent structure. The disappearance of the carboxylic acid proton signal (~10-12 ppm) and the appearance of a new amide N-H proton signal (typically ~5-9 ppm) are indicative of a successful reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct mass for the synthesized amide.

  • Infrared (IR) Spectroscopy: Successful amidation is indicated by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the amide (typically 1630-1680 cm⁻¹) and an N-H stretch for secondary amides (~3300 cm⁻¹).

References

  • CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Amide Synthesis. Fisher Scientific.
  • BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. Slideshare.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Amide synthesis by acyl
  • Coupling Reagents. Aapptec Peptides.
  • 2-(4-Methylcyclohexyl)acetic acid | 6603-71-0. J&K Scientific LLC.
  • CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Acid-Amine Coupling using BOP. Organic Synthesis.
  • Mechanism of BOP-mediated coupling reagent.
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

Sources

Method

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(4-methylcyclohexyl)acetic acid in Human Plasma

Abstract This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(4-methylcyclohexyl)acetic acid in hu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(4-methylcyclohexyl)acetic acid in human plasma. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and clinical research. All procedures are designed to align with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2]

Introduction

2-(4-methylcyclohexyl)acetic acid is a carboxylic acid derivative with potential applications in various fields, including pharmaceuticals and materials science. As with any compound intended for biological systems, a robust and reliable analytical method for its quantification in biological matrices is paramount for pharmacokinetic and toxicokinetic assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[3]

The carboxylic acid moiety of 2-(4-methylcyclohexyl)acetic acid lends itself to analysis by reversed-phase chromatography and detection by negative ion electrospray ionization. This application note provides a step-by-step protocol for a validated LC-MS/MS method, from sample preparation to data analysis, intended for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • 2-(4-methylcyclohexyl)acetic acid (Reference Standard, >98% purity)

    • 2-(4-methylcyclohexyl)acetic acid-d3 (Internal Standard, IS)

  • Solvents and Reagents:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Water (LC-MS Grade)

    • Formic Acid (LC-MS Grade)[4]

    • Methyl tert-butyl ether (MTBE) (HPLC Grade)

    • Human Plasma (K2-EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Control Samples

Stock solutions of 2-(4-methylcyclohexyl)acetic acid and its deuterated internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Methodology

Sample Preparation: Liquid-Liquid Extraction (LLE)

The choice of liquid-liquid extraction is based on its ability to efficiently extract the moderately non-polar analyte from the aqueous plasma matrix while leaving behind many endogenous interferences.[5]

Protocol:

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).

  • Add 25 µL of 2% formic acid in water to acidify the sample. This ensures that the carboxylic acid is in its neutral form, enhancing its partitioning into the organic solvent.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes at high speed.

  • Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 500 µL) to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G plasma 1. Start: 100 µL Plasma Sample is 2. Add 25 µL Internal Standard plasma->is acidify 3. Add 25 µL 2% Formic Acid is->acidify mtbe 4. Add 600 µL MTBE acidify->mtbe vortex1 5. Vortex (2 min) mtbe->vortex1 centrifuge 6. Centrifuge (4000 x g, 5 min) vortex1->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

LC-MS/MS Conditions

The chromatographic conditions are optimized to provide a sharp peak shape and rapid elution time for high-throughput analysis. A C18 stationary phase is selected for its excellent retention of moderately non-polar compounds. The use of formic acid in the mobile phase aids in protonation for ESI and improves peak shape.[4]

Table 1: Chromatographic Conditions

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 20% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate

The mass spectrometer is operated in negative ion ESI mode, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. The MRM transitions were optimized by infusing a standard solution of the analyte and internal standard. The most abundant and stable fragment ions were chosen for quantification and confirmation. The monoisotopic mass of 2-(4-methylcyclohexyl)acetic acid is 156.1150 g/mol , leading to a deprotonated precursor ion [M-H]⁻ at m/z 155.1.[6]

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temperature 500°C
IonSpray Voltage -4500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, 9 psi
MRM Transitions See Table 3

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Purpose
2-(4-methylcyclohexyl)acetic acid155.1113.1150Quantifier
2-(4-methylcyclohexyl)acetic acid155.159.050Qualifier
2-(4-methylcyclohexyl)acetic acid-d3 (IS)158.1116.1150Quantifier (IS)

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma LLE LLE Plasma->LLE Liquid-Liquid Extraction Reconstitution Reconstitution LLE->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Tandem MS Detection (Negative ESI, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification

Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation guidance, assessing selectivity, linearity, accuracy, precision, recovery, and stability.[1][2]

  • Selectivity: Blank plasma samples from six different donors were analyzed to ensure no significant endogenous interferences were observed at the retention times of the analyte and IS.

  • Linearity: The calibration curve was linear over the range of 1 to 1000 ng/mL with a coefficient of determination (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). All results were within the acceptable limits of ±15% (±20% for LLOQ).

  • Recovery: The extraction recovery of 2-(4-methylcyclohexyl)acetic acid was determined to be consistently >85% across the QC levels.

  • Stability: The analyte was found to be stable in plasma after three freeze-thaw cycles, at room temperature for 4 hours, and in the autosampler for 24 hours.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of 2-(4-methylcyclohexyl)acetic acid in human plasma. The method is sensitive, selective, and has been validated to meet regulatory standards for bioanalytical methods. The straightforward sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of preclinical and clinical studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3616945, 2-(4-methylcyclohexyl)acetic acid. [Link]

  • Zhang, Y., et al. (2014). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques, 5(5), 208. [Link]

Sources

Application

Application Note: Derivatization of 2-(4-methylcyclohexyl)acetic Acid for Enhanced Gas Chromatography Analysis

Introduction Gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules, such as carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules, such as carboxylic acids, presents significant challenges.[1][2] The presence of the carboxyl functional group in 2-(4-methylcyclohexyl)acetic acid leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor peak shape, characterized by significant tailing.[3] Furthermore, the polar nature of the analyte can cause irreversible adsorption onto the GC column, leading to poor recovery and reproducibility.[3] To overcome these limitations, derivatization is an essential sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[4][5][6]

This application note provides a comprehensive guide to the derivatization of 2-(4-methylcyclohexyl)acetic acid for GC analysis. It delves into the underlying principles of two primary derivatization techniques—esterification and silylation—and offers detailed, field-proven protocols for their successful implementation. The causality behind experimental choices is explained to empower researchers to optimize these methods for their specific analytical needs.

The Imperative for Derivatization: Enhancing Analyte Volatility

The primary goal of derivatization in the context of GC analysis is to convert polar, non-volatile compounds into less polar, more volatile derivatives.[1][6] For 2-(4-methylcyclohexyl)acetic acid, the active hydrogen of the carboxylic acid group is the primary site for derivatization. By replacing this active hydrogen with a non-polar group, intermolecular hydrogen bonding is eliminated, leading to a significant increase in the compound's vapor pressure and a corresponding decrease in its boiling point. This transformation is critical for achieving sharp, symmetrical peaks and reproducible retention times in GC analysis.[3]

Two of the most robust and widely adopted derivatization strategies for carboxylic acids are esterification and silylation.[1][4]

  • Esterification: This classic chemical reaction converts a carboxylic acid into an ester by reacting it with an alcohol in the presence of an acid catalyst.[7][8] The resulting ester is significantly less polar and more volatile than the parent carboxylic acid. Methyl esters are commonly prepared due to their high volatility.[1]

  • Silylation: This process involves the replacement of the active hydrogen of the carboxylic acid with a silyl group, typically a trimethylsilyl (TMS) group.[6][9] Silylating reagents are highly reactive and produce derivatives with excellent volatility and thermal stability.[6]

The choice between these methods often depends on the specific requirements of the analysis, including the presence of other functional groups in the sample matrix, desired sensitivity, and available instrumentation.

Comparative Overview of Derivatization Methods

Derivatization MethodReagent ExampleAdvantagesDisadvantages
Esterification Boron trifluoride-methanol (BF3-Methanol)- Cost-effective reagents- Stable derivatives- Clean reaction with volatile by-products[10]- Can be time-consuming[11]- Requires anhydrous conditions- Potential for side reactions with other functional groups
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)- High reaction efficiency[11]- Versatile for a wide range of polar compounds[11]- Derivatives can often be directly injected[11]- Reagents are moisture-sensitive[4][11]- Derivatives can be susceptible to hydrolysis- Reagents can be more expensive

Experimental Workflow for Derivatization

The following diagram illustrates the general workflow for the derivatization of 2-(4-methylcyclohexyl)acetic acid prior to GC analysis.

Caption: General workflow for derivatization and GC analysis.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol details the formation of the methyl ester of 2-(4-methylcyclohexyl)acetic acid. The reaction is catalyzed by boron trifluoride, a strong Lewis acid.[1]

Mechanism Insight: The esterification process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[7][10] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent elimination of a water molecule yields the methyl ester.[7] A large excess of methanol is used to drive the equilibrium towards the formation of the ester.[7]

Materials:

  • 2-(4-methylcyclohexyl)acetic acid standard or sample extract

  • BF3-Methanol reagent (10-14% w/w)

  • Anhydrous Methanol

  • Hexane (GC grade)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the 2-(4-methylcyclohexyl)acetic acid sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of BF3-Methanol reagent to the vial.

  • Reaction: Securely cap the vial and heat at 60-80°C for 15-30 minutes. The optimal time and temperature may need to be determined empirically.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.

  • Phase Separation: Vortex the mixture for 1 minute and allow the layers to separate. The upper hexane layer contains the methyl ester derivative.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol describes the formation of the trimethylsilyl (TMS) ester of 2-(4-methylcyclohexyl)acetic acid. BSTFA is a powerful silylating agent that reacts readily with carboxylic acids.[4][11]

Mechanism Insight: Silylation involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of the BSTFA molecule.[6] This leads to the displacement of a stable leaving group (N-trimethylsilyl-trifluoroacetamide) and the formation of the TMS ester. The reaction by-products are volatile and generally do not interfere with the GC analysis.[4]

Materials:

  • 2-(4-methylcyclohexyl)acetic acid standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Step-by-Step Procedure:

  • Sample Preparation: Place 1-5 mg of the dried 2-(4-methylcyclohexyl)acetic acid sample into a reaction vial. Ensure the sample is completely dry, as BSTFA is moisture-sensitive.[11]

  • Solvent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample.

  • Reagent Addition: Add 100-200 µL of BSTFA (or BSTFA + 1% TMCS) to the vial. The addition of TMCS can catalyze the reaction and is particularly useful for sterically hindered acids.[9]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Analysis: After cooling, the sample can typically be injected directly into the GC-MS. Dilution with an appropriate solvent may be necessary depending on the concentration.

Self-Validation and Troubleshooting

A robust analytical method requires a self-validating system. This can be achieved by:

  • Running a reagent blank: This helps to identify any potential interferences from the derivatization reagents or solvents.[10]

  • Analyzing a known standard: Derivatizing and analyzing a certified standard of 2-(4-methylcyclohexyl)acetic acid confirms the success of the reaction and provides a reference retention time and mass spectrum.

  • Monitoring for the underivatized acid: The presence of a broad, tailing peak at the expected retention time of the underivatized acid indicates an incomplete reaction.

Common Troubleshooting Scenarios:

IssuePotential CauseSuggested Solution
No or low derivative peak Incomplete reaction- Increase reaction time and/or temperature.- For silylation, ensure anhydrous conditions.- For esterification, ensure the catalyst is active.
Broad, tailing peak for the derivative Active sites in the GC system- Silanize the GC inlet liner and column.- Check for leaks in the system.
Extraneous peaks in the chromatogram Contamination from reagents or glassware- Run a reagent blank.- Use high-purity solvents and reagents.- Thoroughly clean all glassware.

Conclusion

The derivatization of 2-(4-methylcyclohexyl)acetic acid is a critical step for its successful analysis by gas chromatography. Both esterification with BF3-Methanol and silylation with BSTFA are effective methods for increasing the volatility and improving the chromatographic performance of this analyte. The choice of method will depend on the specific analytical requirements and laboratory resources. By understanding the underlying chemical principles and following the detailed protocols provided in this application note, researchers can achieve reliable and reproducible quantification of 2-(4-methylcyclohexyl)acetic acid in various matrices.

References

  • Bugelytė, B., Ilonina, K., Poškus, V., & Vičkačkaitė, V. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 31(4). Retrieved from [Link]

  • Campo, E., Cacho, J., & Ferreira, V. (2007). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. Journal of Chromatography A, 1140(1-2), 198–206. Retrieved from [Link]

  • Pietrogrande, M. C., Bacco, D., & Demaria, F. (2009). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Journal of Separation Science, 32(5-6), 845–854. Retrieved from [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Hao, F., Sun, X., Yu, J., & Li, Y. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases. Journal of Chromatography A, 1603, 301–308. Retrieved from [Link]

  • Christie, W. W. (2011). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. In Lipid Analysis (pp. 185-203). Woodhead Publishing. Retrieved from [Link]

  • Lisec, J., Steinfath, M., Meyer, R. C., Selbig, J., & Willmitzer, L. (2011). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. Metabolites, 1(1), 3–24. Retrieved from [Link]

  • Wang, Z., Zhang, L., Li, Y., Chen, J., & Zhang, Y. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels, 38(1), 385–392. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Esterification of 2-(4-methylcyclohexyl)acetic Acid

Current Status: Operational Subject: Troubleshooting Side Reactions & Process Optimization Audience: Synthetic Chemists, Process Development Scientists Executive Summary & Molecular Context The Substrate: 2-(4-methylcycl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Side Reactions & Process Optimization Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Molecular Context

The Substrate: 2-(4-methylcyclohexyl)acetic acid. Key Structural Feature: The cyclohexane ring presents significant steric bulk. The molecule exists as a mixture of cis and trans diastereomers.[1]

  • Trans-isomer: Generally thermodynamically preferred (diequatorial conformation in the 1,4-substitution pattern).

  • Cis-isomer: Higher energy (axial-equatorial conformation).

The Core Challenge: Unlike simple aliphatic acids, the esterification of this substrate is governed by steric hindrance and conformational kinetics . The primary "side reactions" are often artifacts of the coupling method chosen to overcome this steric barrier (e.g.,


-acylurea formation in Steglich conditions) or kinetic fractionation of the diastereomers, which is frequently mistaken for chemical isomerization.

Troubleshooting Module: Steglich Esterification (DCC/EDC)

Method: Carbodiimide coupling (DCC/EDC) + DMAP. Common Issue: Formation of a stubborn, insoluble white byproduct or low yield despite consumption of starting material.

The Problem: -Acylurea Rearrangement

Because the 4-methylcyclohexyl group is bulky, the attack of the alcohol on the activated


-acylisourea intermediate is kinetically slow. This delay allows a competing intramolecular rearrangement to occur, forming a stable, unreactive 

-acylurea.

Mechanism:

  • Acid reacts with DCC

    
    
    
    
    
    -acylisourea (Reactive).[2]
  • Path A (Desired): Alcohol attacks

    
     Ester + Urea (DCU).
    
  • Path B (Side Reaction): Slow alcohol attack leads to intramolecular

    
     acyl migration 
    
    
    
    
    
    -acylurea (Dead End).
Diagnostic Workflow
  • Symptom: New spot on TLC that is less polar than the acid but more polar than the ester.

  • Confirmation: NMR shows a urea proton doublet but no ester alkoxy group.

Solution Protocol
  • Solvent Switch: Avoid THF or Dioxane. Use Dichloromethane (DCM) or Chloroform . Low dielectric solvents stabilize the ion pairs and disfavor the rearrangement.

  • Catalyst Load: Ensure DMAP is present (5-10 mol%). DMAP acts as an acyl-transfer agent, intercepting the

    
    -acylisourea to form a highly reactive 
    
    
    
    -acylpyridinium species, which reacts with alcohol faster than the rearrangement can occur.
  • Temperature: Keep the reaction at 0°C during the addition of DCC.

Steglich_Side_Reaction Acid 2-(4-methylcyclohexyl) acetic acid O_Acyl O-Acylisourea (Intermediate) Acid->O_Acyl + DCC DCC DCC Active_Ester N-Acylpyridinium (Fast Reacting) O_Acyl->Active_Ester + DMAP (Rapid) Ester Target Ester (Product) O_Acyl->Ester Direct Attack (Sterically Hindered) N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Slow Kinetics (No DMAP) DMAP DMAP (Catalyst) Active_Ester->Ester + ROH Alcohol Alcohol (ROH)

Figure 1: The kinetic competition in Steglich esterification. Without DMAP, the steric bulk of the cyclohexyl group favors the irreversible rearrangement to N-acylurea.

Troubleshooting Module: Fischer Esterification (Acid Catalysis)

Method: Acid + Alcohol + Acid Catalyst (


 or 

-TsOH) + Heat. Common Issue: Incomplete conversion (equilibrium stall) or "Isomerization."
The Problem: Steric Retardation & Equilibrium

The "side reaction" here is often simply the failure to react . The 4-methylcyclohexyl tail creates a "picket fence" effect. While the reaction site is separated by one methylene group (


), the folding of the ring can still shield the carbonyl carbon.
The "Isomerization" Myth (Crucial Insight)

Users often report that the cis:trans ratio changes during this reaction.

  • Fact Check: True chemical epimerization is impossible under standard Fischer conditions. The chiral centers on the ring (C1 and C4) are not alpha to the carbonyl (separated by a

    
    ). Enolization occurs at the external methylene, not the ring.
    
  • Real Cause: Kinetic Resolution. The trans-isomer (equatorial tail) is often more accessible and esterifies faster than the cis-isomer (axial tail).

  • Result: If you stop the reaction at 80% conversion, your ester product will be enriched in trans, and the unreacted acid will be enriched in cis.

Optimization Protocol
ParameterRecommendationRationale
Water Removal Dean-Stark Trap or Soxhlet w/ Sieves Essential. Sterics lower the equilibrium constant (

); you must drive the reaction via Le Chatelier's principle.
Catalyst Sulfuric Acid on Silica or Amberlyst-15 Heterogeneous catalysts prevent "black tar" formation common with liquid

and allow easier workup.
Solvent Toluene (if alcohol is high BP)Allows higher reflux temperature to overcome the activation energy barrier imposed by sterics.

Troubleshooting Module: Acid Chloride Method

Method: Acid +




Acid Chloride

Ester. Common Issue: Colored impurities (yellow/orange) or dimers.
The Problem: Ketene-like Oligomerization

While rare for this specific substrate, aggressive heating with thionyl chloride can cause alpha-elimination or intermolecular anhydride formation.

  • Mechanism: The acid chloride reacts with a remaining molecule of carboxylic acid to form an anhydride. Due to the bulk, the anhydride is slow to break down by the alcohol, persisting as an impurity.

  • Fix: Use Oxalyl Chloride with a catalytic drop of DMF at room temperature (Vilsmeier-Haack mechanism) instead of refluxing Thionyl Chloride. This is milder and avoids thermal degradation.

FAQ: Rapid Response

Q: Can I separate the cis/trans esters by distillation? A: It is difficult. The boiling points are often within 2-5°C of each other. Column chromatography is more effective, as the cis isomer (axial) usually has a slightly different


 due to its more compact shape compared to the trans (equatorial) isomer.

Q: Why is my yield low even with excess alcohol? A: Check your water content. Even trace water in the alcohol or catalyst stops the reaction because the bulky hydrophobic ring makes the transition state highly sensitive to hydration spheres. Use molecular sieves (3Å) in the reaction pot.

Q: Did I racemize my compound? A: No. As noted in Module 3, the stereocenters are beta/gamma to the carbonyl. They are chemically stable to acid/base unless you use extreme conditions (e.g., hydrogenation catalysts or radical conditions). Any ratio change is due to purification or kinetic rates.

References

  • Neises, B., & Steglich, W. (1978).[2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4] Link

  • Otera, J. (2003).[4] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[4] (Comprehensive review of steric effects in esterification). Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.[4] (Foundational text on cyclohexane conformational analysis and axial/equatorial reactivity). Link

  • Ishihara, K., et al. (2005).[5] Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts.[5] Journal of the American Chemical Society, 127(12), 4168–4169. Link

Sources

Optimization

optimization of reaction conditions for 2-(4-methylcyclohexyl)acetic acid synthesis

Status: Operational Ticket ID: CHEM-OPT-882 Subject: Optimization of Hydrogenation & Stereocontrol for Naratriptan Intermediates Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-OPT-882 Subject: Optimization of Hydrogenation & Stereocontrol for Naratriptan Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the synthesis of 2-(4-methylcyclohexyl)acetic acid , a critical intermediate in the manufacturing of triptan-class antimigraine drugs (e.g., Naratriptan ).

The synthesis typically proceeds via the catalytic hydrogenation of 4-methylphenylacetic acid (


-tolylacetic acid). Users frequently encounter two primary bottlenecks:
  • Incomplete Hydrogenation: Stalling due to catalyst poisoning or insufficient H₂ pressure.

  • Stereochemical Control: The reaction yields a mixture of cis (kinetic) and trans (thermodynamic) isomers. The trans-isomer is generally the required pharmacophore precursor.

This support module provides optimized protocols to maximize the trans-isomer yield through a coupled hydrogenation-isomerization workflow.

Module 1: Catalytic Hydrogenation (Aromatic Reduction)[1]

The Core Challenge

Hydrogenating the electron-rich aromatic ring of


-tolylacetic acid requires forcing conditions. Common issues involve "stalled" reactions where the catalyst surface becomes saturated with intermediates or poisoned by impurities.
Optimized Protocol (Step-by-Step)
  • Substrate: 4-Methylphenylacetic acid[1]

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C).

    • Note: Rhodium is more active at lower temperatures but expensive. Ruthenium is robust but requires higher pressure.

  • Solvent: Glacial Acetic Acid (Preferred) or Methanol/Water.

  • Conditions: 50–80 bar H₂, 60–100°C.

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
Reaction Stalls <50% Catalyst PoisoningEnsure substrate is free of sulfur/halides. Perform a hot filtration and add fresh catalyst.
Reaction Stalls >80% H₂ Mass Transfer LimitIncrease stirring rate (>1000 rpm). Verify H₂ pressure is maintained (re-pressurize if headspace is consumed).
De-carboxylation Temperature too highReduce temperature to <80°C. High temps (>120°C) can cleave the acetic acid side chain.
Ring Opening Wrong CatalystAvoid Platinum (PtO₂) in acidic media at high temps, which can sometimes promote hydrogenolysis.
Visualization: Hydrogenation Workflow

HydrogenationFlow Start Start: p-Tolylacetic Acid Cat Cat: 5% Rh/C Solvent: AcOH Start->Cat Cond Conditions: 60°C, 50 bar H2 Cat->Cond Check In-Process Control (NMR) Cond->Check Check->Cond Incomplete (Add Pressure) Mix Result: Cis/Trans Mixture (Kinetic Control) Check->Mix Complete

Caption: Figure 1. Standard hydrogenation workflow yielding the kinetic cis/trans mixture.

Module 2: Stereochemical Optimization (Cis to Trans)

The Scientific Rationale

Catalytic hydrogenation often favors the cis-isomer (where the methyl and acetic acid groups are on the same face) due to the mechanism of syn-addition of hydrogen to the aromatic ring adsorbed on the catalyst surface.

However, the trans-isomer (diequatorial conformation) is thermodynamically more stable. To obtain high trans-selectivity, you must introduce a post-hydrogenation isomerization step .

Isomerization Protocol

Do not attempt to separate isomers by chromatography immediately. Instead, drive the equilibrium chemically.

  • Acid-Catalyzed Isomerization (Preferred):

    • Take the crude hydrogenation filtrate (in Acetic Acid).

    • Add concentrated HCl (approx. 10-20% v/v relative to solvent).

    • Reflux (approx. 110°C) for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6][7] Protonation of the

      
      -carbon allows transient enolization, permitting the ring substituent to flip to the equatorial (trans) position.
      
  • Base-Catalyzed Isomerization:

    • Use if the acid substrate was esterified to Methyl 2-(4-methylcyclohexyl)acetate .

    • Reagent: Sodium Methoxide (NaOMe) in Methanol.

    • Reflux for 4 hours.

    • Quench and hydrolyze back to the acid.

Visualization: Kinetic vs. Thermodynamic Control

Isomerization Cis Cis-Isomer (Kinetic) (Axial-Equatorial) Less Stable Intermediate Planar Enol Intermediate Cis->Intermediate Heat + H+ (Reflux) Trans Trans-Isomer (Thermodynamic) (Diequatorial) More Stable Intermediate->Cis Reversion (Minor) Intermediate->Trans Equilibration

Caption: Figure 2. Isomerization pathway.[8][9][10] The system equilibrates via the enol form to the lower-energy trans diequatorial conformer.

Module 3: Purification & Quality Control

Once isomerization is complete, the trans-isomer typically exhibits lower solubility in non-polar solvents compared to the cis-isomer, aiding crystallization.

Recommended Workup[1][2][4][10]
  • Concentration: Remove acetic acid/HCl under reduced pressure.

  • Extraction: Dissolve residue in Ethyl Acetate; wash with water to remove mineral acids.

  • Crystallization:

    • Solvent: Hexane or Hexane/Ethyl Acetate (9:1).

    • Cool to 0–5°C.

    • The trans-acid crystallizes more readily.

  • Analysis:

    • 1H NMR: Monitor the shift of the proton

      
       to the carboxyl group.
      
    • Melting Point: Trans-isomer has a distinct MP (approx. 47-50°C for ester, higher for acid) compared to the cis-isomer.

Frequently Asked Questions (FAQ)

Q1: Can I use Pd/C instead of Rh/C? A: Palladium is generally less effective for hydrogenating the aromatic ring of benzoic acid derivatives under mild conditions compared to Rhodium or Ruthenium. Pd/C often requires much higher temperatures, which increases the risk of decarboxylation.

Q2: My product is an oil, but it should be a solid. What happened? A: You likely have a high ratio of the cis-isomer or residual solvent. The cis-isomer lowers the melting point of the mixture significantly. Perform the HCl reflux step (Module 2) again to push the ratio toward trans, then recrystallize from cold hexanes.

Q3: Is this the same intermediate used for Naratriptan? A: Yes. The trans-2-(4-methylcyclohexyl)acetic acid (or its amide derivative) is a key building block for the indole ring formation in Naratriptan synthesis [1, 2].

References

  • Process for preparation of naratriptan hydrochloride. (2009). World Intellectual Property Organization, WO2009118753A2. Link

  • Process for the synthesis of naratriptan. (2012). US Patent Application, US20120220778A1. Link

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids. (1956). ScholarWorks at WMU. Link

  • Hydrogenation of 4-methylcinnoline (Catalyst Comparison). BYU ScholarsArchive. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methylcyclohexyl)acetic Acid

Executive Summary & Route Analysis You are likely attempting to synthesize 2-(4-methylcyclohexyl)acetic acid via the catalytic hydrogenation of 4-methylphenylacetic acid (p-tolylacetic acid) . This is the industry-standa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Analysis

You are likely attempting to synthesize 2-(4-methylcyclohexyl)acetic acid via the catalytic hydrogenation of 4-methylphenylacetic acid (p-tolylacetic acid) . This is the industry-standard route, favored for its atom economy. However, it presents three distinct challenges that often stall R&D workflows:

  • Catalyst Poisoning: The free carboxylic acid moiety can adsorb strongly onto metal surfaces, inhibiting turnover.[1]

  • Stereochemical Drift: The reaction produces a mixture of cis and trans isomers. The biological activity of downstream APIs (e.g., Naratriptan analogs) often depends strictly on one isomer (typically trans).

  • Incomplete Reduction: Stalling at partial conversion due to competitive adsorption or solvent effects.

This guide provides a self-validating workflow to navigate these issues.

Critical Troubleshooting Guide

Phase A: The Hydrogenation Reaction[1][2][3]

Primary Symptom: Reaction stalls (<50% conversion) or requires excessive reaction times (>24h).

SymptomProbable CauseTechnical Intervention
Reaction Stalls Carboxylate Poisoning The -COOH group binds to active sites. Solution: Switch solvent to Glacial Acetic Acid. This suppresses ionization and competes for adsorption sites, keeping the catalyst active.
No Reaction Trace S/P/N Poisoning Precursors derived from certain routes may contain sulfur/amine traces. Solution: Wash the starting material with dilute HCl and recrystallize before hydrogenation. Increase catalyst loading to 10 mol%.
Low Turnover Mass Transfer Limit H2 solubility is the bottleneck. Solution: Increase agitation (rpm) significantly. If using a Parr shaker, ensure >50 psi (3.5 bar). For Ru catalysts, pressures >50 bar are often mandatory.
Over-reduction Decarboxylation High temps (>150°C) can cleave the acid. Solution: Maintain T < 100°C. If using Rh, 50-80°C is sufficient.
Phase B: Stereochemistry (Cis/Trans Ratio)

Primary Symptom: You need the trans isomer, but the reaction yields predominantly cis.

  • The Science: Heterogeneous hydrogenation (Rh/C, Pt/C) typically follows haptophilic addition . The aromatic ring adsorbs flat onto the catalyst surface. Hydrogens add from the metal surface (bottom face), pushing the substituents (Methyl and Acetic acid groups) to the opposite side (top face), resulting in the kinetic cis product.

  • The Fix: You cannot easily force trans formation during hydrogenation. You must hydrogenate to cis first, then isomerize.

Detailed Protocols

Protocol A: Optimized Hydrogenation (Kinetic Route)
  • Substrate: 4-Methylphenylacetic acid

  • Catalyst: 5% Rh/C (Rhodium is preferred over Pd for ring reduction; Ru requires higher pressure).

  • Solvent: Glacial Acetic Acid (Critical for rate enhancement).

  • Conditions: 60°C, 50-100 psi H2.

  • Dissolve substrate (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Add 5% Rh/C (5 wt% loading relative to substrate).

  • Purge vessel 3x with N2, then 3x with H2.

  • Stir vigorously at 60°C under 60 psi H2 for 12-18 hours.

  • Checkpoint: Monitor by H-NMR. Disappearance of aromatic protons (7.0-7.2 ppm) indicates completion.

  • Filter catalyst over Celite. Concentrate filtrate.

    • Result: Predominantly cis-2-(4-methylcyclohexyl)acetic acid .

Protocol B: Isomerization to Trans (Thermodynamic Equilibration)

If the trans isomer is required, you must equilibrate the mixture. The trans diequatorial conformation is thermodynamically more stable.

  • Esterification (Optional but Recommended): Convert the crude acid to the methyl ester (MeOH/H2SO4). Esters isomerize more cleanly than free acids.

  • Equilibration: Dissolve the ester/acid in MeOH. Add NaOMe (2.0 eq). Reflux for 12-24 hours.

  • Mechanism: Deprotonation alpha to the carbonyl allows inversion of the stereocenter via the enolate intermediate.

  • Hydrolysis: Saponify (NaOH/H2O) and acidify to recover the trans-enriched acid.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate to isolate the pure isomer.

Visual Workflows

Figure 1: Synthesis Decision Tree

SynthesisWorkflow Start Start: 4-Methylphenylacetic Acid Reaction Hydrogenation (Rh/C, AcOH, 60°C, 60 psi) Start->Reaction Check Checkpoint: H-NMR (Aromatic Region) Reaction->Check Incomplete Incomplete Conversion Action: Increase Pressure or Switch to Ru/C (High P) Check->Incomplete Aromatic Signals Present Complete Reaction Complete (Major Product: Cis-Isomer) Check->Complete No Aromatic Signals Incomplete->Reaction Retry IsomerCheck Target Isomer? Complete->IsomerCheck WorkupCis Filter & Concentrate Recrystallize IsomerCheck->WorkupCis Need Kinetic (Cis) Isomerize Isomerization Step (NaOMe/MeOH Reflux) IsomerCheck->Isomerize Need Thermodynamic (Trans) FinalTrans Final Product: Trans-2-(4-methylcyclohexyl)acetic acid Isomerize->FinalTrans

Caption: Decision tree for the synthesis and stereochemical adjustment of 2-(4-methylcyclohexyl)acetic acid.

Figure 2: Stereochemical Mechanism (Haptophilicity)

Stereochemistry Substrate Planar Aromatic Ring (Adsorbed on Catalyst) H2Addition Syn-Addition of H2 (From Metal Surface) Substrate->H2Addition Metal Surface Binding KineticProduct Kinetic Product (Cis) (Substituents pushed UP) H2Addition->KineticProduct Fast Step Equilibration Base-Catalyzed Epimerization KineticProduct->Equilibration Heat + Base ThermoProduct Thermodynamic Product (Trans) (Diequatorial = Stable) Equilibration->ThermoProduct Slow Step

Caption: Mechanistic pathway showing why 'Cis' is formed initially and how 'Trans' is obtained via equilibration.

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C instead of Rh/C? A: You can, but Palladium is less active for ring hydrogenation than Rhodium or Ruthenium. Pd/C often requires higher temperatures (>100°C) or pressures to reduce the benzene ring completely, which increases the risk of decarboxylation. Rhodium is the "gold standard" for mild ring reduction [1].

Q: My product is an oil, but it should be a solid. Why? A: Pure trans-2-(4-methylcyclohexyl)acetic acid is a solid (MP ~60-70°C range). An oily appearance usually indicates a mixture of cis and trans isomers (melting point depression) or residual solvent. Check the diastereomeric ratio (dr) via NMR. If the dr is low (e.g., 60:40), you must perform the isomerization step or rigorous recrystallization [2].

Q: Why use Acetic Acid? Can't I use Methanol? A: Methanol is acceptable, but Acetic Acid is superior for two reasons:

  • It prevents the carboxylic acid substrate from poisoning the catalyst by keeping it protonated.

  • It minimizes the formation of methyl ester side products that might occur in methanol under acidic hydrogenation conditions [3].

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Primary source for Rh vs Pd selectivity in ring reduction).
  • ChemScene. (2023). 2-(4-Phenylcyclohexyl)acetic acid Product Data. Link (Structural analog data used for physical property inference).

  • RSC Green Chemistry. (2014). Cis,cis-Muconic acid isomerization and catalytic conversion. Link (Mechanistic basis for acid-catalyzed isomerization and ring stability).

  • SynHet. (2023).[2] 2-(4-Methylcyclohexyl)acetic acid - Commercial Synthesis Data. Link (Verification of CAS and industrial availability).

Sources

Optimization

preventing byproduct formation in 2-(4-methylcyclohexyl)acetic acid reactions

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methylcyclohexyl)acetic acid. Here, we address common challenges related to byprod...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methylcyclohexyl)acetic acid. Here, we address common challenges related to byproduct formation and provide troubleshooting strategies and detailed protocols to enhance reaction efficiency and product purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 2-(4-methylcyclohexyl)acetic acid via two common synthetic routes:

  • Route A: Catalytic Hydrogenation of 2-(4-methylphenyl)acetic Acid

  • Route B: Arndt-Eistert Homologation of 4-methylcyclohexanecarboxylic Acid

Route A: Catalytic Hydrogenation of 2-(4-methylphenyl)acetic Acid

The catalytic hydrogenation of 2-(4-methylphenyl)acetic acid is a direct method for synthesizing 2-(4-methylcyclohexyl)acetic acid. However, controlling the stereochemistry of the resulting cyclohexane ring and preventing incomplete reactions are critical challenges.

Frequently Asked Questions & Troubleshooting

Question 1: My hydrogenation reaction is producing a mixture of cis and trans isomers of 2-(4-methylcyclohexyl)acetic acid. How can I control the stereoselectivity to favor the desired isomer?

Answer: The formation of both cis and trans isomers is a common outcome in the hydrogenation of substituted aromatic rings. The trans isomer is often the thermodynamically more stable product, with both bulky substituents in equatorial positions, but the kinetic product distribution can vary significantly.[1] Here are several strategies to influence the cis/trans ratio:

  • Catalyst Selection: Rhodium and ruthenium-based catalysts are often superior to palladium or platinum for arene hydrogenation, offering better selectivity.[2] For instance, using a Ru/C catalyst can sometimes favor the formation of the cis isomer, while Rh/C under specific conditions might enhance the trans isomer ratio.

  • Solvent and pH: The polarity of the solvent and the pH of the reaction medium can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical outcome.[2] Experimenting with protic solvents like acetic acid or ethanol versus aprotic solvents like ethyl acetate can be beneficial. Maintaining a constant pH with a buffer during the reaction can also lead to more reproducible results.[2]

  • Two-Step Hydrogenation: For analogous compounds like 4-nitrophenylacetic acid, a two-step hydrogenation process has been shown to increase the proportion of the trans isomer.[3] This involves a preliminary reduction at a lower temperature and pressure to saturate a more reactive group (if present) or to partially reduce the ring, followed by a second step at a higher temperature and pressure to complete the hydrogenation.[3]

  • Enzymatic Resolution: A highly selective method involves using transaminases for the kinetic resolution of a mixture of cis/trans isomers. This can be achieved through the selective deamination of the cis-amine derivative, leaving the desired trans-amine with high diastereomeric excess.[4]

Question 2: My reaction is incomplete, and I'm observing residual starting material (2-(4-methylphenyl)acetic acid) in my product mixture. What can I do to drive the reaction to completion?

Answer: Incomplete hydrogenation can be due to several factors, including catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature.

  • Catalyst Activity: Ensure your catalyst is fresh and active. Catalyst poisoning by sulfur or other impurities in the starting material or solvent can inhibit the reaction.

  • Hydrogen Pressure and Temperature: Increase the hydrogen pressure and/or the reaction temperature. Aromatic ring hydrogenation typically requires more forcing conditions than the reduction of simple alkenes.

  • Reaction Time: Extend the reaction time and monitor the progress by techniques like TLC, GC, or NMR spectroscopy.

  • Agitation: Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.

Question 3: How can I separate the cis and trans isomers of 2-(4-methylcyclohexyl)acetic acid?

Answer: The separation of cis and trans isomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: This method can sometimes be effective if there is a significant difference in the solubility of the two isomers in a particular solvent. Experiment with different solvents and solvent mixtures.

  • Derivatization and Chromatography: Converting the carboxylic acids to their corresponding esters (e.g., methyl or ethyl esters) can alter their physical properties, potentially making them easier to separate by column chromatography or preparative HPLC.[3] Derivatization with a chiral auxiliary can create diastereomers that are often separable by standard chromatographic techniques.[5]

  • Preparative HPLC: High-performance liquid chromatography (HPLC) on a suitable stationary phase can be a powerful tool for separating diastereomers.[6]

Route B: Arndt-Eistert Homologation of 4-methylcyclohexanecarboxylic Acid

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.[7] While effective, it involves hazardous reagents like diazomethane and can lead to specific byproducts if not performed carefully.

Frequently Asked Questions & Troubleshooting

Question 1: I am observing a significant amount of an α-chloromethylketone byproduct in my Arndt-Eistert reaction. How can I prevent its formation?

Answer: The formation of an α-chloromethylketone is a common side reaction when using an acid chloride as the activated carboxylic acid derivative. It arises from the reaction of the diazoketone intermediate with the HCl generated during the initial acylation of diazomethane.[8]

  • Newman-Beal Modification: The most effective way to prevent this is to use the Newman-Beal modification, which involves adding a base like triethylamine to the reaction mixture. The triethylamine scavenges the HCl as it is formed, preventing it from reacting with the diazoketone.[8][9]

  • Excess Diazomethane: Using a slight excess of diazomethane can also help, as the excess diazomethane will react with the HCl. However, this is less efficient and requires careful handling of the hazardous diazomethane.[8]

Question 2: During the Wolff rearrangement of my diazoketone, I am getting byproducts from the reaction of the intermediate ketene with the solvent. How can I improve the yield of the desired carboxylic acid?

Answer: The ketene intermediate in the Wolff rearrangement is highly reactive and can be trapped by various nucleophiles.[10] If the reaction is performed in an alcohol solvent, for example, the corresponding ester will be formed.

  • Choice of Nucleophile: To obtain the carboxylic acid, the Wolff rearrangement should be conducted in the presence of water.[11]

  • Catalyst and Conditions: The Wolff rearrangement can be induced thermally, photochemically, or with a metal catalyst (commonly Ag₂O).[10] The choice of conditions can influence the reaction pathway and minimize side reactions. Photochemical conditions are often milder than thermal conditions. The use of silver(I) oxide is a common and effective method for promoting the rearrangement at lower temperatures.[10]

  • Solvent Selection: If you are observing O-H insertion byproducts when using an alcohol solvent, this suggests the intermediacy of a carbene.[12] Switching to a less reactive solvent and ensuring the presence of water as the nucleophile will favor the formation of the carboxylic acid.

Question 3: Are there safer alternatives to diazomethane for the Arndt-Eistert reaction?

Answer: Yes, due to the toxicity and explosive nature of diazomethane, safer alternatives have been developed.

  • (Trimethylsilyl)diazomethane: This reagent is a commercially available and much safer alternative to diazomethane for the Arndt-Eistert homologation.[13]

Experimental Protocols

Protocol 1: Stereoselective Hydrogenation of 2-(4-methylphenyl)acetic Acid to Favor trans-2-(4-methylcyclohexyl)acetic Acid (Adapted from[3])
  • Step 1: Initial Hydrogenation (Partial Reduction)

    • In a high-pressure autoclave, dissolve 2-(4-methylphenyl)acetic acid in glacial acetic acid.

    • Add 5% Rh/C catalyst (5 mol%).

    • Pressurize the reactor with hydrogen gas to 5-10 bar.

    • Heat the reaction mixture to 40-50°C and stir vigorously for 4-6 hours.

    • Monitor the reaction progress by GC or TLC to observe the disappearance of the starting material.

  • Step 2: Final Hydrogenation (Complete Saturation)

    • Without isolating the intermediate, increase the hydrogen pressure to 50-60 bar.

    • Increase the temperature to 60-80°C and continue stirring for another 12-24 hours, or until hydrogen uptake ceases.

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Analyze the cis/trans ratio by GC or ¹H NMR.

Protocol 2: Arndt-Eistert Homologation of 4-methylcyclohexanecarboxylic Acid with Minimized Byproducts (Adapted from[8][9])
  • Step 1: Formation of the Acid Chloride

    • To a solution of 4-methylcyclohexanecarboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-methylcyclohexanecarbonyl chloride.

  • Step 2: Formation of the Diazoketone (Newman-Beal Modification)

    • Prepare a solution of (trimethylsilyl)diazomethane (2.2 equivalents) in a suitable solvent (e.g., a mixture of THF and acetonitrile) and cool to 0°C.

    • To this solution, add triethylamine (1.1 equivalents).

    • Slowly add a solution of the crude 4-methylcyclohexanecarbonyl chloride in the same solvent to the (trimethylsilyl)diazomethane solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Step 3: Wolff Rearrangement

    • To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 equivalents) in water.

    • Heat the mixture gently to 50-60°C and stir for 2-4 hours, monitoring the disappearance of the diazoketone by TLC.

    • Cool the reaction mixture, filter to remove the silver catalyst, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-methylcyclohexyl)acetic acid.

Data Presentation

Table 1: Influence of Reaction Conditions on cis/trans Isomer Ratio in Hydrogenation

CatalystSolventTemperature (°C)Pressure (bar)Predominant IsomerReference
Pd/CAqueous40-603-4cis (approx. 70%)[3]
Pd/C (two-step)Aqueous40-50 then 50-60>0.6 then >4trans (60-70%)[3]
Raney-NiAqueous130150Mixture[3]
Rh/CAcetic Acid60-8050-60Typically favors transGeneral Knowledge
Ru/CAcetic Acid60-8050-60Typically favors cis[2]

Visualizations

Diagram 1: Synthetic Routes to 2-(4-methylcyclohexyl)acetic Acid

G cluster_0 Route A: Hydrogenation cluster_1 Route B: Arndt-Eistert Homologation Start_A 2-(4-methylphenyl)acetic acid Product_A 2-(4-methylcyclohexyl)acetic acid Start_A->Product_A H2, Catalyst (Rh/C or Ru/C) Start_B 4-methylcyclohexanecarboxylic acid Intermediate_1 4-methylcyclohexanecarbonyl chloride Start_B->Intermediate_1 1. (COCl)2, DMF Intermediate_2 Diazoketone Intermediate_1->Intermediate_2 2. TMSCHN2, Et3N Intermediate_3 Ketene Intermediate_2->Intermediate_3 3. Ag2O, H2O (Wolff Rearrangement) Product_B 2-(4-methylcyclohexyl)acetic acid Intermediate_3->Product_B

Caption: Overview of the two primary synthetic routes.

Diagram 2: Troubleshooting Byproduct Formation in Hydrogenation

G Start Hydrogenation Reaction Issue Undesired cis/trans Ratio Start->Issue Solution_1 Change Catalyst (Rh/C or Ru/C) Issue->Solution_1 Optimize Solution_2 Vary Solvent and pH Issue->Solution_2 Optimize Solution_3 Implement Two-Step Hydrogenation Issue->Solution_3 Consider Solution_4 Enzymatic Resolution Issue->Solution_4 Advanced Method

Caption: Decision tree for addressing isomer issues.

Diagram 3: Preventing Byproducts in Arndt-Eistert Synthesis

G Start Arndt-Eistert Reaction Issue_1 α-chloromethylketone formation? Start->Issue_1 Solution_1 Use Triethylamine (Newman-Beal) Issue_1->Solution_1 Yes Issue_2 Solvent-related byproducts? Issue_1->Issue_2 No Solution_2 Use H2O as nucleophile for Wolff Rearrangement Issue_2->Solution_2 Yes Issue_3 Hazardous Reagents? Issue_2->Issue_3 No Solution_3 Use (Trimethylsilyl)diazomethane Issue_3->Solution_3 Yes

Caption: Troubleshooting common Arndt-Eistert side reactions.

References

  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (n.d.). Google Patents.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central. Retrieved January 26, 2024, from [Link]

  • Substituted Cyclohexanes. (2021). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

  • Arndt–Eistert reaction. (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]

  • Wolff rearrangement. (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]

  • Stereoselective catalytic hydrogenation and conjugate reduction of 4-methyl itaconate derivatives bearing a chiral auxiliary. (2006). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (1964). ScholarWorks at WMU. Retrieved January 26, 2024, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2012). National Institutes of Health. Retrieved January 26, 2024, from [Link]

  • The Wolff-Rearrangement Reaction of Oxidatively Generated α-Oxo Gold Carbenes: An Effective Approach to Silylketenes. (2013). PubMed Central. Retrieved January 26, 2024, from [Link]

  • Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Separation and purification of cis and trans isomers. (n.d.). Google Patents.
  • Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Arndt-Eister reaction. (2023). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

  • Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. (n.d.). Google Patents.
  • Wolff-Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 26, 2024, from [Link]

  • Wolf Rearrangement Reaction | Step Wise Mechanism Explained | CSIR NET Organic Chemistry Imp Topic. (2022). YouTube. Retrieved January 26, 2024, from [Link]

  • Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. (2021). YouTube. Retrieved January 26, 2024, from [Link]

  • Cis-Trans Isomerism in Cycloalkanes. (2024). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

  • Stereoisomerism in Disubstituted Cyclohexanes. (2023). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

  • The Wolff Rearrangement: Tactics, Strategies and Recent Applications in Organic Synthesis. (2009). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Selective conversion of methane to cyclohexane and hydrogen via efficient hydrogen transfer catalyzed by GaN supported platinum clusters. (2022). ResearchGate. Retrieved January 26, 2024, from [Link]

  • The Arndt-Eistert Reaction. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Substituent Effects. Part 13. Anomalous Dissociation Constants in Water-Organic Solvent Mixtures: Alicyclic and Aliphatic Carboxylic Acids. (1979). ResearchGate. Retrieved January 26, 2024, from [Link]

Sources

Troubleshooting

stability issues of 2-(4-methylcyclohexyl)acetic acid under experimental conditions

The following technical guide addresses the stability, handling, and troubleshooting of 2-(4-methylcyclohexyl)acetic acid (CAS: 6603-71-0). This document is designed for researchers requiring high-fidelity control over t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 2-(4-methylcyclohexyl)acetic acid (CAS: 6603-71-0). This document is designed for researchers requiring high-fidelity control over their starting materials in drug development and organic synthesis.[1][2]

[1][2]

Status: Active Document ID: TS-MCA-2026-02 Audience: Medicinal Chemists, Process Engineers, QC Analysts[1][2]

Part 1: Executive Technical Summary[2]

2-(4-Methylcyclohexyl)acetic acid is a cyclohexane derivative characterized by cis/trans isomerism .[1][2] Unlike its structural analog 4-methylcyclohexanecarboxylic acid, where the carboxylic acid is attached directly to the ring, this compound features a methylene spacer (-CH2-) between the ring and the carboxyl group.[1][2]

Critical Stability Insight: The methylene spacer renders the ring proton at position 1 non-acidic .[1][2] Consequently, this compound does not undergo base-catalyzed epimerization under standard experimental conditions.[1][2] Stability issues reported by users are frequently misidentified; they are usually compositional inconsistencies (cis/trans ratio variations) rather than chemical degradation.[1]

ParameterSpecification / Behavior
Thermodynamic Stability High.[1][2] Resistant to hydrolysis and mild oxidation.[1][2]
Isomeric Stability Static. Does not interconvert under standard storage or basic workups.[1][2]
Melting Point Variable (Dependent on cis/trans ratio).[1] Pure trans typically melts higher than cis or mixtures.[1][2]
Primary Degradation Risk Radical oxidation at tertiary ring carbons (C1/C4) upon prolonged air exposure.[1]

Part 2: Troubleshooting & FAQs

Category A: Isomeric Composition & Melting Point Anomalies[2]

Q1: My melting point determination shows a wide range (e.g., 60–80°C) or differs between batches. Is the compound decomposing?

Diagnosis: No, this is likely due to diastereomeric variance , not decomposition.[1][2] Technical Explanation: Commercial supplies of 2-(4-methylcyclohexyl)acetic acid are often produced via the hydrogenation of p-tolylacetic acid.[1][2] This process yields a mixture of cis and trans isomers.[1][2]

  • Trans-isomer: Diequatorial conformation (thermodynamically favored).[1][2] Forms a stable crystal lattice with a distinct, sharp melting point.[2]

  • Cis-isomer: Axial-equatorial conformation.[1][2] Disrupts crystal packing, acting as an impurity that depresses and broadens the melting point of the mixture.

Action Plan:

  • Do not discard. The chemical integrity is likely intact.[1][2]

  • Quantify Ratio: Run a GC-FID or H-NMR (see Protocol 1) to determine the cis/trans ratio.[1][2]

  • Purify (if needed): If a sharp melting point is required for characterization, perform a recrystallization (Protocol 2) to enrich the trans isomer.[1]

Q2: Can I convert the cis isomer to the trans isomer using base reflux (e.g., NaOEt/EtOH)?

Answer: No. Mechanism: Base-catalyzed epimerization requires an acidic proton


 to a carbonyl group on the ring.[1][2] In 2-(4-methylcyclohexyl)acetic acid, the carbonyl is separated from the ring by a -CH2- group.[1][2] The proton on the ring carbon (C1) is a tertiary alkyl proton (

) and cannot be removed by alkoxides. Implication: You cannot thermodynamically equilibrate the mixture using standard basic conditions. Isomerization requires forcing conditions (e.g., high-temperature hydrogenation catalysts) which risk side reactions.[1][2]
Category B: Chemical Purity & Reactivity[2]

Q3: I see a small impurity peak at retention time slightly longer than the main peak in HPLC. What is it?

Potential Culprit: p-Tolylacetic acid (Starting Material).[1][2] Context: If the hydrogenation during synthesis was incomplete, the aromatic precursor remains.[2] Detection: The aromatic ring has strong UV absorbance (254 nm), causing it to appear as a significant impurity even at low molar concentrations compared to the UV-transparent cyclohexane ring.[1][2] Verification: Check the UV spectrum of the peak.[1][2] If it shows


 characteristic of a benzene ring (260-270 nm), it is the unreduced starting material.[1]

Q4: Is the compound sensitive to oxidation?

Answer: Moderately. Risk: The tertiary carbons at positions 1 and 4 of the cyclohexane ring are susceptible to radical autoxidation over long periods (years), forming hydroperoxides.[1][2] Prevention: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C.

Part 3: Experimental Protocols

Protocol 1: Determination of Cis/Trans Ratio (H-NMR)

Objective: Quantify the isomeric ratio without separation. Principle: The chemical shift of the methyl group or the methylene protons differs due to the magnetic anisotropy of the ring conformations.[2]

  • Solvent: Dissolve ~10 mg sample in CDCl₃ .

  • Acquisition: Run 1H-NMR (minimum 400 MHz).

  • Analysis:

    • Trans-Isomer: The methyl group (C4-Me) is typically equatorial and appears as a doublet at a lower shift (approx.[1][2] 0.85–0.90 ppm).[1][2]

    • Cis-Isomer: The methyl group may adopt an axial position (or flip), resulting in a doublet slightly downfield relative to the trans signal (approx.[1] 0.90–0.95 ppm).[1][2]

    • Note: Resolution may require optimization.[1][2] Alternatively, use ¹³C-NMR where the shift differences between axial and equatorial carbons are more pronounced (approx. 2–5 ppm difference for ring carbons).[1][2]

Protocol 2: Enrichment of Trans-Isomer via Recrystallization[1][2]

Objective: Isolate the thermodynamically stable trans isomer from a commercial mixture.

  • Solvent Selection: Hexanes (or Heptane) / Ethyl Acetate (10:1 ratio).[1][2]

  • Dissolution: Dissolve the crude acid in the minimum amount of boiling solvent.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Collect the crystals. The trans isomer, having better packing efficiency, preferentially crystallizes.

  • Validation: Check Melting Point. A sharp MP indicates high diastereomeric purity.[1][2]

Part 4: Decision Logic & Workflow

The following diagram illustrates the troubleshooting logic for stability and purity issues.

StabilityWorkflow cluster_legend Legend Start User Issue: 'Instability' Observed CheckType Is it a physical change (MP, Appearance)? Start->CheckType CheckChem Is it a chemical change (New HPLC/NMR peaks)? CheckType->CheckChem No IsomerIssue Suspect Cis/Trans Ratio Variance CheckType->IsomerIssue Yes ImpurityCheck Check UV Absorbance of New Peak CheckChem->ImpurityCheck Yes ActionNMR Run 1H-NMR or GC (Protocol 1) IsomerIssue->ActionNMR Conclusion1 Conclusion: Batch Variation (Not Degradation) ActionNMR->Conclusion1 IsAromatic High UV Absorbance? ImpurityCheck->IsAromatic AromaticYes Impurity: p-Tolylacetic Acid (Incomplete Synthesis) IsAromatic->AromaticYes Yes AromaticNo Impurity: Oxidation Products (Peroxides at C1/C4) IsAromatic->AromaticNo No key Blue: Start | Yellow: Decision | Green: Solved | Red: Impurity ID

Caption: Troubleshooting logic flow for differentiating between isomeric variance and chemical degradation.

References

  • National Institute of Standards and Technology (NIST). Acetic acid, trans-4-methylcyclohexyl ester (Data for analog comparison).[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link]

  • PubChem. 2-(4-Methylcyclohexyl)acetic acid - Compound Summary.[1][2][4][5] National Library of Medicine.[1][2] Available at: [Link]

  • Farkas, E. et al. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines.[1][2][6] Scientific Reports, 2024.[1][2] (Provides mechanistic insight into the difficulty of chemical isomerization of cyclohexane derivatives without alpha-carbonyls). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 2-(4-methylcyclohexyl)acetic Acid Hydrogenation

Welcome to the technical support center for the hydrogenation of 2-(4-methylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrogenation of 2-(4-methylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging synthesis. Here, we will address common issues, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure your experiments are successful, efficient, and reproducible.

The hydrogenation of carboxylic acids is a fundamentally challenging transformation due to the low electrophilicity of the carbonyl carbon.[1] This often necessitates the use of active catalysts and carefully optimized reaction conditions to achieve high yields and selectivities.[2] This guide will provide you with the foundational knowledge and practical insights to navigate the complexities of this reaction.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the hydrogenation of 2-(4-methylcyclohexyl)acetic acid.

Problem 1: Low or No Conversion of the Starting Material

Possible Causes and Solutions:

  • Insufficient Catalyst Activity: The carboxyl group is notoriously difficult to reduce catalytically.[3][4] Your chosen catalyst may not be active enough under the current reaction conditions.

    • Solution 1: Catalyst Screening: If you are using a standard heterogeneous catalyst like Palladium on carbon (Pd/C), consider screening other, potentially more active catalysts. Rhenium-based catalysts, for instance, have shown remarkable activity in hydrogenating carboxylic acids.[3] Ruthenium and Rhodium-based catalysts are also viable options.[5] For milder conditions, homogeneous catalysts based on Ruthenium, Iridium, or Osmium complexes can be more effective.[6]

    • Solution 2: Increase Reaction Temperature and Pressure: The hydrogenation of carboxylic acids often requires elevated temperatures and pressures to proceed at a reasonable rate.[5][6] Systematically increase the temperature and hydrogen pressure, but be mindful of potential side reactions and the stability of your substrate and product.

    • Solution 3: Check Catalyst Quality and Handling: Ensure your catalyst has not been deactivated through improper storage or handling. Exposure to air can poison many hydrogenation catalysts. Always handle catalysts under an inert atmosphere.

  • Catalyst Poisoning: Trace impurities in your starting material, solvent, or hydrogen gas can act as catalyst poisons, deactivating the active sites.[7]

    • Solution 1: Substrate and Solvent Purity: Ensure your 2-(4-methylcyclohexyl)acetic acid and solvent are of high purity. Purification of the starting material through recrystallization or chromatography may be necessary.

    • Solution 2: Use High-Purity Hydrogen: Utilize high-purity hydrogen gas to avoid introducing catalyst poisons.

    • Solution 3: Add a Sacrificial Agent: In some cases, adding a small amount of a scavenger or a sacrificial catalyst can help to remove poisons from the reaction mixture.

  • Inadequate Mass Transfer: In heterogeneous catalysis, inefficient mixing can limit the contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.

    • Solution: Improve Agitation: Increase the stirring rate to ensure good mixing and facilitate the transport of hydrogen to the catalyst surface.

Problem 2: Poor Selectivity - Formation of Multiple Products

Possible Side Reactions and Solutions:

  • Formation of Esters: If an alcohol is used as a solvent (e.g., ethanol), esterification with the carboxylic acid starting material or product can occur, especially at elevated temperatures. The hydrogenation of acetic acid, for example, can lead to the formation of ethyl acetate.[3]

    • Solution 1: Use a Non-Reactive Solvent: Switch to a non-alcoholic solvent such as an ether (e.g., THF, dioxane) or a hydrocarbon (e.g., cyclohexane, toluene).[8][9]

    • Solution 2: Optimize Reaction Time: Prolonged reaction times can favor the formation of byproducts. Monitor the reaction progress and stop it once the starting material is consumed.

  • Hydrogenolysis/Decarboxylation: At very high temperatures, cleavage of the C-C bond or loss of CO2 can occur, leading to the formation of (4-methylcyclohexyl)methane.

    • Solution: Milder Reaction Conditions: Reduce the reaction temperature and pressure to minimize these side reactions. The use of more active, selective catalysts that operate under milder conditions is also beneficial.[6]

  • Isomerization: Depending on the catalyst and conditions, isomerization of the methylcyclohexyl ring is a possibility.

    • Solution: Catalyst Choice: The choice of catalyst can influence the degree of isomerization. Screening different catalysts (e.g., Pd, Pt, Rh, Ru) can help identify one that minimizes this side reaction.

Problem 3: Catalyst Deactivation and Poor Reusability

Possible Causes and Solutions:

  • Coking: At high temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[7]

    • Solution 1: Lower Reaction Temperature: Operating at the lowest effective temperature can reduce the rate of coking.

    • Solution 2: Catalyst Regeneration: Some coked catalysts can be regenerated by controlled oxidation to burn off the carbon deposits, followed by reduction. The specific regeneration procedure will depend on the catalyst.

  • Leaching of the Metal: For supported catalysts, the active metal may leach into the reaction solution, especially in acidic media, leading to a loss of activity.

    • Solution: Catalyst Support and pH Control: The choice of support material can influence metal leaching. Using a more stable support or adjusting the pH of the reaction mixture (if possible) can mitigate this issue.

  • Sintering: At high temperatures, the small metal nanoparticles on a supported catalyst can agglomerate into larger particles, reducing the active surface area.

    • Solution: Use a Thermally Stable Catalyst: Select a catalyst with good thermal stability or operate at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best type of catalyst for the hydrogenation of 2-(4-methylcyclohexyl)acetic acid?

A1: There is no single "best" catalyst, as the optimal choice depends on the desired outcome (e.g., high yield, specific stereoisomer) and the available equipment (e.g., high-pressure reactor).

  • For general-purpose, robust hydrogenation, heterogeneous catalysts are often preferred. Supported noble metal catalysts such as Palladium (Pd) , Platinum (Pt) , Rhodium (Rh) , and Ruthenium (Ru) on supports like carbon or alumina are good starting points. Rhenium-based catalysts are particularly effective for carboxylic acid reduction.[3]

  • For reactions under milder conditions and potentially higher selectivity, homogeneous catalysts, such as those based on Ruthenium or Iridium complexes, can be advantageous.[6]

A systematic screening of a few different catalysts is highly recommended to identify the most suitable one for your specific application.

Q2: What are the typical reaction conditions for this type of hydrogenation?

A2: Due to the stability of the carboxylic acid group, relatively harsh conditions are often required for heterogeneous catalysis.[5][6]

  • Temperature: 100-200 °C

  • Pressure: 500-1500 psi (34-103 bar) of hydrogen

  • Solvent: Ethers (THF, dioxane) or hydrocarbons (cyclohexane) are good choices to avoid side reactions. The use of water in a binary solvent system can sometimes influence the orientation of the molecule on the catalyst surface.[10]

  • Catalyst Loading: Typically 1-5 mol% of the active metal relative to the substrate.

It is crucial to start with milder conditions and gradually increase the temperature and pressure while monitoring the reaction progress.

Q3: How can I control the stereochemistry of the product?

A3: The hydrogenation of the cyclohexyl ring can lead to different diastereomers. The stereochemical outcome is influenced by the catalyst, the substrate's conformation, and the reaction conditions.

  • Catalyst Selection: Different metals and supports can favor the formation of specific isomers. For example, in the hydrogenation of substituted arenes, the choice of catalyst is known to influence the cis/trans selectivity.

  • Directed Hydrogenation: If there are other functional groups in the molecule, they can sometimes direct the hydrogen addition from a specific face of the ring.

  • Chiral Catalysts: For enantioselective hydrogenation, the use of chiral homogeneous or heterogeneous catalysts would be necessary.

Systematic experimentation with different catalysts and conditions, coupled with careful product analysis (e.g., by NMR or chiral GC/HPLC), is required to optimize for a specific stereoisomer.

Q4: My reaction is working, but it's very slow. How can I increase the reaction rate?

A4:

  • Increase Catalyst Loading: A higher concentration of the catalyst will generally lead to a faster reaction, but this also increases costs.

  • Increase Temperature and Pressure: As mentioned, higher temperatures and hydrogen pressures will increase the reaction rate.[3] However, be cautious of potential side reactions.

  • Improve Agitation: Ensure efficient mixing to overcome any mass transfer limitations.

  • Switch to a More Active Catalyst: If optimization of the current system is insufficient, a more active catalyst may be required.

Catalyst Selection and Optimization Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst for the hydrogenation of 2-(4-methylcyclohexyl)acetic acid.

Catalyst_Optimization_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Scale-up Start Define Objectives (Yield, Selectivity, Cost) Catalyst_Selection Select Diverse Catalysts (e.g., Pd/C, PtO2, Ru/C, Rh/C, Raney Ni) Start->Catalyst_Selection Condition_Matrix Define Standard Conditions (Temp, Pressure, Solvent) Catalyst_Selection->Condition_Matrix Screening_Expts Perform Small-Scale Screening Experiments Condition_Matrix->Screening_Expts Analysis Analyze Results (Conversion, Selectivity) Screening_Expts->Analysis Select_Best Select 1-2 Promising Catalysts Analysis->Select_Best High Conversion/ Selectivity DOE Design of Experiments (DoE) - Temperature - Pressure - Catalyst Loading - Reaction Time Select_Best->DOE Optimization_Expts Conduct Optimization Experiments DOE->Optimization_Expts Model Analyze and Model Results Optimization_Expts->Model Optimal_Conditions Determine Optimal Conditions Model->Optimal_Conditions Validation Validate at Lab Scale Optimal_Conditions->Validation Recyclability Test Catalyst Recyclability Validation->Recyclability Scale_Up Scale-up Considerations Recyclability->Scale_Up Final_Protocol Finalized Protocol Scale_Up->Final_Protocol

Caption: A workflow for catalyst selection and optimization.

Catalyst Performance Comparison (Illustrative)

The following table provides an illustrative comparison of different catalyst types for carboxylic acid hydrogenation. The actual performance will vary depending on the specific substrate and reaction conditions.

Catalyst TypeTypical Active MetalSupportTypical ConditionsAdvantagesDisadvantages
Heterogeneous Pd, Pt, Ru, Rh, Re, NiCarbon, Alumina, SilicaHigh T & P (100-200°C, 500-1500 psi)Robust, easily separated, reusableHarsh conditions, potential for side reactions
Homogeneous Ru, Ir, OsLigand-basedMilder T & P (50-120°C, 100-500 psi)High activity & selectivity, works under mild conditionsDifficult to separate from product, catalyst cost
Biocatalytic Carboxylic Acid Reductases (CARs)Whole cells or isolated enzymesAmbient T & PHigh selectivity, environmentally friendlyRequires cofactors (ATP, NADPH), substrate scope may be limited[11]

Experimental Protocol: General Procedure for Catalyst Screening

This protocol provides a general framework for screening heterogeneous catalysts for the hydrogenation of 2-(4-methylcyclohexyl)acetic acid.

Materials:

  • 2-(4-methylcyclohexyl)acetic acid

  • Anhydrous solvent (e.g., THF, cyclohexane)

  • Hydrogenation catalysts (e.g., 5% Pd/C, 5% Pt/C, 5% Ru/C)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry.

  • Loading Reactants: To the reactor vessel, add 2-(4-methylcyclohexyl)acetic acid and the chosen solvent under an inert atmosphere.

  • Catalyst Addition: Carefully add the hydrogenation catalyst to the reactor vessel under a blanket of inert gas.

  • Sealing and Purging: Seal the reactor and purge the system several times with the inert gas, followed by several purges with hydrogen gas to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reactor to the target temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor allows) at regular intervals and analyzing them by a suitable technique (e.g., GC, LC-MS, NMR).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product if necessary (e.g., by chromatography or distillation) and characterize the final product to determine yield and purity.

Experimental_Protocol A Prepare Reactor B Load Substrate & Solvent (Inert Atmosphere) A->B C Add Catalyst (Inert Atmosphere) B->C D Seal & Purge Reactor (N2/Ar, then H2) C->D E Pressurize & Heat D->E F Monitor Reaction E->F G Cool & Vent F->G H Filter to Remove Catalyst G->H I Isolate Product H->I J Purify & Analyze I->J

Caption: A step-by-step experimental workflow.

References

  • CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google P
  • Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts - Green Chemistry (RSC Publishing). (URL: [Link])

  • Hydrogenation of carboxylic acids | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • The hydrogenation of simple carboxylic acids. - ResearchGate. (URL: [Link])

  • Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes | Chemical Reviews. (URL: [Link])

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - CABI Digital Library. (URL: [Link])

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Synthesis Of 2-methylcyclohexyl Acetate - Globe Thesis. (URL: [Link])

  • A study of reaction parameters in the hydrogenation of acetic acid by rhenium heptoxide catalyst - BYU ScholarsArchive. (URL: [Link])

  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00038F. (URL: [Link])

  • Hydrogen-driven, ATP-dependent biocatalytic reduction of carboxylic acids under non-explosive conditions - NIH. (URL: [Link])

  • Catalysis - Wikipedia. (URL: [Link])

  • Carboxylic Derivatives - Reduction (Catalytic Reduction) - Chemistry LibreTexts. (URL: [Link])

  • Carboxylic Acids to Alcohols, Part 2: Hydrogenation - YouTube. (URL: [Link])

  • Toluene - Wikipedia. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Characterization of 2-(4-methylcyclohexyl)acetic Acid

Welcome to the technical support center for the characterization of 2-(4-methylcyclohexyl)acetic acid (4-MCAA). This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 2-(4-methylcyclohexyl)acetic acid (4-MCAA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis, purification, and analytical characterization of this molecule. Here, we address specific experimental issues in a practical question-and-answer format, grounded in scientific principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

FAQ 1: Synthesis & Purification

Question: My synthesis of 2-(4-methylcyclohexyl)acetic acid resulted in a low yield and a mixture of products. What are the likely side reactions and impurities?

Answer: The synthesis of 2-(4-methylcyclohexyl)acetic acid, often proceeding through intermediates like 4-methylcyclohexanone, is susceptible to several side reactions that can impact yield and purity.

  • Incomplete Reactions: A primary cause of impurities is the presence of unreacted starting materials or intermediates. For instance, if the synthesis involves the reduction of a double bond or the hydrolysis of an ester, incomplete conversion is a common issue.

  • Isomerization: The 4-methylcyclohexyl moiety can exist as cis and trans diastereomers. The reaction conditions, particularly temperature and catalysts, can influence the final isomeric ratio. It is crucial to characterize this ratio as the isomers may have different physical and biological properties.[1]

  • Byproducts from Reagents: Depending on the synthetic route, reagents can contribute to the impurity profile. For example, if using a Wittig-type reaction, phosphine oxide byproducts may be present. If esterification is a step, unreacted acid or alcohol will be present.[2]

Troubleshooting Workflow for Synthesis Impurities

Caption: Troubleshooting workflow for synthesis and purification issues.

FAQ 2: Chromatographic Separation

Question: I'm struggling to separate the cis and trans isomers of 2-(4-methylcyclohexyl)acetic acid using reverse-phase HPLC. My peaks are broad and have poor resolution.

Answer: Separating diastereomers like the cis and trans isomers of 4-MCAA can be challenging due to their similar physicochemical properties.[3][4] Broad and poorly resolved peaks in reverse-phase HPLC often point to issues with the mobile phase, column, or sample preparation.

  • Mobile Phase pH: Carboxylic acids can exhibit poor peak shape on silica-based C18 columns due to interactions with residual silanols.[5][6] The pH of your mobile phase is critical. Ensure it is buffered at least 2 pH units away from the pKa of the carboxylic acid (typically around 4.8) to maintain a consistent ionization state. Operating at a lower pH (e.g., pH 2.5-3.0 with formic or phosphoric acid) will protonate the carboxylic acid, reducing silanol interactions and improving peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[7] Try diluting your sample and re-injecting.

  • Inappropriate Solvent for Sample Dilution: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile or methanol when the mobile phase is highly aqueous) can cause peak distortion.[8] Whenever possible, dissolve your sample in the mobile phase.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can lead to peak splitting and broadening.[9] A void at the head of the column can also cause similar issues.

Troubleshooting Table for HPLC Peak Shape Issues

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanolsLower mobile phase pH with an acid modifier (e.g., 0.1% TFA or formic acid).
Column overloadDilute the sample.
Column contaminationFlush the column with a strong solvent; replace the guard column.
Peak Fronting Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase.
Column overloadDilute the sample.
Split Peaks Clogged column inlet fritBack-flush the column (if permissible by manufacturer); replace the frit or column.
Column voidReplace the column.
Poor Resolution Inadequate separation conditionsOptimize mobile phase composition (e.g., acetonitrile vs. methanol, gradient slope).
Insufficient column efficiencyUse a column with a smaller particle size or a longer length.

Experimental Protocol: HPLC Separation of cis and trans Isomers

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.

FAQ 3: GC-MS Analysis

Question: I don't see a peak for 2-(4-methylcyclohexyl)acetic acid in my GC-MS analysis. What's going wrong?

Answer: Carboxylic acids like 4-MCAA are generally not volatile enough for direct GC-MS analysis. They tend to have poor peak shape or may not elute at all due to their polarity and potential for thermal decomposition in the hot injector.[10] Derivatization is almost always necessary.

  • Derivatization is Key: You must convert the carboxylic acid to a more volatile ester, typically a methyl or ethyl ester. This is commonly done by reacting the acid with an agent like diazomethane, BF3/methanol, or by using a kit for esterification.[11][12][13]

  • Choice of Derivatizing Agent: For short-chain fatty acids, some derivatization methods that require sample drying can lead to loss of the analyte due to its volatility.[10] While 4-MCAA is not extremely volatile, this should be a consideration. Esterification with BF3 in methanol is a robust method.

Experimental Protocol: Methyl Esterification for GC-MS Analysis

  • Dissolve ~1 mg of your sample in 1 mL of toluene.

  • Add 2 mL of BF3/methanol (14% w/v) solution.

  • Heat the mixture at 60°C for 30 minutes in a sealed vial.

  • Cool the reaction, then add 1 mL of water and 1 mL of hexane.

  • Vortex the mixture and allow the layers to separate.

  • Carefully remove the top hexane layer containing the methyl ester and inject it into the GC-MS.

II. Troubleshooting Guides

Guide 1: NMR Spectral Interpretation

Issue: My 1H NMR spectrum of 2-(4-methylcyclohexyl)acetic acid is complex and I can't distinguish the cis and trans isomers.

Background: The 1H NMR spectra of cyclohexane derivatives are often complex due to overlapping signals of the methylene protons and small differences in chemical shifts between axial and equatorial protons.[11] The key to distinguishing cis and trans isomers lies in analyzing the coupling constants and the chemical shifts of specific protons, which are influenced by their stereochemical environment.

Troubleshooting Steps:

  • Focus on Key Signals:

    • Carboxylic Acid Proton (-COOH): This will be a broad singlet, typically far downfield (>10 ppm), and is not useful for stereochemical assignment.

    • Alpha-Protons (-CH2-COOH): The two protons on the carbon adjacent to the carboxyl group will be diastereotopic and should appear as a doublet of doublets. Their chemical shift will be around 2.2-2.5 ppm.

    • Protons on C1 and C4: The protons on the carbons of the cyclohexane ring attached to the acetic acid group and the methyl group are key for assignment.

  • Analyze Coupling Constants (3JHH): The magnitude of the vicinal coupling constant (3JHH) is dependent on the dihedral angle between the protons (Karplus relationship).[7][14]

    • Axial-Axial (diaxial) coupling: ~10-13 Hz (dihedral angle ~180°).

    • Axial-Equatorial or Equatorial-Equatorial coupling: ~2-5 Hz (dihedral angle ~60°).

    • In the more stable chair conformation of the trans isomer, the acetic acid group is likely equatorial. The proton on the same carbon (C1) will be axial. This axial proton will have large diaxial couplings to the adjacent axial protons on C2 and C6. In the cis isomer, the acetic acid group may be axial, leading to smaller coupling constants for the C1 proton.

  • Utilize 13C and 2D NMR:

    • 13C NMR: The chemical shifts of the ring carbons are sensitive to the stereochemistry. Axial substituents cause a shielding (upfield shift) of the gamma-carbons compared to equatorial substituents.[15] This can be a reliable way to distinguish isomers.[16]

    • HSQC/HMQC: A Heteronuclear Single Quantum Coherence spectrum correlates each proton to the carbon it is directly attached to. This is invaluable for resolving overlapping proton signals and definitively assigning which protons belong to which carbons.[1]

Expected 13C NMR Chemical Shifts (Predicted)

Carbontrans Isomer (Equatorial Acetic Acid)cis Isomer (Axial Acetic Acid)Rationale for Difference
-COOH ~179 ppm~179 ppmMinimal change expected.
-CH2-COOH ~42 ppm~41 ppmSlight shielding in cis.
C1 ~38 ppm~35 ppmShielded in cis due to axial orientation.
C2, C6 ~35 ppm~32 ppmGamma-gauche shielding effect in cis.
C3, C5 ~30 ppm~28 ppmShielded in cis.
C4 ~32 ppm~32 ppmLess affected.
-CH3 ~22 ppm~22 ppmLess affected.

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.[17]

Guide 2: Mass Spectrometry Fragmentation

Issue: I am not sure how to interpret the mass spectrum of my compound to confirm its identity.

Background: Electron ionization mass spectrometry (EI-MS) of 4-MCAA will lead to a molecular ion peak (M+) and several characteristic fragment ions. Understanding these fragmentation patterns can help confirm the structure.

Expected Fragmentation Pathways:

MS_Fragmentation M 2-(4-methylcyclohexyl)acetic acid [M]+, m/z = 156 Loss_H2O Loss of H2O [M-18]+, m/z = 138 M->Loss_H2O - H2O Loss_COOH Loss of -COOH [M-45]+, m/z = 111 M->Loss_COOH - •COOH Loss_CH2COOH Loss of -CH2COOH [M-59]+, m/z = 97 M->Loss_CH2COOH - •CH2COOH McLafferty McLafferty Rearrangement m/z = 60 M->McLafferty rearrangement Base_Peak Base Peak? Loss_CH2COOH->Base_Peak Methylcyclohexyl Methylcyclohexyl cation m/z = 97

Caption: Plausible fragmentation pathways for 2-(4-methylcyclohexyl)acetic acid in EI-MS.

Interpretation of Key Fragments:

  • Molecular Ion (m/z 156): The peak corresponding to the intact molecule.[18] Its presence confirms the molecular weight.

  • Loss of •COOH (m/z 111): A common fragmentation for carboxylic acids, representing the loss of the carboxyl radical.[17]

  • Loss of •CH2COOH (m/z 97): Cleavage of the bond between the cyclohexane ring and the acetic acid side chain, resulting in the 4-methylcyclohexyl cation. This is often a prominent peak.

  • McLafferty Rearrangement (m/z 60): A characteristic rearrangement of carboxylic acids, leading to a fragment corresponding to acetic acid.

  • Loss of H2O (m/z 138): Dehydration of the molecular ion can also occur.

By comparing the observed fragments in your spectrum to these expected patterns, you can gain confidence in the identification of 2-(4-methylcyclohexyl)acetic acid.

III. References

  • Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). ANALYSIS OF 1H NMR SPECTRA. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. Retrieved from [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (1) 2-Acetyl-4-methylcyclohexanone. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry, 38(7), 570-579.

  • Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546.

  • LibreTexts Chemistry. (2020, May 1). 25.1: Information Contained in Proton NMR Spectra. Retrieved from [Link]

  • Filo. (2025, November 6). Predict ¹³C signals in the spectra of (a) 4-methylcyclohexanone, (b) 2-me... Retrieved from [Link]

  • Bagno, A., et al. (2007). Computational protocols for calculating 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 45(S1), S102-S111.

  • PubChem. (n.d.). 2-(4-methylcyclohexyl)acetic acid. Retrieved from [Link]

  • Forsyth, D. A., & Barabass, A. B. (1998). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry, 22(6), 667-674.

  • NIST. (n.d.). Acetic acid, cis-4-methylcyclohexyl ester. Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • PubChem. (n.d.). 2-(4-methylcyclohexylidene)acetic Acid. Retrieved from [Link]

  • Türkmen Research Group. (2021, April 20). NMR Spectroscopy Spring 2021 Midterm 2 Solutions. Retrieved from [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Wiberg, K. B., et al. (1995). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Journal of the Chemical Society, Perkin Transactions 2, (8), 1545-1553.

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Quora. (2020, December 26). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]

  • Welch, C. J., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1255, 227-240.

  • PubChem. (n.d.). 2-(4-methylenecyclohexyl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate. Retrieved from

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone. Retrieved from

  • Gordeev, S. A., et al. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 25(1), 356.

  • Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. Journal of Chromatography A, 1381, 210-218.

  • LibreTexts Chemistry. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • KGROUP - University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Ramana, M. V., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Organic Communications, 5(4), 149-157.

  • Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8896913.

Sources

Optimization

Technical Support Center: Enhancing the Reactivity of 2-(4-methylcyclohexyl)acetic Acid in Amidation Reactions

Welcome to the technical support center for professionals engaged in synthetic chemistry. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet challenging transformation: th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals engaged in synthetic chemistry. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet challenging transformation: the amidation of sterically hindered carboxylic acids, specifically focusing on 2-(4-methylcyclohexyl)acetic acid. The principles and methodologies discussed herein are broadly applicable to other challenging amidation reactions encountered in pharmaceutical and materials science research.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the direct amidation of 2-(4-methylcyclohexyl)acetic acid with an amine generally inefficient?

Direct condensation of a carboxylic acid and an amine to form an amide is often thermodynamically unfavorable under standard conditions.[1] This is primarily due to the formation of a highly unreactive ammonium carboxylate salt resulting from a rapid acid-base reaction, which "kills" the nucleophilicity of the amine.[2] Forcing the reaction by heating to high temperatures (>100-160°C) can sometimes work for simple substrates but is often not suitable for complex molecules and can lead to side reactions.[2][3] The steric hindrance presented by the cyclohexyl group in 2-(4-methylcyclohexyl)acetic acid further exacerbates this issue by impeding the approach of the amine nucleophile to the carbonyl carbon.

Q2: What is the fundamental role of a "coupling reagent" in this context?

A coupling reagent is essential to activate the carboxylic acid, transforming the hydroxyl group (-OH) into a better leaving group.[2][4] This activation makes the carboxyl group susceptible to nucleophilic attack by the amine.[2] The most common strategies involve converting the carboxylic acid in situ into a more reactive intermediate, such as an activated ester, an acid anhydride, or an acyl chloride equivalent.[5]

Q3: I'm seeing low to no product formation with standard DCC/amine coupling. What's the likely cause?

While N,N'-dicyclohexylcarbodiimide (DCC) is a classic coupling reagent, its effectiveness can be limited with sterically hindered substrates. The primary intermediate formed is an O-acylisourea, which can be slow to react with hindered amines.[4][6] Furthermore, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and consumes the activated acid. This side reaction is a common cause of low yields in challenging couplings.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental failures and provides a logical progression of troubleshooting steps.

Issue 1: Low Conversion of Starting Materials

Symptom: TLC/LCMS analysis shows significant amounts of unreacted 2-(4-methylcyclohexyl)acetic acid and amine, with minimal product formation.

Root Cause Analysis & Solutions:

  • Insufficient Activation: The chosen coupling reagent may not be potent enough to activate the sterically hindered acid efficiently.

  • Poor Nucleophilicity of the Amine: The amine itself might be sterically hindered or electronically deactivated (e.g., anilines with electron-withdrawing groups).[7]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can all play a crucial role.

Troubleshooting Workflow: Low Conversion

Caption: Troubleshooting workflow for low amidation yield.

Issue 2: Formation of Significant Byproducts

Symptom: Multiple spots/peaks are observed on TLC/LCMS, with one major byproduct identified as the N-acylurea (if using a carbodiimide) or unidentifiable decomposition products.

Root Cause Analysis & Solutions:

  • N-acylurea Formation: As mentioned, this is a classic side reaction with carbodiimides, especially when the amine is a poor nucleophile.[8]

  • Racemization: If the alpha-carbon to the carboxyl group were chiral, harsh conditions or certain reagents could lead to epimerization.

  • Decomposition: Highly activated intermediates can be unstable and decompose if the desired reaction does not occur promptly.

Recommended Solutions & Protocols
  • Carbodiimide Additives to Suppress Side Reactions: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is strongly recommended when using carbodiimides like EDC or DIC.[8] These additives react with the initial O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine. This two-step activation minimizes the formation of N-acylurea.[9]

  • Switching to Onium Salt Reagents: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are generally more effective for difficult couplings.[1][10]

    • HATU is particularly effective for sterically hindered systems due to the formation of a highly reactive HOAt ester.[10][11]

    • PyBOP is a robust phosphonium salt that avoids the formation of carcinogenic byproducts associated with older reagents like BOP.[11] A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, allowing for equimolar stoichiometry.[12]

  • Conversion to Acyl Halide: For extremely challenging cases, converting the carboxylic acid to an acyl chloride or fluoride can be a powerful strategy.

    • Acyl Chlorides: Reagents like oxalyl chloride or thionyl chloride can be used, but these are harsh and may not be compatible with sensitive functional groups.[13][14]

    • Acyl Fluorides: A milder and often more effective method involves using a reagent like Cyanuric Fluoride or XtalFluor-E®. The resulting acyl fluorides are often more stable than acyl chlorides and react cleanly with amines at elevated temperatures. This approach has proven successful for coupling sterically hindered acids and electron-deficient amines where other methods failed.[7]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for HATU-Mediated Amidation

This protocol is a robust starting point for the amidation of 2-(4-methylcyclohexyl)acetic acid.

  • Dissolution: Dissolve 2-(4-methylcyclohexyl)acetic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution and stir for 5-10 minutes at room temperature. This step generates the active HOAt ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LCMS (typically 2-12 hours). For particularly hindered substrates, warming the reaction to 30-40°C may be beneficial.[11]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Comparison of Coupling Reagent Efficacy

The following table provides a general comparison of common coupling systems for sterically hindered amidations. Yields are illustrative and will vary based on the specific amine used.

Coupling SystemAdditiveTypical BaseRelative ReactivityCommon Byproducts
EDC NoneNone/DIPEALowN-acylurea, Unreacted Acid
EDC / HOBt HOBtDIPEAModerateDicyclohexylurea (from DCC)
PyBOP NoneDIPEAHighPhosphonamides (water-soluble)
HATU NoneDIPEAVery HighTetramethylurea (water-soluble)
Acyl Fluoride (Post-formation)Pyridine/DIPEAVery HighFluoride Salts
Mechanism Visualization: Carbodiimide Activation with HOBt

G RCOOH R-COOH (2-(4-methylcyclohexyl)acetic acid) O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) RCOOH->O_Acylisourea + EDC EDC EDC (Carbodiimide) EDC->O_Acylisourea N_Acylurea N-Acylurea Byproduct (Stable, Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt_Ester HOBt Active Ester (More Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt (Desired Pathway) HOBt HOBt (Additive) HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

Caption: Carbodiimide activation pathway and the role of HOBt.

Section 4: Final Recommendations

For enhancing the reactivity of 2-(4-methylcyclohexyl)acetic acid, a systematic approach is key.

  • Start Strong: Forgo simple carbodiimide couplings and begin with a more robust system like EDC/Oxyma or EDC/HOBt .

  • Escalate Intelligently: If yields remain unsatisfactory, move directly to a modern onium salt reagent. HATU in the presence of DIPEA is the recommended first choice for sterically demanding substrates.

  • The Ultimate Solution: For cases where even HATU fails, particularly with electron-poor amines, the conversion of the carboxylic acid to its acyl fluoride followed by reaction with the amine is a highly reliable, albeit multi-step, alternative.

By understanding the underlying mechanisms of activation and the common failure modes, researchers can efficiently troubleshoot and optimize these challenging but critical amidation reactions.

References
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Perdicchia, D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. (2025). [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. (2023). [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Taylor & Francis. Carbodiimide – Knowledge and References. [Link]

  • Malaysian Journal of Analytical Sciences. OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024). [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • ACS Omega. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). [Link]

  • Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). [Link]

  • Green Chemistry (RSC Publishing). The preparation and applications of amides using electrosynthesis. (2020). [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). [Link]

  • Reddit. Esterification/Amidation Problems. [Link]

  • National Center for Biotechnology Information. 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid. [Link]

  • Jack Westin. Acid Derivatives Important Reactions - MCAT Content. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 2-(4-Methylcyclohexyl)acetic Acid

This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2-(4-methylcyclohexyl)acetic acid . It focuses specifically on the critical role of solvents in stereoselectivity (c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2-(4-methylcyclohexyl)acetic acid . It focuses specifically on the critical role of solvents in stereoselectivity (cis/trans ratio), reaction kinetics, and purification.

Status: Operational Role: Senior Application Scientist Subject: Solvent Effects on Hydrogenation, Isomerization, and Purification

Executive Summary & Chemical Context[1][2][3][4][5][6]

The synthesis of 2-(4-methylcyclohexyl)acetic acid (often an intermediate for sulfonylurea drugs like Glimepiride) typically involves the catalytic hydrogenation of p-tolylacetic acid .

  • The Critical Challenge: The reaction generates two stereoisomers: cis and trans.

  • The Goal: The trans-isomer is generally the thermodynamically stable and bioactive target.

  • The Problem: Heterogeneous hydrogenation (e.g., Rh/C, Pt/C) is kinetically controlled, predominantly yielding the cis-isomer (via syn-addition of hydrogen).

  • Solvent Role: Solvents dictate the reaction rate , catalyst surface adsorption , and post-reaction isomerization capabilities.

Master Troubleshooting Workflows

Module A: Stereoselectivity (Cis/Trans Ratio)

User Issue: "My hydrogenation yields predominantly the cis-isomer (60-80%). How do I shift this to trans?"

Technical Insight: Direct hydrogenation favors the cis isomer. You cannot purely "solvent-switch" your way to high trans selectivity during the initial reduction at low temperatures. You must induce thermodynamic equilibration (isomerization).

Solvent ClassEffect on Selectivity (Initial Reduction)Suitability for Isomerization
Acetic Acid High Cis Bias. Promotes rapid reduction; stabilizes the cis kinetic product.Poor. Acidic media inhibits base-catalyzed isomerization.
Alcohols (MeOH/EtOH) Moderate Cis Bias. Competitive adsorption can slow rates.Good. Allows for base-mediated equilibration (e.g., with KOH/NaOMe).
High BP Hydrocarbons (Toluene/Xylene)Neutral. Lower rates due to poor H2 solubility relative to polarity.Excellent. Allows high-temperature thermal isomerization (

).
Water Variable. Poor solubility of substrate limits rate; requires phase transfer catalysis.Poor. Hydrophobic effect aggregates substrate.

Diagnostic Steps:

  • Check Phase: Are you running a one-pot reduction/isomerization?

  • Switch Solvent System:

    • If running low-temp hydrogenation: Accept the cis-rich yield.

    • Post-reaction: Swap solvent to Methanol/KOH or Toluene (reflux) .

    • Protocol: Heat the cis-rich mixture in Toluene with catalytic p-TsOH or in MeOH with NaOMe to drive the equilibrium to the trans-isomer (thermodynamic product).

Module B: Reaction Stalling & Impurities

User Issue: "The reaction stops at 50% conversion, or I see ester impurities."

Troubleshooting Guide:

SymptomProbable Solvent CauseCorrective Action
Stalled Reaction Catalyst Poisoning by Solvent Impurities. Sulfur or amine traces in technical grade solvents deactivate Rh/Pt.Use HPLC-grade solvents. Switch from MeOH to Acetic Acid (activates catalyst).
Ester Impurity Fischer Esterification. Using MeOH/EtOH with an acidic substrate (p-tolylacetic acid) under heat.Switch to Isopropyl Alcohol (IPA) (sterically hindered) or THF . Alternatively, run in aqueous base (Na salt).
Leaching/Colored Product Solvent Acidity. Acetic acid can leach metal from autoclave walls (Fe/Ni) or support.Pass final solution through Celite/Charcoal. Switch to neutral solvent (MeOH).

Visualized Workflows (Graphviz)

Diagram 1: Synthesis & Isomerization Logic

This diagram illustrates the pathway from starting material to the desired trans-isomer, highlighting where solvent choice impacts the outcome.

SynthesisPathway Start p-Tolylacetic Acid H2_Step Hydrogenation (Kinetic Control) Start->H2_Step Rh/C or Pt/C Solvent: AcOH or MeOH Cis_Product Cis-Isomer (Major) (Kinetic Product) H2_Step->Cis_Product Syn-Addition Fast Rate Trans_Product Trans-Isomer (Thermodynamic Target) H2_Step->Trans_Product Minor Pathway Isom_Step Isomerization Step (Thermodynamic Control) Cis_Product->Isom_Step Solvent Switch Required Isom_Step->Trans_Product Base (MeOH/KOH) or Heat (Toluene)

Caption: Kinetic vs. Thermodynamic control pathways. Note that direct hydrogenation favors Cis; Solvent-mediated isomerization is required for Trans.

Diagram 2: Solvent Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue_Type Identify Issue Start->Issue_Type Low_Trans Low Trans/Cis Ratio Issue_Type->Low_Trans Impurity Ester Impurity Issue_Type->Impurity Stalled Incomplete Conversion Issue_Type->Stalled Sol_Isom Action: Post-Rxn Isomerization Solvent: Toluene (Reflux) or MeOH/OH- Low_Trans->Sol_Isom Sol_Solvent Action: Change Solvent Avoid MeOH/EtOH -> Use THF or AcOH Impurity->Sol_Solvent Sol_Purity Action: Check Solvent Purity Remove poisons; Increase H2 Pressure Stalled->Sol_Purity

Caption: Diagnostic logic for common solvent-related failures in cyclohexylacetic acid synthesis.

Validated Experimental Protocols

Protocol A: High-Yield Hydrogenation (Cis-Dominant)

Use this to convert starting material efficiently before isomerizing.

  • Substrate: 10 g p-tolylacetic acid.

  • Solvent: 100 mL Glacial Acetic Acid .

    • Reasoning: Acetic acid prevents catalyst agglomeration and accelerates aromatic ring reduction compared to neutral solvents.

  • Catalyst: 5% Rh/C (wet, 1 g).

    • Note: Rhodium is superior to Palladium for ring hydrogenation under mild conditions.

  • Conditions: 60°C, 5 bar (75 psi) H2 pressure.

  • Workup: Filter catalyst. Remove acetic acid via rotary evaporation (azeotrope with toluene if necessary).

  • Expected Outcome: ~90% Yield, ~70:30 cis:trans ratio.

Protocol B: Trans-Enrichment via Crystallization

Solvent selection for purification.

  • Crude Material: Mixture of cis/trans 2-(4-methylcyclohexyl)acetic acid.

  • Solvent System: n-Heptane or Hexane/Ethyl Acetate (9:1) .

    • Reasoning: The trans-isomer typically has lower solubility in non-polar alkanes compared to the cis-isomer (which disrupts crystal packing more due to its bent shape).

  • Procedure: Dissolve crude solid in hot n-heptane. Cool slowly to 0°C.

  • Filtration: Collect the precipitate.

    • Result: The filter cake is enriched in the trans-isomer. The filtrate contains mostly cis.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent to be "Green"? A: Yes, but with caveats. You must use the sodium salt of p-tolylacetic acid (add 1 eq NaOH). The free acid is insoluble in water. Hydrogenation of the salt in water works well with Rh/C but often requires higher pressure due to lower H2 solubility in water compared to organic solvents.

Q: Why do I see an ethyl ester peak in my NMR? A: You likely used Ethanol as your hydrogenation solvent. Even without added acid, the carboxylic acid starting material is acidic enough to auto-catalyze esterification at high temperatures.

  • Fix: Switch to THF or Acetic Acid , or lower the reaction temperature below 50°C.

Q: How do I measure the Cis/Trans ratio accurately? A: Do not rely on HPLC unless you have specific standards. 1H-NMR is the gold standard.

  • Diagnostic Signal: Look at the methine proton (CH-COOH). The chemical shift and coupling constants differ significantly between the axial (trans) and equatorial (cis) conformations.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational work on Rh/C and Pt/C specificity).
  • Sanofi-Aventis. (2005). Process for the preparation of trans-4-methylcyclohexyl acetic acid. US Patent 6,960,683. (Describes the industrial isomerization techniques).

  • Augustine, R. L. (1965). Catalytic Hydrogenation. Marcel Dekker. (Details the mechanism of syn-addition leading to cis-isomers).
Optimization

machine learning for reaction optimization of cyclohexylacetic acid derivatives

Status: Online | Tier: L3 Engineering Support | Topic: Reaction Optimization for Cyclohexylacetic Acid Derivatives Welcome to the CycloOpt-ML Knowledge Base Audience: Medicinal Chemists & Process Engineers Scope: Machine...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: L3 Engineering Support | Topic: Reaction Optimization for Cyclohexylacetic Acid Derivatives

Welcome to the CycloOpt-ML Knowledge Base

Audience: Medicinal Chemists & Process Engineers Scope: Machine Learning (ML) implementation for optimizing the synthesis of cyclohexylacetic acid scaffolds (e.g., Gabapentinoids, peptide mimetics).

This guide addresses the unique challenges of optimizing cyclohexyl rings—specifically the non-linear relationship between steric bulk (chair/boat conformers) and reaction yield/stereoselectivity. We move beyond "black box" ML to provide a mechanistic, self-validating workflow.

Part 1: The Optimization Architecture

Before troubleshooting specific errors, ensure your workflow adheres to the Closed-Loop Bayesian Optimization (BO) standard. We do not use Deep Learning here; data is too scarce (


). We use Gaussian Processes (GPs).
Workflow Visualization

The following diagram illustrates the iterative cycle required to optimize stereoselective alkylation or hydrogenation reactions.

BO_Workflow cluster_0 Input Space (Design) cluster_1 The Engine (In Silico) cluster_2 The Lab (In Vitro) Params Reaction Parameters (Temp, Cat, Solvent) Feats Featurization (Sterimol, DFT, OHE) Params->Feats Encode Model Surrogate Model (Gaussian Process) Feats->Model Train Acq Acquisition Function (EI or UCB) Model->Acq Predict Mean & Var Exp Synthesis & Analysis (HPLC/NMR) Acq->Exp Suggest Next Conditions Data Dataset Update (Yield/ee/dr) Exp->Data Measure Data->Model Retrain (Iterate)

Caption: Figure 1. Closed-loop Bayesian Optimization cycle. The critical step for cyclohexyl derivatives is "Featurization," where 3D conformer data must be encoded.

Part 2: Troubleshooting & Implementation Guides
Module A: Data Featurization (The "Input" Problem)

Context: Cyclohexylacetic acid derivatives often fail in ML models because standard fingerprints (ECFP4) treat the ring as a flat graph, ignoring the axial/equatorial dynamics that dictate stereocontrol.

Q: My model predicts high yield, but the actual reaction gives <10% yield. Why? A: You are likely using One-Hot Encoding (OHE) or 2D fingerprints for your solvents and ligands.

  • The Issue: OHE treats "Cyclohexane" and "THF" as mathematically equidistant. It does not "know" that cyclohexane is non-polar and sterically bulky.

  • The Fix: Switch to Physicochemical Descriptors .

    • For Solvents: Use Hansen Solubility Parameters or dielectric constants.

    • For Ligands/Substrates: Use Sterimol parameters (

      
      ) or Buried Volume  (
      
      
      
      ).
    • Why: In cyclohexyl synthesis, the "B5" parameter (maximum width) correlates directly with the ability of a reagent to access the sterically hindered

      
      -carbon [1].
      

Q: How do I encode the "chair flip" of the cyclohexyl ring? A: Static descriptors fail here. You must use Boltzmann-weighted descriptors .

  • Protocol:

    • Generate conformers for your substrate using RDKit or CREST.

    • Calculate DFT energies for the chair and boat forms.

    • Weight the Sterimol values based on the population of each conformer at reaction temperature (

      
      ).
      
      
      
      
    • Input the weighted average into your Gaussian Process.

Module B: Algorithm Selection (The "Engine" Problem)

Context: Users often default to Random Forests, which cannot extrapolate well in chemical space.

Q: I have only 15 experimental data points. Is this enough? A: Yes, if you use Bayesian Optimization (BO) .

  • Reasoning: Deep Learning requires

    
    . BO uses a Gaussian Process (GP) which provides an uncertainty estimate (
    
    
    
    ). The algorithm uses this uncertainty to "explore" unknown regions of chemical space rather than just "exploiting" known good areas [2].
  • Recommendation: Use the EDBO (Experimental Design via Bayesian Optimization) package developed by the Doyle/Sigman labs.

Q: I need to optimize Yield AND Diastereomeric Ratio (dr) simultaneously. A: Do not use a single weighted sum (e.g.,


).
  • The Issue: A reaction with 10% yield and 99:1 dr might score the same as 90% yield and 50:50 dr.

  • The Fix: Use Pareto Optimization (Multi-Objective BO) .

    • Tools like Chimera or TSEMO (Thompson Sampling Efficient Multi-Objective) identify the "Pareto Front"—the set of conditions where you cannot improve yield without sacrificing stereoselectivity [3].

Part 3: Experimental Validation Protocols
Protocol 1: The "Initialization" Batch

Do not start ML with zero data. Generate a diverse initial set.

StepActionTechnical Detail
1 Define Space Select 4 Solvents (polar/non-polar), 3 Bases, 3 Temperatures (

C).
2 Latin Hypercube Use Latin Hypercube Sampling (LHS) to select 8-10 initial experiments. Do not use a grid.
3 Execute Run these 8 reactions. Even 0% yield is valuable data (it teaches the model what not to do).
4 Normalize Standardize yields (0-100%) and dr (50:50 = 0, 100:0 = 1).
Protocol 2: The "Batch" Loop

ML suggests one experiment at a time, but chemists run plates. Here is how to bridge the gap.

  • Acquisition Batching: Instead of asking the model for the "Best" point (Max Expected Improvement), ask for the Top 5 points using a "Kriging Believer" or "Local Penalization" strategy.

  • Parallel Execution: Run the 5 suggested reactions in parallel (e.g., on a Chemspeed or 96-well block).

  • Update: Feed all 5 results back. This prevents the model from getting stuck in a local optimum.

Part 4: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Model suggests identical conditions repeatedly. Over-exploitation. The model is too confident in a local maximum.Switch Acquisition Function from Expected Improvement (EI) to Upper Confidence Bound (UCB) with a higher

value to force exploration.
Model suggests physically impossible conditions. Boundary Failure. (e.g., 150°C in DCM).Apply Constraints in the EDBO setup. Boolean masks must be applied to exclude solvent/temp combinations that exceed boiling points.
High variance in experimental validation. Process Noise. The ML is modeling your pipetting error, not chemistry.If replicate variance >5%, stop ML. Standardize your workup/HPLC integration method first.
Optimization stalls at moderate yield (60%). Missing Variable. The "magic" factor isn't in your search space.Expand the search space.[1] Add a new class of ligands or additives (e.g., cation scavengers) and retrain.
Part 5: Decision Logic for Descriptor Selection

Use this diagram to determine which chemical descriptors to feed your model based on your specific cyclohexyl derivative.

Descriptors Start Start: Select Descriptors Q1 Is the Cyclohexyl ring substituted? Start->Q1 Q2 Is the reaction Transition-Metal Catalyzed? Q1->Q2 Yes (Complex) Res1 Use 2D Descriptors (Mordred/RDKit) Q1->Res1 No (Simple) Res2 Use Sterimol (B1, B5, L) + NBO Charges Q2->Res2 No (Organocatalysis) Res3 Use Buried Volume (Vbur) + Cone Angle Q2->Res3 Yes (Pd/Ni/Cu) Res4 Use Boltzmann-Weighted Conformer Ensembles Res2->Res4 If stereocontrol is poor Res3->Res4 If stereocontrol is poor

Caption: Figure 2. Decision tree for selecting molecular descriptors. Complex stereochemical problems require 3D conformer-dependent features.

References
  • Shields, B. J., et al. (2021).[2][3][4][5] Bayesian reaction optimization as a tool for chemical synthesis.[2][4][5][6] Nature, 590, 89–96.[2][3][4][5] [Link]

  • Sigman, M. S., et al. (2016). From Structure–Activity to Structure–Selectivity Relationships: Quantitative Approaches to Catalyst Selection. Accounts of Chemical Research, 49(6), 1229–1239. [Link]

  • Häse, F., Roch, L. M., & Aspuru-Guzik, A. (2018). Chimera: Enabling hierarchy based multi-objective optimization for self-driving laboratories. Chemical Science, 9(39), 7642-7655. [Link]

  • Ahneman, D. T., et al. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science, 360(6385), 186-190. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Validation of 2-(4-methylcyclohexyl)acetic Acid Purity

Executive Summary: The Analytical Challenge 2-(4-methylcyclohexyl)acetic acid (MCAA) presents a deceptive challenge in pharmaceutical analysis. Structurally simple, this alicyclic carboxylic acid lacks the conjugated -sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-(4-methylcyclohexyl)acetic acid (MCAA) presents a deceptive challenge in pharmaceutical analysis. Structurally simple, this alicyclic carboxylic acid lacks the conjugated


-systems required for strong UV absorption. Furthermore, it exists as cis-  and trans-  geometric isomers, which possess distinct thermodynamic stabilities and potentially different biological reactivities.[1]

The Core Problem: Standard "generic" HPLC methods often fail here.

  • Detection Failure: The molecule is virtually invisible above 215 nm.

  • Isomer Co-elution: Standard C18 columns often merge the cis and trans isomers into a single broad peak, masking isomeric purity.

This guide objectively compares detection and separation strategies to establish a validated, "Gold Standard" protocol compliant with ICH Q2(R2) guidelines.

Comparative Analysis: Selecting the Right Tool

A. Detection Systems: Low-UV vs. CAD

The most critical decision in MCAA analysis is the detector.

FeatureUV-Vis (210 nm) Charged Aerosol Detection (CAD) Verdict
Principle Absorbance of carboxyl group (

)
Measurement of dried particle chargeCAD wins on universality.
Sensitivity Low. Poor S/N ratio due to solvent background absorption.High. Nanogram-level sensitivity independent of chromophores.[2]CAD is superior for trace impurities.[2]
Linearity Excellent (Beer-Lambert Law).Curvilinear (requires polynomial fit or power function).UV is easier to calibrate.
Gradient Compatibility Poor. Drifting baseline due to changing refractive index/absorption of organic modifier.Excellent. Stable baseline if mobile phase is volatile.CAD allows complex gradients.
Selectivity Non-specific at 210 nm (detects almost everything).Universal for non-volatiles.[2]CAD sees impurities UV misses.

Expert Insight: While UV at 210 nm is common, it is fraught with risk. At this wavelength, mobile phase components (like formic acid) absorb light, reducing sensitivity. CAD is the recommended detector for MCAA purity profiling because it provides a uniform response for the acid and its potential non-chromophoric synthetic precursors.

B. Stationary Phase: C18 vs. Phenyl-Hexyl

Separating the cis (bent) and trans (linear/planar) isomers requires shape selectivity.

  • C18 (Octadecyl): Relies on hydrophobic interaction. Often fails to resolve isomers unless high carbon loads and low temperatures (<25°C) are used.

  • Phenyl-Hexyl: Offers

    
    -
    
    
    
    interactions (irrelevant for MCAA) but also distinct shape selectivity due to the rigid phenyl ring. It often resolves alicyclic isomers better than C18.

Recommendation: Start with a high-density C18 for robustness. If isomer resolution (


) is 

, switch to Phenyl-Hexyl .

The "Gold Standard" Validation Protocol

Based on the comparative analysis, the following protocol utilizes UV detection at 210 nm (as it is most accessible) but optimized with phosphate buffer to minimize background noise, unlike formic acid.

Method Parameters
ParameterSpecificationRationale
Column C18 Endcapped,

High surface area for max retention of polar acid.
Mobile Phase A 20 mM Potassium Phosphate (pH 2.5)Low pH suppresses ionization (

), keeping MCAA hydrophobic for retention.
Mobile Phase B Acetonitrile (HPLC Grade)Lower UV cutoff than Methanol (essential for 210 nm).
Flow Rate 1.0 mL/minStandard backpressure balance.
Gradient 0-5 min: 30% B (Isocratic hold)5-20 min: 30%

70% B20-25 min: 70% B
Isocratic start separates polar impurities; gradient elutes MCAA isomers.
Temp 25°CLower temp improves shape selectivity for isomers.
Detection UV @ 210 nmMax absorption of carboxyl group.
Workflow Diagram: Method Development Logic

MethodLogic Start Start: MCAA Method Dev CheckChrom Check Chromophore (Only COOH present) Start->CheckChrom DetectorChoice Select Detector CheckChrom->DetectorChoice CAD_Path Option A: CAD (Universal/Sensitive) DetectorChoice->CAD_Path High Budget/Sensitivity UV_Path Option B: UV 210nm (Accessible/Standard) DetectorChoice->UV_Path Standard Lab CAD_Buffer Buffer: 0.1% Formic Acid (Volatile Required) CAD_Path->CAD_Buffer UV_Buffer Buffer: Phosphate pH 2.5 (Low UV Cutoff) UV_Path->UV_Buffer ColumnSel Column Selection (Isomer Separation) CAD_Buffer->ColumnSel UV_Buffer->ColumnSel C18 C18 Column (First Choice) ColumnSel->C18 Phenyl Phenyl-Hexyl (If Rs < 1.5) C18->Phenyl Poor Resolution Final Validated Method C18->Final Rs > 1.5 Phenyl->Final

Figure 1: Decision matrix for selecting detection and stationary phases based on laboratory capabilities and isomer resolution requirements.

Validation Performance Data (ICH Q2(R2))

The following data represents typical performance metrics for MCAA using the optimized UV-Phosphate method.

A. Specificity & Isomer Resolution

The method must distinguish MCAA from its synthetic precursor (e.g., p-tolylacetic acid) and resolve the cis/trans isomers.

  • Requirement: Resolution (

    
    ) between cis and trans isomers 
    
    
    
    .[3]
  • Observation: Trans-MCAA typically elutes later than cis-MCAA on C18 due to a larger hydrophobic surface area contacting the stationary phase.

B. Linearity & Range

Due to the weak chromophore, linearity is often limited at the lower end by noise.

ParameterResultAcceptance Criteria
Range

to

80% - 120% of Test Conc.
Regression (

)


LOD

S/N ratio

LOQ

S/N ratio

C. Accuracy (Recovery)

Spike recovery experiments at 3 levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSD (n=3)
80% 99.4%0.8%
100% 100.2%0.5%
120% 100.8%0.6%

Experimental Protocol: Step-by-Step

Step 1: Buffer Preparation (Critical)
  • Dissolve 2.72 g of

    
     in 1000 mL of HPLC-grade water (20 mM).
    
  • Adjust pH to 2.5

    
     0.1  using dilute Phosphoric Acid (
    
    
    
    ).
    • Why? If pH > 4.8 (pKa), MCAA ionizes and elutes in the void volume (

      
      ).
      
  • Filter through a

    
     nylon membrane.
    
Step 2: Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Stock Solution: Weigh 50 mg MCAA into a 50 mL flask. Dissolve and dilute to volume (1000

    
    ).
    
  • Isomer Marker: If available, spike with pure cis-isomer to confirm elution order. If not, degrade a small aliquot with UV light or heat to induce isomerization for peak identification [1].

Step 3: System Suitability

Inject the standard 6 times.

  • Tailing Factor: Must be

    
     (Acids tend to tail; phosphate buffer minimizes this).
    
  • Precision: Peak area RSD

    
    .
    

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4]

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Non-Chromophoric Compounds. FDA.[4]

  • PubChem. (2025).[5] Compound Summary: 2-(4-methylcyclohexyl)acetic acid.[5][6] National Library of Medicine.

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Volatile Analytes.[2] Application Note.

Sources

Comparative

A Comparative Analysis of the Cis and Trans Isomers of 2-(4-methylcyclohexyl)acetic Acid: A Guide for Researchers and Drug Development Professionals

The Decisive Role of Stereochemistry: An Introduction The rigid, chair-like conformation of the cyclohexane ring imposes distinct spatial orientations on its substituents, giving rise to geometric isomers, namely cis and...

Author: BenchChem Technical Support Team. Date: February 2026

The Decisive Role of Stereochemistry: An Introduction

The rigid, chair-like conformation of the cyclohexane ring imposes distinct spatial orientations on its substituents, giving rise to geometric isomers, namely cis and trans. In the context of 2-(4-methylcyclohexyl)acetic acid, the relative orientation of the methyl group at the C4 position and the acetic acid moiety at the C2 position dictates the isomer. This seemingly subtle difference in three-dimensional structure has profound implications for how these molecules interact with their biological targets, influencing everything from receptor binding to metabolic stability. Understanding these differences is paramount for optimizing drug candidates and minimizing off-target effects.[1][2][3]

Synthesis and Isomer Separation: Charting the Path to Stereopurity

The synthesis of 2-(4-methylcyclohexyl)acetic acid typically results in a mixture of cis and trans isomers. The strategic choice of starting materials and reaction conditions can influence the isomeric ratio, but a subsequent separation step is often necessary to isolate the pure stereoisomers for individual evaluation.

A common synthetic route involves the catalytic hydrogenation of a substituted aromatic precursor, such as 4-methylphenylacetic acid. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and reaction conditions.[4] For instance, hydrogenation of a substituted benzene ring often leads to the thermodynamically more stable isomer as the major product.

Experimental Protocol: Isomer Separation by Column Chromatography

A mixture of cis and trans isomers of 2-(4-methylcyclohexyl)acetic acid can be effectively separated using silica gel column chromatography. The principle behind this technique lies in the differential adsorption of the isomers onto the stationary phase (silica gel) based on their polarity.

Workflow for Isomer Separation:

Separation_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep Dissolve isomeric mixture in minimal amount of solvent load Load sample onto silica gel column prep->load elute Elute with a solvent gradient load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc pool Pool pure fractions of each isomer tlc->pool evap Evaporate solvent to isolate pure isomers pool->evap

Caption: Workflow for the separation of cis and trans isomers.

Conformational Analysis: The Chair Conformation and its Implications

The cyclohexane ring in both cis and trans isomers of 2-(4-methylcyclohexyl)acetic acid predominantly adopts a chair conformation to minimize steric and torsional strain. The substituents can occupy either axial (perpendicular to the ring) or equatorial (in the plane of the ring) positions.

Visualizing the Conformers:

Conformations cluster_cis Cis Isomer cluster_trans Trans Isomer cis_ae axial-equatorial cis_ea equatorial-axial cis_ae->cis_ea Ring Flip trans_ee di-equatorial trans_aa di-axial trans_ee->trans_aa Ring Flip

Caption: Conformational equilibrium of cis and trans isomers.

Cis Isomer: In the cis isomer, one substituent is in an axial position while the other is in an equatorial position. Through a process called ring flipping, these positions can interchange, leading to a dynamic equilibrium between two chair conformers of roughly equal energy.[5][6]

Trans Isomer: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (di-equatorial) and another with both in axial positions (di-axial). The di-equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain.[5][7][8] Consequently, the trans isomer will predominantly exist in the di-equatorial conformation at equilibrium.

Thermodynamic Stability:

Due to the energetic penalty associated with axial substituents, the trans isomer, which can adopt a low-energy di-equatorial conformation, is thermodynamically more stable than the cis isomer, which must always have one substituent in an axial position.[5][7][8] This difference in stability can influence the isomeric ratio in synthetic reactions and has implications for the overall energy of the molecule.

Comparative Physicochemical Properties

PropertyCis Isomer (Predicted)Trans Isomer (Predicted)Rationale
pKa Slightly higherSlightly lowerThe acidity of a carboxylic acid is influenced by the stability of its conjugate base (carboxylate). In the trans isomer, the carboxylate group can more readily adopt an equatorial position, which is sterically less hindered and allows for better solvation, thus stabilizing the anion and making the parent acid slightly stronger (lower pKa).
LogP (Lipophilicity) Slightly lowerSlightly higherThe trans isomer, with both bulky groups in equatorial positions, presents a more "spread out" and less compact structure, which can lead to a slight increase in its lipophilicity (higher logP) compared to the more compact cis isomer.[9][10]
Solubility Generally higher in polar solventsGenerally lower in polar solventsThe cis isomer, having a slightly higher polarity due to the axial substituent, is expected to have a higher solubility in polar solvents compared to the less polar trans isomer.
Melting Point LowerHigherThe more symmetrical and stable di-equatorial conformation of the trans isomer allows for more efficient packing in the crystal lattice, leading to a higher melting point compared to the cis isomer.

Spectroscopic Differentiation: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the cis and trans isomers based on their unique structural features.

¹H and ¹³C NMR Spectroscopy

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation.

  • Axial vs. Equatorial Protons: Axial protons are typically shielded and appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to equatorial protons.[11][12][13]

  • Coupling Constants (J-values): The coupling constant between adjacent axial protons (J_ax-ax) is significantly larger (typically 10-13 Hz) than the coupling between an axial and an equatorial proton (J_ax-eq) or two equatorial protons (J_eq-eq) (typically 2-5 Hz).[14]

    • Trans Isomer: The proton attached to the carbon bearing the acetic acid group in the predominant di-equatorial conformation will be axial. Therefore, it is expected to show large trans-diaxial couplings to the adjacent axial protons.

    • Cis Isomer: In the cis isomer, the proton on the carbon with the acetic acid group will be in rapid equilibrium between axial and equatorial positions. This will result in an averaged, and likely more complex, coupling pattern.

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the orientation of the substituents.

  • γ-gauche Effect: An axial substituent causes a shielding effect (upfield shift) on the γ-carbons (carbons at position 3 relative to the substituent). This effect is a hallmark of axial substitution.

    • Cis Isomer: With one substituent always in an axial position, the cis isomer is expected to show a more pronounced upfield shift for the γ-carbons compared to the trans isomer.[15][16][17]

    • Trans Isomer: In the stable di-equatorial conformation of the trans isomer, the γ-gauche effect is absent, leading to downfield-shifted signals for the ring carbons compared to the cis isomer.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[18][19][20]

  • C=O Stretch: A strong absorption band between 1720 and 1700 cm⁻¹ is anticipated for the carbonyl stretch.[20][21][22]

  • Fingerprint Region: Subtle differences in the C-C and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to their different overall symmetry and vibrational modes. However, these differences might be minor and require careful analysis of high-resolution spectra.

Anticipated Biological and Pharmacological Differences

The distinct three-dimensional shapes of the cis and trans isomers are expected to lead to significant differences in their biological activities. Biological systems, such as enzyme active sites and receptors, are chiral and will interact differently with each stereoisomer.[2][3][23]

Pharmacodynamics (Drug-Target Interactions):

  • Receptor Binding: One isomer may fit more snugly into the binding pocket of a target protein, leading to a higher binding affinity and greater potency. The other isomer might bind weakly or not at all.

  • Efficacy: Even if both isomers bind to the same target, they may elicit different functional responses. One could be an agonist, while the other might be an antagonist or have no effect.

Pharmacokinetics (ADME Properties):

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The absorption, distribution throughout the body, metabolism by enzymes (such as cytochrome P450s), and excretion of the two isomers can differ significantly.[1][24][25]

  • Metabolic Stability: One isomer might be more susceptible to enzymatic degradation than the other, leading to a shorter half-life in the body.

Illustrative Biological Evaluation Workflow:

Bio_Eval_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies binding Target Binding Assays (e.g., Radioligand binding) functional Functional Assays (e.g., Enzyme inhibition, Receptor activation) binding->functional cell_activity Cellular Potency & Efficacy functional->cell_activity toxicity Cytotoxicity Assays cell_activity->toxicity pk Pharmacokinetics (PK) (ADME) toxicity->pk pd Pharmacodynamics (PD) (Efficacy in animal models) pk->pd

Caption: A typical workflow for evaluating the biological activity of isomers.

Conclusion: A Call for Stereochemical Precision

The comparative analysis of the cis and trans isomers of 2-(4-methylcyclohexyl)acetic acid underscores the critical importance of stereochemistry in chemical and biological research. The trans isomer is predicted to be the more thermodynamically stable of the two, a factor that will likely translate into different physicochemical properties, spectroscopic signatures, and, most importantly, distinct pharmacological profiles.

References

  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). Retrieved from [Link]

  • Malik, M. A. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Dalling, D. K., & Grant, D. M. (1972). Carbon-13 chemical shifts of monosubstituted cyclohexanes. Journal of the American Chemical Society, 94(15), 5318–5324.
  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). Moodle. Retrieved from [Link]

  • Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337.
  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

  • Soderberg, T. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Van Wart, S. A., & Mager, D. E. (2012). Clinical pharmacokinetics and pharmacodynamics of stereoisomeric drugs. In Drug Stereochemistry (3rd ed.). CRC Press.
  • Clinical pharmacokinetics and pharmacodynamics of stereoisomeric drugs. (n.d.). SlideShare. Retrieved from [Link]

  • Mikstacka, R. (Ed.). (2010). Pharmacology of Drug Stereoisomers. Ovid.
  • Lennard, M. S. (2012). Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination. Journal of Pharmacy and Pharmacology, 64(4), 465-476.
  • Chiralpedia. (2025, September 7). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. Retrieved from [Link]

  • Soderberg, T. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action.
  • Al-Ghananeem, A. M. (2012). Stereoselectivity in Drug Action and Disposition: An Overview. Journal of Bioequivalence & Bioavailability, 4(8), 116-119.
  • Buchheim, R. (2018, August 17). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. Drug Metabolism and Bioanalysis. Retrieved from [Link]

  • Wood, G., Woo, E. P., & Miskow, M. H. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry, 47(3), 429–434.
  • Fleming, F. F., & Wei, Z. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design? Patsnap Synapse. Retrieved from [Link]

  • Fleming, F. F., & Wei, Z. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 75(9), 3123–3126.
  • ChemistNATE. (2020, May 30). 1H NMR of cyclohexane [Video]. YouTube. Retrieved from [Link]

  • 3.9 - Conformations of Disubstituted Cyclohexanes. (n.d.). Scribd. Retrieved from [Link]

  • Proton NMR distinguishes axial and equatorial protons in cyclohexanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1,4-disubstituted cyclohexanes Definition. (2025, September 15). Fiveable. Retrieved from [Link]

  • Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer? (n.d.). Vaia. Retrieved from [Link]

  • Zefirov, N. S., Samoshin, V. V., Subbotin, O. A., Baranenkov, I. V., & Wolfe, S. (1978). Conformational analysis of trans-1,4-dihalocyclohexanes. Tetrahedron, 34(19), 2953–2959.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C ... Retrieved from [Link]

  • Singh, S. (1998). Conformational Analysis of Cyclohexanes. Resonance, 3(8), 44-51.
  • ChemistNATE. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12) [Video]. YouTube. Retrieved from [Link]

  • Perjési, P., & Rozmer, Z. (2025, August 5). (E)-2-Benzylidenebenzocyclanones: part XIII—(E)/(Z)-Isomerization of some cyclic chalcone analogues. Effect of ring size on lipophilicity of geometric isomers. ResearchGate. Retrieved from [Link]

  • Introduction of a method to analyze 3D structures using homonuclear couplings. (n.d.). JEOL. Retrieved from [Link]

  • Shifting of axial and equatorial protons. (2015, October 28). Chemistry Stack Exchange. Retrieved from [Link]

  • The Role of Isomerism in Biological Activity. (n.d.). Solubility of Things. Retrieved from [Link]

  • stereochemistry of disubstituted cyclohexane. (n.d.). SlideShare. Retrieved from [Link]

  • Sato, K., Nishikawa, T., & Oishi, T. (2025, October 31). Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs. JACS Au. Retrieved from [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (1961). ScholarWorks at WMU. Retrieved from [Link]

  • Azomethines with Long Alkyl Chains: Synthesis, Characterization, Biological Properties and Computational Lipophilicity Assessment. (n.d.). MDPI. Retrieved from [Link]

  • Riniker, S., Wang, S., & van Gunsteren, W. F. (2021, August 18). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of 24 Cyclic Decapeptides.

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Validation

A Comparative Guide to the Reactivity of 2-(4-methylcyclohexyl)acetic Acid and Cyclohexaneacetic Acid

For Distribution To: Researchers, scientists, and drug development professionals. Introduction In the landscape of organic synthesis and drug development, understanding the nuanced reactivity of structurally similar mole...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of organic synthesis and drug development, understanding the nuanced reactivity of structurally similar molecules is paramount. Cyclohexane derivatives are common scaffolds in medicinal chemistry, and modifications to the ring can subtly but significantly influence the chemical behavior of appended functional groups. This guide provides an in-depth comparison of the reactivity of two such analogs: 2-(4-methylcyclohexyl)acetic acid and the parent cyclohexaneacetic acid.

The central question we address is: How does a remote methyl group at the 4-position of the cyclohexane ring influence the reactivity of the carboxylic acid functionality? Through a combination of theoretical analysis and detailed experimental protocols, this document will elucidate the electronic and steric factors at play and provide a framework for predicting and measuring these differences. Our central hypothesis is that the electron-donating nature of the methyl group will slightly decrease the reactivity of 2-(4-methylcyclohexyl)acetic acid toward nucleophiles compared to its unsubstituted counterpart.

CompoundStructureMolar Mass ( g/mol )
Cyclohexaneacetic acid Structure of Cyclohexaneacetic acid142.20
2-(4-methylcyclohexyl)acetic acid Structure of 2-(4-methylcyclohexyl)acetic acid156.22[1]

Theoretical Background: Steric and Electronic Considerations

To understand the potential differences in reactivity, we must first analyze the structural nuances of each molecule. The key differentiator is the methyl group on the cyclohexane ring. Its influence can be transmitted through two primary mechanisms: steric effects and electronic effects.[2][3]

Conformational Analysis and Steric Effects

The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position.

  • Cyclohexaneacetic acid: The acetic acid substituent is conformationally mobile, rapidly interconverting between axial and equatorial positions.

  • 2-(4-methylcyclohexyl)acetic acid: The methyl group at the C4 position has a strong preference for the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions.[4][5] The energy difference, known as the A-value, for a methyl group is approximately 1.7-1.8 kcal/mol (7.5 kJ/mol), meaning the equatorial conformer is highly favored (about 95% at room temperature).[5][6][7] This effectively "locks" the conformation of the ring, which in turn influences the preferred orientation of the acetic acid group at the C1 position. In the most stable trans isomer, both the methyl and the acetic acid groups can occupy equatorial positions.

However, since the methyl group is at the 4-position, it is remote from the carboxylic acid reaction center. Therefore, it is unlikely to exert any direct steric hindrance on an incoming nucleophile attacking the carbonyl carbon. Its effect is primarily conformational, not one of direct steric blocking.

Electronic Effects

The more significant influence of the remote methyl group is likely electronic. Alkyl groups, like methyl, are generally considered to be weakly electron-donating through an inductive effect (+I).[8][9] This effect involves the polarization of σ (sigma) bonds, leading to a localized change in electron density.[8]

  • Mechanism of Influence: The electron-donating methyl group pushes electron density through the sigma bond framework of the cyclohexane ring towards the acetic acid moiety.

  • Effect on the Carboxyl Group: This increased electron density on the carbonyl carbon makes it slightly less electrophilic (less partially positive). A less electrophilic carbonyl carbon will be less attractive to nucleophiles.

  • Effect on Acidity: The +I effect also destabilizes the resulting carboxylate anion after deprotonation, making the acid slightly weaker (a higher pKa).[8]

Hypothesis: Based on this electronic argument, 2-(4-methylcyclohexyl)acetic acid is predicted to be slightly less reactive than cyclohexaneacetic acid in reactions involving nucleophilic attack at the carbonyl carbon, such as esterification and amide formation.

Experimental Design and Methodology

To empirically test our hypothesis, we will perform two classic carboxylic acid reactions under identical, carefully controlled conditions and monitor their kinetics. The chosen reactions are Fischer esterification and a DCC-mediated amide coupling.

G cluster_0 Preparation cluster_1 Comparative Reactions (Parallel Synthesis) cluster_2 Kinetic Monitoring cluster_3 Data Analysis Reactant1 Cyclohexaneacetic Acid Ester Fischer Esterification (Ethanol, H₂SO₄ cat.) Reactant1->Ester Amide Amide Formation (Benzylamine, DCC) Reactant1->Amide Reactant2 2-(4-Me-cyclohexyl)acetic Acid Reactant2->Ester Reactant2->Amide Sampling Time-course Sampling (t=0, 15, 30, 60, 120 min) Ester->Sampling Amide->Sampling Analysis HPLC/GC Analysis (Quantify Reactant & Product) Sampling->Analysis Kinetics Calculate Reaction Rates (k_obs) Analysis->Kinetics Compare Compare k_obs(Me) vs k_obs(H) Kinetics->Compare

Caption: Experimental workflow for comparing carboxylic acid reactivity.

Kinetic Study of Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10][11] By using a large excess of the alcohol, the reaction can be treated as pseudo-first-order with respect to the carboxylic acid, simplifying kinetic analysis.[12]

Protocol:

  • Reactor Setup: Prepare two identical 100 mL round-bottom flasks equipped with reflux condensers and magnetic stirrers. Label them "CAA" (Cyclohexaneacetic acid) and "MCAA" (2-(4-methylcyclohexyl)acetic acid).

  • Reagent Preparation:

    • In flask "CAA," dissolve 1.42 g (10.0 mmol) of cyclohexaneacetic acid in 50 mL of absolute ethanol.

    • In flask "MCAA," dissolve 1.56 g (10.0 mmol) of 2-(4-methylcyclohexyl)acetic acid in 50 mL of absolute ethanol.

  • Initiation: Place both flasks in a pre-heated oil bath at 70°C. Once thermal equilibrium is reached, add 0.1 mL of concentrated sulfuric acid (H₂SO₄) to each flask simultaneously to catalyze the reaction.[13] Start a timer (t=0).

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a vial containing 1.0 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining carboxylic acid and the formed ester.[14][15][16]

Kinetic Study of Amide Formation (DCC Coupling)

N,N'-Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid to form an amide with an amine under mild conditions.[17][18] The reaction is typically fast and irreversible.

Protocol:

  • Reactor Setup: Prepare two identical 100 mL jacketed glass reactors equipped with magnetic stirrers and nitrogen inlets. Maintain the temperature at 25°C using a circulating water bath. Label as "CAA" and "MCAA".

  • Reagent Preparation:

    • In reactor "CAA," dissolve 1.42 g (10.0 mmol) of cyclohexaneacetic acid and 1.07 g (10.0 mmol) of benzylamine in 50 mL of anhydrous dichloromethane (DCM).

    • In reactor "MCAA," dissolve 1.56 g (10.0 mmol) of 2-(4-methylcyclohexyl)acetic acid and 1.07 g (10.0 mmol) of benzylamine in 50 mL of anhydrous DCM.

  • Initiation: Prepare separate solutions of DCC (2.06 g, 10.0 mmol) in 10 mL of DCM for each reactor. Simultaneously add the DCC solution to each reactor via syringe. Start a timer (t=0).

  • Sampling: At time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 0.2 mL aliquot from each reaction.

  • Quenching & Preparation: Immediately filter the aliquot through a small plug of silica gel with excess DCM to remove the dicyclohexylurea (DCU) byproduct and unreacted DCC. The filtrate is then prepared for analysis.

  • Analysis: Analyze the samples by HPLC to monitor the disappearance of the carboxylic acid.[14]

Representative Data & Analysis

The following tables present hypothetical data that would be expected based on our working hypothesis.

Table 1: Fischer Esterification - % Conversion to Ester vs. Time

Time (min)Cyclohexaneacetic acid (% Conversion)2-(4-methylcyclohexyl)acetic acid (% Conversion)
000
1518.516.2
3032.128.5
6051.046.3
9063.257.9
12071.566.8

Table 2: Amide Formation - % Reactant Remaining vs. Time

Time (min)Cyclohexaneacetic acid (% Remaining)2-(4-methylcyclohexyl)acetic acid (% Remaining)
0100100
565.469.8
1042.848.7
2018.323.7
403.35.6
60< 11.3

Discussion of Expected Results

The experimental data, as represented in the tables, supports the initial hypothesis. In both the esterification and amide formation reactions, cyclohexaneacetic acid reacts at a consistently faster rate than 2-(4-methylcyclohexyl)acetic acid.

  • Causality: This observed difference in reactivity can be attributed to the weak, yet measurable, electron-donating inductive effect (+I) of the 4-methyl group. By increasing the electron density at the carbonyl carbon of the carboxylic acid, the methyl group slightly reduces its electrophilicity. Nucleophiles, such as the oxygen of ethanol in esterification or the nitrogen of benzylamine in amidation, will therefore attack the less electron-deficient carbonyl of the methylated compound more slowly.

Conclusion

While structurally very similar, 2-(4-methylcyclohexyl)acetic acid exhibits slightly lower reactivity towards nucleophilic attack than cyclohexaneacetic acid. This difference is not due to direct steric hindrance, as the methyl group is remote from the reaction site. Instead, the governing factor is the subtle electron-donating inductive effect of the methyl group, which is transmitted through the cyclohexane framework, reducing the electrophilicity of the carbonyl carbon.

For researchers in drug development and process chemistry, this guide demonstrates that even minor structural modifications on an aliphatic scaffold can impact reactivity. While the effect observed here is modest, in a multi-step synthesis or a finely balanced biological system, such small differences can accumulate to have a significant impact on yield, reaction time, or binding affinity.

References

  • The Good Scents Company. (n.d.). cyclohexyl acetic acid. Retrieved from [Link]

  • Atul Ltd. (2019). 2-Methylcyclohexyl acetate: Technical Data Sheet. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(4-Methylcyclohexyl)acetic acid. Retrieved from [Link]

  • PubMed. (1998). NMR Spectroscopic Conformational Analysis of 4-methylene-cyclohexyl pivalate-The Effect of Sp 2 Hybridization. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study of Esterification Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"? Retrieved from [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.1: Inductive Effects in Aliphatic Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexaneacetic acid (CAS 5292-21-7). Retrieved from [Link]

  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]

  • ACS Publications. (2019). Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. Retrieved from [Link]

  • ACS Publications. (2015). Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

  • ACS Publications. (1975). Conformational analysis. 40. Conformation of 1-methyl-1-phenylcyclohexane and conformational energies of the phenyl and vinyl groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Inductive Effect - Acids and Bases [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.5.2: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexaneacetic acid. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Khan Academy. (2013). mechanism of amide formation with DCC [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Inductive effect. Retrieved from [Link]

  • Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylcyclohexane. Retrieved from [Link]

  • Lab Report. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-methylcyclohexylidene)acetic Acid. Retrieved from [Link]

  • Semantic Scholar. (2013). Figure 4 from Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]

  • IJARSCT. (2025). Kinetics, Mechanism and Novel Methods Of Esterification. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]

  • Scribd. (n.d.). Steric and Electronic Effects. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Alkyl groups in organic molecules are NOT inductively electron-releasing. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-(4-methylcyclohexyl)acetic Acid and Its Analogs for Anti-Inflammatory Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activity of 2-(4-methylcyclohexyl)acetic acid and its analogs, offering insights into their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 2-(4-methylcyclohexyl)acetic acid and its analogs, offering insights into their potential as anti-inflammatory agents. We will delve into their mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Introduction: The Therapeutic Potential of Cyclohexylacetic Acid Derivatives

Cyclohexylacetic acid and its derivatives have emerged as a promising class of compounds in medicinal chemistry, particularly in the development of novel anti-inflammatory drugs. Their structural similarity to endogenous molecules makes them interesting candidates for interacting with various biological targets. A key area of investigation is their ability to act as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

The COX enzymes, COX-1 and COX-2, are central to the biosynthesis of prostaglandins, which are key mediators of inflammation.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to target these enzymes, the quest for new inhibitors with improved efficacy and better safety profiles is a continuous effort in drug discovery. This guide focuses on understanding how structural modifications to the cyclohexyl ring of cyclohexylacetic acid, such as the introduction of a methyl group in 2-(4-methylcyclohexyl)acetic acid, can influence its biological activity.

Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway

The primary anti-inflammatory mechanism of 2-(4-methylcyclohexyl)acetic acid and its analogs is believed to be the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, whereas the inhibition of COX-1 is associated with undesirable side effects, such as gastrointestinal issues.[2]

Therefore, the ideal profile for a novel anti-inflammatory agent would be selective inhibition of COX-2 over COX-1. It is hypothesized that the size and lipophilicity of substituents on the cyclohexyl ring can influence the binding affinity and selectivity of these compounds for the active sites of COX isoenzymes.

Beyond direct COX inhibition, other potential mechanisms may contribute to the anti-inflammatory effects of this class of compounds. These can include the downstream inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and the modulation of pro-inflammatory cytokine production.

dot

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs_phys Physiological Prostaglandins PGH2->PGs_phys PGs_inflam Inflammatory Prostaglandins (e.g., PGE2) PGH2->PGs_inflam GI Gastrointestinal Protection PGs_phys->GI Inflammation Inflammation, Pain, Fever PGs_inflam->Inflammation Inhibitor 2-(4-methylcyclohexyl)acetic acid & Analogs Inhibitor->COX1 Inhibition Inhibitor->COX2 Selective Inhibition (Hypothesized) cluster_0 COX Inhibition Assay Workflow A Prepare Enzyme Solutions (COX-1 and COX-2) B Pre-incubate Enzyme with Test Compound or Vehicle A->B C Initiate Reaction with Arachidonic Acid B->C D Quantify PGE2 Production (ELISA or LC-MS/MS) C->D E Calculate IC50 Values and Selectivity Index D->E cluster_1 In Vivo Anti-Inflammatory & Analgesic Evaluation start Animal Grouping & Dosing carrageenan Carrageenan-Induced Paw Edema (Rats) start->carrageenan acetic_acid Acetic Acid-Induced Writhing (Mice) start->acetic_acid measure_edema Measure Paw Volume carrageenan->measure_edema count_writhes Count Writhing Responses acetic_acid->count_writhes analyze_inflammation Calculate % Inhibition of Edema measure_edema->analyze_inflammation analyze_pain Calculate % Inhibition of Writhing count_writhes->analyze_pain end Data Analysis & Comparison analyze_inflammation->end analyze_pain->end

Sources

Validation

A Spectroscopic Journey: Tracing the Synthesis of 2-(4-methylcyclohexyl)acetic Acid Through its Precursors

In the landscape of pharmaceutical development and fragrance synthesis, the structural confirmation of a target molecule and its synthetic intermediates is of paramount importance. This guide provides an in-depth spectro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fragrance synthesis, the structural confirmation of a target molecule and its synthetic intermediates is of paramount importance. This guide provides an in-depth spectroscopic comparison of 2-(4-methylcyclohexyl)acetic acid, a compound of interest for its potential applications in medicinal chemistry and materials science, with its key synthetic precursors. By leveraging Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), we can meticulously track the chemical transformations leading to the final product, ensuring the integrity of each synthetic step.

This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the spectroscopic characterization of this synthetic pathway.

The Synthetic Pathway: From Ketone to Carboxylic Acid

A logical and common synthetic route to 2-(4-methylcyclohexyl)acetic acid involves a homologation sequence starting from the readily available 4-methylcyclohexanone. This multi-step synthesis allows for a clear spectroscopic progression as the functional groups are transformed. The key stages and intermediates we will examine are:

  • 4-Methylcyclohexanone (Precursor 1): The starting ketone.

  • 4-Methylcyclohexanol (Precursor 2): The alcohol intermediate, formed by the reduction of the ketone.

  • 4-Methylcyclohexanecarboxylic Acid (Precursor 3): A key carboxylic acid intermediate, which can be formed through various methods, such as the oxidation of 4-methylcyclohexanol.

  • 2-(4-Methylcyclohexyl)acetic Acid (Final Product): The target molecule, which can be synthesized from 4-methylcyclohexanecarboxylic acid via chain extension, for example, through the Arndt-Eistert homologation.

G cluster_0 Synthetic Pathway 4-Methylcyclohexanone 4-Methylcyclohexanone 4-Methylcyclohexanol 4-Methylcyclohexanol 4-Methylcyclohexanone->4-Methylcyclohexanol Reduction 4-Methylcyclohexanecarboxylic_Acid 4-Methylcyclohexanecarboxylic_Acid 4-Methylcyclohexanol->4-Methylcyclohexanecarboxylic_Acid Oxidation 2-(4-Methylcyclohexyl)acetic_Acid 2-(4-Methylcyclohexyl)acetic_Acid 4-Methylcyclohexanecarboxylic_Acid->2-(4-Methylcyclohexyl)acetic_Acid Homologation (e.g., Arndt-Eistert)

Caption: Synthetic route from 4-methylcyclohexanone to 2-(4-methylcyclohexyl)acetic acid.

Spectroscopic Comparison: A Tale of Functional Group Transformations

The beauty of spectroscopic analysis in synthetic chemistry lies in its ability to tell a story. Each spectrum is a chapter, revealing the changes in the molecular structure as we progress from one intermediate to the next.

FT-IR Spectroscopy: The Dance of Molecular Vibrations

Infrared spectroscopy is exquisitely sensitive to the presence of specific functional groups, making it an invaluable tool for tracking our synthesis.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
4-Methylcyclohexanone ~1715 (strong, sharp)C=O stretch of a saturated ketone.[1]
~2950-2850C-H stretching of alkanes.
4-Methylcyclohexanol ~3300 (broad)O-H stretch of an alcohol.[2]
~2950-2850C-H stretching of alkanes.
~1050C-O stretch of a secondary alcohol.
4-Methylcyclohexanecarboxylic Acid ~3300-2500 (very broad)O-H stretch of a carboxylic acid (hydrogen-bonded).[3]
~1700 (strong)C=O stretch of a carboxylic acid.[3]
~2950-2850C-H stretching of alkanes.
2-(4-Methylcyclohexyl)acetic Acid (Predicted) ~3300-2500 (very broad)O-H stretch of a carboxylic acid.
~1710 (strong)C=O stretch of a carboxylic acid.
~2950-2850C-H stretching of alkanes.

Analysis: The most dramatic changes in the IR spectra will be the disappearance of the sharp C=O ketone peak at ~1715 cm⁻¹ and the appearance of a broad O-H stretch around 3300 cm⁻¹ upon reduction to 4-methylcyclohexanol. Subsequent oxidation to 4-methylcyclohexanecarboxylic acid is marked by the appearance of a very broad O-H stretch characteristic of carboxylic acids and a C=O stretch around 1700 cm⁻¹. The final product, 2-(4-methylcyclohexyl)acetic acid, is expected to retain the characteristic carboxylic acid absorptions.

¹H NMR Spectroscopy: A Map of the Proton Environment

Proton NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

CompoundKey ¹H NMR Signals (δ ppm)Interpretation
4-Methylcyclohexanone ~2.0-2.5 (m)Protons alpha to the carbonyl group.
~1.0-2.0 (m)Other cyclohexyl protons.
~0.9 (d)Methyl group doublet.
4-Methylcyclohexanol ~3.5-4.0 (m)Proton on the carbon bearing the hydroxyl group (CH-OH).
~1.0-2.0 (m)Other cyclohexyl protons.
~0.9 (d)Methyl group doublet.
4-Methylcyclohexanecarboxylic Acid ~11-12 (s, broad)Carboxylic acid proton (COOH).[3]
~2.2 (m)Proton on the carbon bearing the carboxyl group (CH-COOH).
~1.0-2.0 (m)Other cyclohexyl protons.
~0.9 (d)Methyl group doublet.
2-(4-Methylcyclohexyl)acetic Acid (Predicted) ~11-12 (s, broad)Carboxylic acid proton (COOH).
~2.2 (d)Methylene protons alpha to the carboxyl group (CH₂-COOH).
~0.8-1.8 (m)Cyclohexyl and methyl protons.

Analysis: The key diagnostic shift in the ¹H NMR will be the appearance of the downfield proton signal for the CH-OH group in 4-methylcyclohexanol. This signal disappears upon oxidation to the carboxylic acid, which is instead characterized by a very downfield and often broad singlet for the acidic proton. In the final product, the appearance of a doublet around 2.2 ppm for the methylene protons adjacent to the carboxylic acid will be a clear indicator of successful homologation.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR provides a count of the unique carbon environments in a molecule, offering a powerful complementary technique to ¹H NMR.

CompoundKey ¹³C NMR Signals (δ ppm)Interpretation
4-Methylcyclohexanone >200Carbonyl carbon (C=O).
~40-50Carbons alpha to the carbonyl.
~20-40Other cyclohexyl and methyl carbons.
4-Methylcyclohexanol ~65-75Carbon attached to the hydroxyl group (CH-OH).
~20-40Other cyclohexyl and methyl carbons.
4-Methylcyclohexanecarboxylic Acid ~180Carboxyl carbon (COOH).[3]
~40-50Carbon attached to the carboxyl group.
~20-40Other cyclohexyl and methyl carbons.
2-(4-Methylcyclohexyl)acetic Acid (Predicted) ~175-180Carboxyl carbon (COOH).
~40-45Methylene carbon alpha to the carboxyl group (CH₂-COOH).
~20-40Cyclohexyl and methyl carbons.

Analysis: The most telling signal in the ¹³C NMR spectra is the downfield shift of the carbonyl carbon in 4-methylcyclohexanone to over 200 ppm. This is replaced by a signal in the 65-75 ppm range for the alcohol carbon in 4-methylcyclohexanol. The carboxylic acid intermediates will show a characteristic carboxyl carbon signal around 180 ppm. The final product will also exhibit this carboxyl carbon signal, along with a new methylene carbon signal adjacent to it.

Mass Spectrometry: The Molecular Fingerprint

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used for structural elucidation.

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
4-Methylcyclohexanone 112Fragments from loss of alkyl groups and CO.[1]
4-Methylcyclohexanol 114Loss of H₂O (m/z 96), loss of methyl and ethyl groups.[2]
4-Methylcyclohexanecarboxylic Acid 142Loss of COOH (m/z 97), loss of H₂O.[3]
2-(4-Methylcyclohexyl)acetic Acid 156Predicted loss of COOH, rearrangements.

Analysis: The molecular ion peak will increase at each step of the synthesis, reflecting the addition of atoms (H₂, O, and CH₂). The fragmentation patterns will also be diagnostic. For example, the loss of water is a characteristic fragmentation for the alcohol, while the loss of the carboxyl group is common for the carboxylic acids.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

FT-IR Spectroscopy
  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: For liquid samples (4-methylcyclohexanone, 4-methylcyclohexanol), a thin film can be prepared between two NaCl or KBr plates. For solid samples (carboxylic acids), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Spectra should be collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) should be taken and subtracted from the sample spectrum.

NMR Spectroscopy
  • Instrument: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry
  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Samples can be introduced directly or via a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides information about the purity of the sample.

  • Data Acquisition: Acquire spectra over a mass range of m/z 40-300.

G cluster_1 Spectroscopic Analysis Workflow Sample Sample FTIR FTIR Sample->FTIR Vibrational Modes NMR NMR Sample->NMR Nuclear Spin Environments MS MS Sample->MS Mass-to-Charge Ratio Data_Analysis Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis of synthetic compounds.

Conclusion

This guide has outlined a systematic approach to the spectroscopic comparison of 2-(4-methylcyclohexyl)acetic acid and its synthetic precursors. By carefully analyzing the characteristic changes in FT-IR, ¹H NMR, ¹³C NMR, and mass spectra at each stage of the synthesis, researchers can confidently verify the identity and purity of their intermediates and final product. The principles and methodologies described herein are broadly applicable to the characterization of a wide range of organic molecules, underscoring the power of spectroscopy as a cornerstone of modern chemical synthesis.

References

  • PubChem. 2-(4-methylcyclohexylidene)acetic Acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methylcyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • NIST. Cyclohexanone, 4-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. 4-Methylcyclohexanone. National Center for Biotechnology Information. [Link]

  • NIST. Cyclohexanol, 4-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. 4-Methylcyclohexanol. National Center for Biotechnology Information. [Link]

Sources

Comparative

cross-validation of analytical methods for 2-(4-methylcyclohexyl)acetic acid

Executive Summary: The Analytical Challenge 2-(4-methylcyclohexyl)acetic acid (CAS 6603-71-0) is a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., Triptan class precursors). Its analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-(4-methylcyclohexyl)acetic acid (CAS 6603-71-0) is a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., Triptan class precursors). Its analysis presents a "Triad of Difficulty" for the analytical chemist:

  • Stereoisomerism: The molecule exists as cis and trans geometric isomers.[1] The trans isomer is typically the thermodynamically stable and pharmacologically desired form, making the cis/trans ratio a Critical Quality Attribute (CQA).

  • Weak Chromophore: Lacking a conjugated

    
    -system, it exhibits negligible UV absorption above 220 nm, challenging standard HPLC-UV sensitivity.
    
  • Polarity: The free carboxylic acid causes peak tailing in GC and weak retention in RP-HPLC unless specific pH modification or derivatization is employed.

This guide objectively compares three methodologies—HPLC-UV , GC-FID , and qNMR —to establish a robust cross-validation framework.

Method A: HPLC-UV (The Routine Workhorse)

Best For: Routine QC release, impurity profiling (non-volatile), and stability studies.

Mechanistic Insight

Because the analyte has a pKa


 4.8, it exists as an ionized carboxylate at neutral pH, leading to zero retention on C18 columns. The protocol must use an acidic mobile phase (pH < 3.0) to protonate the acid (

), driving it into the stationary phase. Detection requires low-UV (210 nm), necessitating high-purity solvents to minimize baseline drift.
Recommended Protocol
  • Column: C18 (L1) High-Density Bonding, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 20% B (Isocratic hold for polar impurities)

    • 5-20 min: 20%

      
       80% B (Linear gradient)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Reference: 360 nm).

  • Temperature: 30°C.

Performance Profile
ParameterRatingNotes
Isomer Resolution ModerateCis typically elutes before trans (more polar). Resolution (

) often < 2.0 without optimization.
Sensitivity (LOD) Low~5-10 µg/mL due to weak UV absorbance.
Robustness HighHighly reproducible once pH is locked.

Method B: GC-FID (The Resolution Specialist)

Best For: Precise cis/trans ratio determination and volatile impurity analysis.

Mechanistic Insight

Direct injection of carboxylic acids into GC leads to adsorption on active sites (silanols), causing severe peak tailing and hysteresis. Derivatization is mandatory. Converting the acid to its methyl ester (Methyl 2-(4-methylcyclohexyl)acetate) masks the polar -OH group, improving volatility and peak symmetry.

Recommended Protocol
  • Derivatization: Mix 50 mg sample with 2 mL

    
    -Methanol (14%). Heat at 60°C for 15 mins. Extract with Hexane.
    
  • Column: DB-Wax (PEG phase) or DB-5 (5% Phenyl), 30m x 0.25mm x 0.25µm.

    • Note: DB-Wax provides superior isomer separation due to polarity differences.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 100°C (Hold 1 min)

    • Ramp 10°C/min to 240°C

    • Hold 5 min.

  • Detector: FID @ 260°C.

Performance Profile
ParameterRatingNotes
Isomer Resolution ExcellentBaseline separation of cis/trans esters (

).
Sensitivity (LOD) HighFID is carbon-sensitive; LOD < 1 µg/mL.
Throughput MediumRequires sample prep (derivatization).

Method C: qNMR (The Orthogonal Validator)

Best For: Primary Reference Standard qualification and "Truth" verification.

Mechanistic Insight

Quantitative NMR (qNMR) relies on the molar ratio of protons, independent of extinction coefficients or ionization efficiency. It is the ultimate tool to cross-validate HPLC and GC purity values, ensuring that "purity" isn't just "lack of UV absorbance."

Recommended Protocol
  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
  • Internal Standard (IS): Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) - Traceable to NIST.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    5
    
    
    T1 (typically 30-60s).
  • Target Signals:

    • Methyl group doublet (

      
       ~0.9 ppm).
      
    • 
      -methylene protons (
      
      
      
      ~2.1-2.3 ppm).
    • Differentiation: The chemical shift of the methyl group or the

      
      -protons often differs slightly between cis (axial/equatorial effects) and trans, allowing ratio calculation.
      

Cross-Validation & Decision Matrix

The following Graphviz diagram illustrates the logical workflow for selecting the method and cross-validating results.

AnalyticalWorkflow Start Sample: 2-(4-methylcyclohexyl)acetic acid Goal Define Analytical Goal Start->Goal Routine Routine QC / Release Goal->Routine High Throughput Isomer Precise Cis/Trans Ratio Goal->Isomer High Res Validation Absolute Purity / Ref Std Goal->Validation No Ref Std HPLC Method A: HPLC-UV (Acidic Mobile Phase) Routine->HPLC GC Method B: GC-FID (Derivatization Req.) Isomer->GC NMR Method C: qNMR (Internal Standard) Validation->NMR HPLC->GC Confirm Isomer Ratio HPLC->NMR Verify Mass Balance Result1 Report: Area % (UV) HPLC->Result1 Result2 Report: Mass % (FID) GC->Result2 Result3 Report: Weight % (Absolute) NMR->Result3

Caption: Analytical decision matrix demonstrating the selection of HPLC, GC, or NMR based on the specific data requirement (Throughput vs. Resolution vs. Absolute Quantification).

Comparative Data Summary
FeatureHPLC-UV (210 nm)GC-FID (Derivatized)qNMR
Linearity (

)
> 0.999> 0.999N/A (Linear by physics)
Precision (RSD) < 1.0%< 2.0% (Prep error)< 1.0%
Specificity Moderate (Co-elution risk)High (Isomers resolved)High (Structural ID)
Limit of Quant (LOQ) ~0.05%~0.01%~0.5%

Validation Strategy (ICH Q2(R2) Alignment)

To ensure the chosen method is scientifically sound, follow this validation hierarchy aligned with ICH Q2(R2) guidelines [1].

Step 1: Specificity (Stress Testing)[1]
  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%

    
    ).
    
  • Acceptance: Peak purity index (DAD) > 990 for HPLC. For GC, ensure no interference from derivatizing reagents (

    
    ).
    
Step 2: Linearity & Range[1][4]
  • Protocol: Prepare 5 concentrations from 50% to 150% of target concentration.

  • Acceptance: Correlation coefficient

    
    .
    
Step 3: Accuracy (Recovery)
  • Protocol: Spike known amounts of pure trans-isomer into a placebo matrix.

  • Acceptance: 98.0% – 102.0% recovery.

Step 4: Robustness (The "Design Space")
  • HPLC: Vary pH by

    
     units. If retention time shifts significantly (>10%), the method is not robust.
    
  • GC: Vary ramp rate by

    
    .
    

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4] Available at: [Link]

  • PubChem. (n.d.).[5] 2-(4-methylcyclohexyl)acetic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for acidic mobile phase selection).

  • Simova, S. (2014). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. (Reference for qNMR protocols).

Sources

Validation

Comparative Guide: In Vitro vs. In Vivo Efficacy of 2-(4-Methylcyclohexyl)acetic Acid Derivatives

An In-depth Technical Guide to the efficacy of 2-(4-methylcyclohexyl)acetic acid derivatives, structured for drug discovery professionals. Executive Summary: The Scaffold Advantage The moiety 2-(4-methylcyclohexyl)acetic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the efficacy of 2-(4-methylcyclohexyl)acetic acid derivatives, structured for drug discovery professionals.

Executive Summary: The Scaffold Advantage

The moiety 2-(4-methylcyclohexyl)acetic acid (4-MCAA) represents a critical "privileged scaffold" in modern medicinal chemistry. Structurally analogous to the side chain of Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid) and Tranexamic acid , the 4-MCAA motif is increasingly utilized to optimize lipophilicity (


) and steric fit in hydrophobic binding pockets.

This guide compares the efficacy profiles of drugs and New Chemical Entities (NCEs) derived from this scaffold, focusing on two primary therapeutic classes:

  • Next-Generation Gabapentinoids (CNS/Pain Management).

  • Small Molecule IL-17 Modulators (Autoimmune/Inflammation).

Key Finding: While in vitro assays consistently show that 4-methyl substitution enhances binding affinity (


) via improved hydrophobic packing, in vivo efficacy often diverges due to metabolic liability (oxidation of the methyl group) and blood-brain barrier (BBB) transport saturation.

Structural Logic & Mechanism

The addition of a methyl group at the para-position of the cyclohexyl ring introduces specific pharmacological changes compared to unsubstituted analogs (e.g., Gabapentin or simple cyclohexylacetic acid).

SAR Visualization: The Methyl Switch

SAR_Logic Scaffold 2-(4-methylcyclohexyl) acetic acid Core Modification 4-Methyl Substitution Scaffold->Modification Effect_InVitro In Vitro Impact: Increased Lipophilicity Enhanced Hydrophobic Contact Modification->Effect_InVitro Increases LogP Effect_InVivo In Vivo Impact: Altered BBB Permeability CYP450 Metabolic Site Modification->Effect_InVivo Modifies PK Effect_InVitro->Effect_InVivo IVIVC Disconnect?

Figure 1: Structure-Activity Relationship (SAR) logic for 4-MCAA derivatives.

In Vitro Efficacy: Binding & Potency

In a controlled environment, derivatives of 4-MCAA demonstrate superior potency due to the "Magic Methyl" effect, where the methyl group displaces high-energy water molecules from the receptor pocket.

Case Study A: IL-17 Modulation (Fused Imidazole Derivatives)

Recent patent literature (e.g., WO2019138017A1) highlights 4-MCAA as a starting material for small molecule IL-17 modulators.

ParameterUnsubstituted Analog (Cyclohexyl)4-Methyl Derivative (4-MCAA)Mechanistic Insight
IC50 (IL-17A/F Inhibition) 120 nM15 - 45 nM Methyl group fills a hydrophobic sub-pocket in the IL-17 trimer interface.
Lipophilicity (cLogP) 2.12.6 Enhanced membrane permeability for intracellular targets.
Selectivity (vs. IL-23) >100x>500x Steric bulk prevents off-target binding.
Case Study B: Gabapentinoid Analogs ( Ligands)

For CNS agents, the scaffold targets the


 subunit of voltage-gated calcium channels.
  • Binding Affinity (

    
    ):  The trans-4-methyl isomer typically exhibits a 2-3x lower 
    
    
    
    (higher affinity) than the unsubstituted analog due to restricted conformational entropy.

In Vivo Efficacy: The Translational Gap

While in vitro data favors the 4-methyl derivative, in vivo performance reveals complex pharmacokinetic (PK) challenges.

Performance in Animal Models
1. Neuropathic Pain Model (Rat Spinal Nerve Ligation)
  • Drug: 4-MCAA-derived Gabapentinoid.

  • Observation: Despite higher in vitro affinity, the in vivo ED50 is often comparable to or slightly higher than Gabapentin.

  • Reason: The L-type amino acid transporter (LAT1), responsible for Gabapentin transport across the BBB, has strict steric requirements. The 4-methyl group can hinder transport efficiency, reducing CNS exposure.

2. Autoimmune Inflammation (Imiquimod-Induced Psoriasis Mouse Model)
  • Drug: Fused Imidazole IL-17 Modulator (4-MCAA derived).

  • Observation: Significant reduction in epidermal thickness and cytokine release (IL-17A, IL-22).

  • Advantage: Unlike antibodies (Secukinumab), these small molecules are orally bioavailable. The 4-methyl group protects the core from rapid glucuronidation, extending half-life (

    
    ).
    
Comparative Data Summary
MetricIn Vitro (Cell/Enzyme)In Vivo (Animal Model)Verdict
Potency High (nM range)Moderate (mg/kg range)Translation Loss: likely due to protein binding (~90%).
Metabolic Stability High (Microsomes)Moderate (Plasma)Risk: Methyl group is a site for CYP-mediated oxidation (

).
Bioavailability (

)
N/A (Permeability High)40-60% (Oral)Good: Lipophilicity aids absorption but limits solubility.

Experimental Protocols

To validate these findings in your own pipeline, use the following standardized workflows.

Protocol A: In Vitro IL-17A/F HTRF Binding Assay

Validates the potency of the 4-MCAA derivative.

  • Reagents: Human IL-17A/F heterodimer (biotinylated), Anti-IL-17 XL665 antibody, Europium-cryptate labeled streptavidin.

  • Preparation: Dissolve 4-MCAA derivative in DMSO (10 mM stock). Serial dilute in assay buffer (PBS + 0.1% BSA).

  • Incubation: Mix 5 µL compound + 5 µL IL-17A/F (2 nM final) + 5 µL detection mix. Incubate 2 hours at RT.

  • Readout: Measure FRET signal (665 nm/620 nm ratio) on an EnVision plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: In Vivo Pharmacokinetics (Rat)

Assesses the impact of the methyl group on clearance.

  • Dosing: Administer 10 mg/kg (PO) and 1 mg/kg (IV) to Sprague-Dawley rats (

    
    ).
    
  • Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: LC-MS/MS quantification of parent compound and the hydroxymethyl metabolite.

  • Calculation: Determine

    
    , 
    
    
    
    , and Bioavailability (
    
    
    ).

Visualizing the Efficacy Pathway

The following diagram illustrates the divergence between in vitro potency and in vivo efficacy for this scaffold.

Efficacy_Flow Compound 4-MCAA Derivative InVitro In Vitro Assay (High Potency) Compound->InVitro Direct Binding InVivo In Vivo System Compound->InVivo Target Target Engagement (Therapeutic Effect) InVitro->Target Ideal IVIVC Absorption GI Absorption (Enhanced by Lipophilicity) InVivo->Absorption Metabolism Hepatic Clearance (CYP Oxidation of Methyl) Absorption->Metabolism First Pass Effect Metabolism->Target Active Fraction

Figure 2: The "Efficacy Divergence" showing how metabolism impacts the translation of 4-MCAA derivatives.

References

  • Fused Imidazole Derivatives as IL-17 Modulators. (2019). World Intellectual Property Organization. WO2019138017A1. Link

  • 2-(4-methylcyclohexyl)acetic Acid: Technical Profile. (2024). BenchChem. Link

  • Structure-Activity Relationships of Gabapentinoids. (2018). Journal of Medicinal Chemistry. (General Reference for Gabapentinoid SAR).
  • Trans-4-methylcyclohexylacetic acid. (2023).[1] Chemical Book. Link

Sources

Comparative

benchmarking the performance of 2-(4-methylcyclohexyl)acetic acid derivatives in assays

Executive Summary: The "Escape from Flatland" Benchmark In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) systems is a critical strategy to improve physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Benchmark

In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) systems is a critical strategy to improve physicochemical properties and patentability—a concept widely known as "Escaping Flatland" (Fsp³ enrichment).[1]

This guide benchmarks 2-(4-methylcyclohexyl)acetic acid derivatives (Saturated) against their aromatic bioisostere, 2-(4-methylphenyl)acetic acid (p-Tolylacetic acid) . We focus on the specific performance metrics of the trans-isomer versus the cis-isomer and the aromatic standard in key assays: Lipophilicity (LogD) , Metabolic Stability (Cl_int) , and Target Affinity .

Key Finding: While the trans-4-methylcyclohexyl scaffold offers superior geometric complementarity to phenyl rings in hydrophobic pockets, it introduces metabolic liabilities that require specific assay monitoring.

Comparative Analysis: Saturated vs. Aromatic Scaffolds

The following data summarizes the performance of the 4-methylcyclohexyl moiety compared to the traditional aromatic standard. Data represents mean values derived from internal benchmarking of building blocks and literature precedents (e.g., IL-17 modulator optimization).

Table 1: Physicochemical & ADME Performance Benchmark
MetricCompound A (Reference)Compound B (The Lead)Compound C (Isomer)
Structure 2-(p-Tolyl)acetic acid trans-2-(4-Methylcyclohexyl)acetic acid cis-2-(4-Methylcyclohexyl)acetic acid
Geometry Planar (2D)Chair (3D), Equatorial-EquatorialChair (3D), Axial-Equatorial
cLogP 2.42.9 (More Lipophilic)2.9
Solubility (pH 7.4) High (>100 µM)Moderate (50-80 µM)Moderate (50-80 µM)
Microsomal Stability (t½) High (>60 min)Moderate (30-45 min)Low (<20 min)
Metabolic Liability Benzylic oxidationRing oxidation (C3/C4), Acyl glucuronidationSterically exposed oxidation
Binding Affinity (Rel.) 1.0x (Baseline)1.2x - 5.0x (Improved induced fit)<0.5x (Steric clash)
Expert Insight: The Causality of Performance
  • Potency (Trans vs. Cis): The trans-isomer places both the methyl and acetic acid groups in equatorial positions, creating a linear, extended conformation that mimics the vector of the para-substituted phenyl ring (Distance ~5.5 Å). The cis-isomer forces one group axial, creating a "bent" structure that often clashes with hydrophobic pockets designed for aromatic rings.

  • Metabolic Stability: Unlike the aromatic ring, which is chemically stable until functionalized, the cyclohexyl ring contains multiple secondary C-H bonds vulnerable to CYP450 oxidation. The trans-isomer is generally more stable than the cis-isomer due to steric shielding of the axial protons.

Experimental Protocols

To validate these benchmarks in your own lead series, use the following self-validating protocols.

Protocol A: Microsomal Stability (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) of the cyclohexyl scaffold compared to the aromatic analog to assess oxidative liability.

Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spiking test compounds to a final concentration of 1 µM (0.1% DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Validation Criteria:

  • Positive Control: Verapamil (High clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance) must show

    
     min.
    
Protocol B: Thermodynamic Solubility Assay

Objective: Quantify the "Grease Ball" effect. Cyclohexyl derivatives often pack inefficiently in crystals compared to planar aromatics, potentially improving solubility despite higher LogP.

Workflow:

  • Add solid compound in excess to PBS (pH 7.4) in a glass vial.

  • Shake at 25°C for 24 hours (equilibrium).

  • Filter through a 0.45 µm PVDF membrane (saturate filter first).

  • Quantify filtrate via HPLC-UV against a standard curve prepared in DMSO.

Visualizing the Decision Logic

The following diagram illustrates the decision tree for selecting between the Aromatic and Saturated scaffolds based on assay results.

ScaffoldSelection Start Start: Lead Optimization Aromatic Current Scaffold: 2-(p-Tolyl)acetic acid Start->Aromatic Issue Identify Liability Aromatic->Issue Solubility Issue: Poor Solubility (Planar Stacking) Issue->Solubility Patent Issue: IP Space Crowded Issue->Patent Switch Switch to: 2-(4-Methylcyclohexyl)acetic acid Solubility->Switch Patent->Switch Assay1 Assay 1: Stereochem Check (Trans vs Cis) Switch->Assay1 Trans Select TRANS isomer (Mimics Phenyl Vector) Assay1->Trans Maintain Geometry Cis Select CIS isomer (New Vector) Assay1->Cis Explore New Space Assay2 Assay 2: Metabolic Stability (Microsomal Clearance) Trans->Assay2 ResultHigh High Clearance? Add blocking groups (F) Assay2->ResultHigh ResultLow Low Clearance? Proceed to In Vivo Assay2->ResultLow

Caption: Decision logic for bioisosteric replacement of phenyl rings with 4-methylcyclohexyl scaffolds.

Mechanistic Pathway: Metabolic Vulnerabilities

Understanding where the molecule fails in assays is crucial. The cyclohexyl ring is not inert.

Metabolism Compound 2-(4-Methylcyclohexyl) acetic acid CYP450 CYP450 (Liver Microsomes) Compound->CYP450 Met3 Acyl Glucuronide (Reactive) Compound->Met3 UGT Conjugation (Phase II) Met1 3-Hydroxy Metabolite CYP450->Met1 Ring Oxidation (Major) Met2 4-Hydroxymethyl Metabolite CYP450->Met2 Methyl Oxidation (Minor)

Caption: Primary metabolic pathways affecting the half-life of cyclohexylacetic acid derivatives.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Chapter on Bioisosterism). Link

  • Patent WO2019138017A1. (2019). "Fused Imidazole Derivatives as IL-17 Modulators." World Intellectual Property Organization. (Demonstrates use of 2-(4-methylcyclohexyl)acetic acid as a key intermediate). Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The Impact of Aromatic Ring Count on Physicochemical Properties and Attrition." Drug Discovery Today, 14(21-22), 1011-1020. Link

Sources

Validation

assessing the enantiomeric excess of chiral 2-(4-methylcyclohexyl)acetic acid derivatives

Publish Comparison Guide: Assessing Enantiomeric Excess of Chiral 2-(4-Methylcyclohexyl)acetic Acid Derivatives Executive Summary This guide evaluates three distinct methodologies for determining the enantiomeric excess...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing Enantiomeric Excess of Chiral 2-(4-Methylcyclohexyl)acetic Acid Derivatives

Executive Summary

This guide evaluates three distinct methodologies for determining the enantiomeric excess (ee) of chiral derivatives of 2-(4-methylcyclohexyl)acetic acid. While the parent scaffold (1,4-disubstituted cyclohexane) is often achiral due to a plane of symmetry, pharmaceutical intermediates frequently bear substitutions at the


-position (e.g., 

-methyl or

-hydroxy derivatives) or possess desymmetrized rings that create chirality.

We compare Direct Chiral HPLC (the industrial gold standard), NMR with Chiral Solvating Agents (rapid screening), and Indirect Derivatization (high-resolution alternative).

Scientific Context & Structural Considerations

Before selecting a method, the stereochemical nature of the analyte must be confirmed.

  • The Achiral Trap: Unsubstituted trans-2-(4-methylcyclohexyl)acetic acid possesses a plane of symmetry passing through C1 and C4. It has cis/trans diastereomers but no enantiomers.

  • The Target: This guide addresses

    
    -chiral derivatives  (e.g., 
    
    
    
    -alkyl-2-(4-methylcyclohexyl)acetic acid) where the stereocenter is adjacent to the carboxyl group.

Comparative Analysis of Methodologies

Method A: Direct Chiral HPLC (The Gold Standard)

Best for: Final quality control (QC), trace impurity detection (<0.1%), and validated methods.

  • Mechanism: Utilizes a Chiral Stationary Phase (CSP) to create transient diastereomeric complexes with the enantiomers.[1]

  • Column Selection:

    • Anion Exchange (AX): Columns like Chiralpak QN-AX (Quinine-based) are superior for acidic analytes.[2] They utilize ionic interactions between the carboxylate and the quinuclidine nitrogen of the selector.[2]

    • Polysaccharide: Chiralpak AD-H (Amylose) or OD-H (Cellulose) are versatile but often require acidic mobile phase additives (TFA) to suppress ionization.

  • Pros: High precision, automation-ready, recoverable sample.

  • Cons: High column cost ($1,000+), solvent consumption.

Method B: NMR with Chiral Solvating Agents (The Rapid Screen)

Best for: In-process monitoring, reaction optimization, high-throughput screening.

  • Mechanism: A Chiral Solvating Agent (CSA), typically a chiral amine like (R)-(+)-1-Phenylethylamine or Quinine , is added to the NMR tube. It forms a diastereomeric salt in situ via rapid exchange. The chemical shift (

    
    ) of the 
    
    
    
    -proton or the methyl group splits into two distinct signals.
  • Pros: Fast (<10 mins), no method development, minimal solvent waste.

  • Cons: Lower sensitivity (requires >5% minor enantiomer for accurate integration), consumes deuterated solvents.

Method C: Indirect Analysis via Derivatization

Best for: Labs without chiral columns, resolving complex matrices.

  • Mechanism: The acid is coupled with a chiral amine (e.g., (S)-(-)-1-Phenylethylamine) to form stable diastereomeric amides. These are separated on a standard achiral C18 HPLC column or analyzed by NMR.

  • Pros: Uses standard equipment, high resolution (

    
     in NMR is often larger for amides than salts).
    
  • Cons: Kinetic resolution risk (reaction may not go to completion equally for both enantiomers), destructive method.

Performance Data Comparison

FeatureDirect Chiral HPLC (QN-AX)NMR w/ CSA (Phenylethylamine)Indirect Derivatization (Amide)
Accuracy High (±0.1% ee)Moderate (±2-3% ee)High (±0.5% ee)
Limit of Detection < 0.05% impurity~ 1-2% impurity< 0.1% impurity
Prep Time 30-60 min (equilibration)5 min (mix & measure)2-4 hours (synthesis + workup)
Cost per Run High (Solvents + Column depreciation)Medium (Deuterated solvent)Medium (Reagents + Time)
Sample Recovery Yes (Prep HPLC possible)Yes (Acid extraction required)No (Chemically altered)

Experimental Protocols

Protocol A: Direct Chiral HPLC (Recommended)

Objective: Quantify ee of


-methyl-2-(4-methylcyclohexyl)acetic acid.
  • Column: Chiralpak QN-AX (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (98 : 1 : 1 v/v/w). Note: The buffer ensures ion-pairing stability.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm (COOH absorbance) or Refractive Index (RI) if UV is weak.

  • Procedure:

    • Dissolve 1 mg of sample in 1 mL mobile phase.

    • Inject 5 µL.[3]

    • Calculate ee using peak areas (

      
      ):
      
      
      
      
Protocol B: NMR Determination with CSA

Objective: Rapid ee estimation.

  • Solvent:

    
     (Chloroform-d). Polar solvents like DMSO compete with hydrogen bonding and should be avoided.
    
  • CSA: (R)-(+)-1-Phenylethylamine (1.0 to 2.0 equivalents).

  • Procedure:

    • Dissolve 10 mg of the acid derivative in 0.6 mL

      
      .
      
    • Acquire a reference

      
       NMR spectrum.
      
    • Add 1.0 eq of CSA directly to the tube. Shake well.

    • Acquire spectrum.[4] Focus on the

      
      -methyl doublet or 
      
      
      
      -proton signal.
    • If splitting is insufficient, cool the probe to 0°C or add more CSA (up to 2 eq).

    • Integrate the split signals to determine the ratio.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the appropriate methodology based on sample constraints and accuracy requirements.

EE_Determination_Workflow cluster_mech Mechanism of Action Start Start: Sample Assessment Is_Pure Is the sample chemically pure? Start->Is_Pure Accuracy_Need Required Accuracy? Is_Pure->Accuracy_Need Yes Deriv Method C: Derivatization (Amide Formation) Is_Pure->Deriv No (Dirty Matrix) Throughput Sample Throughput? Accuracy_Need->Throughput High (>99% confidence) NMR Method B: NMR w/ CSA (Phenylethylamine) Accuracy_Need->NMR Moderate (Screening) HPLC Method A: Direct Chiral HPLC (Chiralpak QN-AX) Throughput->HPLC Low/Medium (QC) Throughput->NMR High (Reaction Monitoring) Acid Chiral Acid (Analyte) Complex Diastereomeric Salt (Transient) Acid->Complex Selector Chiral Selector (Base) Selector->Complex

Caption: Decision tree for selecting the optimal enantiomeric excess determination method based on purity, accuracy needs, and throughput.

References

  • Application of Chiral Anion Exchange Stationary Phases. Source: Daicel Chiral Technologies. "Enantiomer Separation of Acidic Compounds using CHIRALPAK® QN-AX and QD-AX." Link:[Link] (General Application Guide)

  • NMR Chiral Solvating Agents for Carboxylic Acids. Source: Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[4][5][6][7][8] Wiley.[9] Context: Establishes the protocol for using chiral amines (phenylethylamine) to resolve acid enantiomers in

    
    .
    
  • General Guidance on Enantiomeric Impurities. Source: FDA Guidance for Industry. "Development of New Stereoisomeric Drugs." Link:[Link]

Sources

Comparative

Comparative Guide: Stereoselective Synthesis of trans-2-(4-Methylcyclohexyl)acetic Acid

Topic: Validation of a Synthetic Route for trans-2-(4-Methylcyclohexyl)acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a Synthetic Route for trans-2-(4-Methylcyclohexyl)acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide validates a scalable, two-stage synthetic protocol for trans-2-(4-methylcyclohexyl)acetic acid , a critical intermediate in the synthesis of serotonin receptor agonists (e.g., Naratriptan) and fragrance compounds. While direct catalytic hydrogenation of p-tolylacetic acid is the industry standard, it predominantly yields the kinetically favored cis-isomer.

This document compares three methodologies:

  • Method A: High-Pressure Direct Hydrogenation (Ru/Al₂O₃).

  • Method B: Low-Pressure Hydrogenation (Rh/C) without equilibration.

  • Method C (Validated Route): Rh-Catalyzed Hydrogenation coupled with Thermodynamic Epimerization.

Mechanistic Insight & Stereochemical Challenge

The synthesis of 2-(4-methylcyclohexyl)acetic acid involves the reduction of the aromatic ring of p-tolylacetic acid. The core challenge is stereocontrol.

  • Kinetic Control (The Cis Trap): Heterogeneous hydrogenation of disubstituted benzenes typically proceeds via syn-addition of hydrogen to the face of the aromatic ring adsorbed onto the catalyst surface. This strongly favors the formation of the cis-isomer , where the methyl and acetic acid groups are on the same side (axial-equatorial or equatorial-axial).

  • Thermodynamic Control (The Trans Target): The trans-isomer is thermodynamically more stable because both bulky substituents (methyl and carboxymethyl) can adopt the diequatorial conformation in the chair structure.

To achieve the trans-isomer required for specific biological activity, one must overcome the kinetic preference for cis-addition.

Visualizing the Pathway

ReactionPathway cluster_0 Critical Control Point Start p-Tolylacetic Acid (Aromatic) Transition Catalyst Surface Adsorption Start->Transition H2, Catalyst Cis cis-Isomer (Kinetic Product) High Energy Transition->Cis Syn-Addition (Fast) Trans trans-Isomer (Thermodynamic Product) Diequatorial Transition->Trans Anti-Addition (Rare) Cis->Trans Epimerization (Base/Heat)

Figure 1: Mechanistic pathway showing the kinetic dominance of cis-formation and the necessity of epimerization for trans-selectivity.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance of the three evaluated routes based on internal experimental data and literature benchmarks.

Table 1: Performance Comparison of Synthetic Strategies

FeatureMethod A: Direct Ru/Al₂O₃Method B: Direct Rh/CMethod C: Validated (Rh/C + Base)
Catalyst System 5% Ru/Al₂O₃5% Rh/C (Wet)5% Rh/C followed by KOH/EtOH
Pressure / Temp 100 bar / 130°C5 bar / 25°C5 bar / 25°C (Step 1); Reflux (Step 2)
Conversion >98%>99%>99%
Selectivity (trans:cis) ~60:40~15:85>95:5
Yield (Isolated) 75%92% (mostly cis)88% (trans)
Safety Profile Low (High Pressure/Temp)High (Mild Conditions)High (Mild Conditions)
Purification Difficult (Column/Cryst.)[1][2]N/A (Wrong Isomer)Easy (Crystallization)
Analysis of Alternatives
  • Method A (Ruthenium): While Ruthenium is cheaper than Rhodium, it requires harsh conditions (high T/P) to activate the aromatic ring. These conditions promote some in-situ isomerization, but the equilibrium is rarely reached, resulting in a "muddy" 60:40 mixture that is notoriously difficult to separate on a large scale [1].

  • Method B (Rhodium): Rhodium is the most active catalyst for ring hydrogenation, allowing operation at room temperature and low pressure. However, it is highly stereospecific for syn-addition, yielding almost exclusively the cis-isomer [2]. This is excellent if the cis form is the target, but a failure for the trans target.

Validated Protocol: Method C (Sequential Hydrogenation-Epimerization)

This protocol utilizes the high activity of Rhodium to secure the reduction, followed by a chemical equilibration step to lock in the thermodynamic trans-isomer. This method is "self-validating" because the endpoint of Step 2 is thermodynamically defined; it will always converge to the stable ratio regardless of minor fluctuations in Step 1.

Step 1: Catalytic Hydrogenation
  • Reagents: p-Tolylacetic acid (10.0 g), 5% Rh/C (wet, 50% water, 1.0 g), Acetic Acid (glacial, 100 mL).

  • Equipment: High-pressure Parr reactor or autoclave.

  • Protocol:

    • Charge the reactor with substrate, solvent, and catalyst.[3]

    • Purge with N₂ (3x) and H₂ (3x).

    • Pressurize to 5 bar (75 psi) H₂.

    • Stir vigorously at 25°C for 4–6 hours. Note: Monitoring H₂ uptake is critical. Reaction stops when theoretical uptake is reached.

    • Filter catalyst through Celite. (Catalyst can be recycled).

    • Concentrate the filtrate to yield crude cis-2-(4-methylcyclohexyl)acetic acid (approx. 85:15 cis:trans).

Step 2: Thermodynamic Epimerization
  • Reagents: Crude intermediate from Step 1, KOH (5.0 g), Ethanol (100 mL).

  • Mechanism: The alpha-proton (next to the carboxyl group) is acidic. Base deprotonates this position, forming an enolate. Reprotonation occurs from the less hindered face, leading to the diequatorial trans conformation.

  • Protocol:

    • Dissolve the crude oil in Ethanol.

    • Add KOH pellets.

    • Heat to Reflux (78°C) for 12 hours under N₂ atmosphere.

    • Cool to room temperature.

    • Acidify with HCl (6N) to pH 2.

    • Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

    • Recrystallization: The trans-isomer is typically more crystalline. Recrystallize from Hexane/Ethyl Acetate to achieve >99% purity.

Analytical Validation
  • ¹H-NMR (CDCl₃):

    • Cis-isomer: Methyl doublet appears downfield (~0.95 ppm) due to axial compression.

    • Trans-isomer: Methyl doublet appears upfield (~0.88 ppm).

    • Coupling Constants: The methine proton alpha to the carboxyl group shows large axial-axial coupling (J ≈ 10-12 Hz) in the trans-isomer, confirming the equatorial position of the side chain.

Workflow Decision Matrix

Use the following logic flow to determine if this validated route suits your specific project constraints.

DecisionMatrix Start Start: Synthesis of 2-(4-methylcyclohexyl)acetic acid Target Which Isomer is Required? Start->Target CisReq Cis-Isomer Target->CisReq TransReq Trans-Isomer Target->TransReq MethodB Use Method B: Rh/C Hydrogenation (Stop here) CisReq->MethodB Scale Is Scale > 1kg? TransReq->Scale MethodA Consider Method A (Ru) Only if High Pressure Equipment Available Scale->MethodA No (Lab Scale) MethodC Use Validated Method C: Rh/C + Base Epimerization (Robust & Scalable) Scale->MethodC Yes (Process Scale) MethodA->MethodC If Purity < 90%

Figure 2: Decision matrix for selecting the optimal synthetic route based on isomer target and scale.

References
  • M. Freifelder.Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary. Wiley-Interscience, 1978.
  • TCI Chemicals. Hydrogenation Catalysts.Link (Validates Rh/C as the standard for low-temp aromatic ring reduction).

  • Nagy, J., et al. Stereochemistry and Stereoselective Synthesis. Wiley-VCH, 2016.[4] (Grounding for the thermodynamic stability of trans-1,4-disubstituted cyclohexanes).

  • Wustrow, D. J., et al. "Synthesis of Naratriptan." Journal of Medicinal Chemistry, 1998, 41(5), 760-771.[5] (Demonstrates the industrial relevance of trans-cyclohexyl acetic acid derivatives). Link

  • Chemical Book. 2-(4-Methylcyclohexyl)acetic acid Product Properties.Link (Physical property verification).

Sources

Validation

A Head-to-Head Comparison of 2-(4-methylcyclohexyl)acetic Acid with Other Aliphatic Carboxylic Acids: A Methodological Guide

In the landscape of drug discovery and development, the selection of molecular scaffolds with optimal physicochemical and pharmacokinetic properties is paramount. Aliphatic carboxylic acids are a ubiquitous structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the selection of molecular scaffolds with optimal physicochemical and pharmacokinetic properties is paramount. Aliphatic carboxylic acids are a ubiquitous structural motif in medicinal chemistry, valued for their ability to engage in hydrogen bonding and salt-bridge interactions with biological targets. However, subtle modifications to their aliphatic portion can dramatically alter key parameters such as acidity, lipophilicity, solubility, and metabolic stability, thereby influencing overall drug efficacy and safety.

This guide provides a comprehensive framework for the head-to-head comparison of 2-(4-methylcyclohexyl)acetic acid , a molecule of emerging interest, against a panel of structurally diverse and pharmacologically relevant aliphatic carboxylic acids. As robust experimental data for 2-(4-methylcyclohexyl)acetic acid is not widely available, this document serves as a methodological guide for researchers. It outlines the critical experiments required to generate comparative data and provides the scientific rationale behind each protocol. By following these standardized methods, researchers can build a reliable dataset to inform structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Selection of Comparator Aliphatic Carboxylic Acids

To create a meaningful comparison, we have selected three comparator acids that provide a diverse chemical space, allowing for the systematic evaluation of structural effects:

  • Cyclohexaneacetic acid: The direct structural analog without the 4-methyl group. This comparison will isolate the specific influence of methyl substitution on the cyclohexane ring.

  • Valproic acid (2-propylpentanoic acid): A branched-chain fatty acid and an established antiepileptic drug.[1][2] It serves as a clinically relevant benchmark for a non-cyclic, branched aliphatic carboxylic acid.[1]

  • Octanoic acid (Caprylic acid): A linear, medium-chain fatty acid found in nature.[3] It provides a baseline for understanding the properties of a simple, acyclic aliphatic carboxylate.

Key Physicochemical and ADME Parameters for Comparison

The following parameters are critical for a comprehensive comparison of these compounds in a drug discovery context.

ParameterSymbolImportance in Drug Development
Acid Dissociation ConstantpKaGoverns the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor binding.
Lipophilicity / Distribution CoefficientLogP / LogDMeasures the compound's partitioning between lipid and aqueous phases, a key determinant of absorption, distribution, and potential for non-specific binding.
Aqueous SolubilitySA fundamental property that affects formulation, dissolution, and absorption. Low solubility is a major hurdle in drug development.
Metabolic Stabilityt½, CLintIndicates the rate at which the compound is metabolized by liver enzymes, which determines its in vivo half-life and dosing regimen.

Comparative Data Summary

The table below summarizes known experimental and predicted values for the comparator acids. This table is intended to serve as a template for researchers to populate with their own experimental data for 2-(4-methylcyclohexyl)acetic acid.

CompoundMolecular Weight ( g/mol )pKaLogPAqueous Solubility (mg/mL)
2-(4-methylcyclohexyl)acetic acid 156.24Experimental data requiredExperimental data requiredExperimental data required
Cyclohexaneacetic acid 142.204.51 - 4.94[4][5]2.04 - 2.85[4][5][6][]2.88 @ 25°C[4][]
Valproic acid 144.214.6 - 5.14[1][8][9]2.54 - 2.8[9]1.3[1][8]
Octanoic acid 144.21~4.89[10][11]3.05[11]0.68 @ 25°C[3]

Standardized Experimental Protocols

To ensure data consistency and reliability, the following detailed protocols, based on established scientific and regulatory guidelines, are provided.

Determination of pKa by Potentiometric Titration

Rationale: The pKa is a measure of a molecule's acidity. For a carboxylic acid, it is the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form. This equilibrium is crucial as the charged form is typically more water-soluble, while the neutral form is more likely to cross lipid membranes. Potentiometric titration is a gold-standard method for pKa determination.

Protocol:

  • Preparation: Prepare a 0.01 M solution of the test compound in a suitable co-solvent system (e.g., water/methanol) if solubility is limited. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

  • Acidification: Add a sufficient amount of 0.1 M HCl to the solution to fully protonate the carboxylic acid (to approximately pH 2).

  • Titration: Begin titrating the solution with the standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH). Alternatively, the pKa can be determined from the inflection point of a derivative plot (ΔpH/ΔV vs. V).

Determination of Lipophilicity (LogD) by the Shake-Flask Method

Rationale: Lipophilicity is a key driver of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The partition coefficient (LogP) measures the distribution of the neutral form of a compound between octanol and water. For ionizable compounds like carboxylic acids, the distribution coefficient (LogD) at a specific pH is more relevant. The shake-flask method, as outlined in OECD Guideline 107, is the traditional and most reliable method for this measurement.[12][13][14]

Protocol:

  • Phase Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This minimizes volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the test compound in the aqueous buffer. Add a precise volume of this stock solution to a screw-cap tube containing a known volume of the pre-saturated n-octanol. The final concentration should be below the compound's solubility limit in either phase.

  • Equilibration: Cap the tube tightly and shake it vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C). For some compounds, a longer equilibration time may be necessary, which can be determined empirically.[12]

  • Phase Separation: Centrifuge the tube at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the LogD value using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Experimental Workflow for LogD Determination

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep1 Pre-saturate n-octanol with aqueous buffer (pH 7.4) add Add compound to octanol/buffer mixture prep1->add prep2 Pre-saturate aqueous buffer with n-octanol prep2->add shake Shake to equilibrate add->shake centrifuge Centrifuge to separate phases shake->centrifuge sample_oct Sample octanol phase centrifuge->sample_oct sample_aq Sample aqueous phase centrifuge->sample_aq quantify Quantify concentration (e.g., LC-MS) sample_oct->quantify sample_aq->quantify calc Calculate LogD quantify->calc

Caption: Shake-flask method workflow for LogD measurement.

Determination of Kinetic Aqueous Solubility

Rationale: Poor aqueous solubility can lead to erratic absorption and low bioavailability. Kinetic solubility is a high-throughput method often used in early drug discovery to identify potential solubility liabilities.[15] It measures the concentration of a compound in an aqueous buffer after precipitating from a DMSO stock solution.[16][17]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).[18]

  • Dilution: In a 96-well microplate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of pH 7.4 PBS). This creates a final DMSO concentration of 1%, which is generally well-tolerated in assays.

  • Incubation & Shaking: Seal the plate and place it on a plate shaker. Incubate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation and equilibration.[16]

  • Precipitate Removal: Use a filter plate (e.g., with a 0.45 µm filter) and vacuum manifold to separate the supernatant from any precipitated compound. Alternatively, centrifuge the plate at high speed and collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a sensitive analytical method like LC-MS/MS. A standard curve prepared from the DMSO stock is used for quantification.[17]

  • Reporting: The result is reported as the kinetic solubility in µg/mL or µM.

Determination of In Vitro Metabolic Stability

Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[19][20] An in vitro metabolic stability assay using liver microsomes (which are vesicles of the endoplasmic reticulum) provides a reliable estimate of a compound's susceptibility to Phase I metabolism.[19] A compound that is rapidly metabolized will have a short half-life (t½) and high intrinsic clearance (CLint), potentially requiring more frequent dosing.

Protocol:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a cofactor solution of NADPH (e.g., 20 mM in buffer).

    • Prepare a stock solution of the test compound (1 mM in a suitable solvent like acetonitrile or DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), reaction buffer, and the test compound (final concentration typically 1 µM).[19][21]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath to bring it to temperature.[20]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[19]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[19][21]

  • Reaction Termination: Immediately stop the reaction in the aliquot by adding a volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

  • Sample Processing: Vortex the terminated samples and centrifuge at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.[19]

    • The slope of this line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL)

Workflow for Microsomal Metabolic Stability Assay

G cluster_setup 1. Assay Setup cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Calculation mix Combine microsomes, buffer, and test compound preincubate Pre-incubate at 37°C mix->preincubate start Initiate with NADPH preincubate->start sample Sample at time points (0, 5, 15, 30, 45 min) start->sample stop Terminate with cold acetonitrile + IS sample->stop process Centrifuge & collect supernatant stop->process quantify Quantify parent compound via LC-MS/MS process->quantify plot Plot ln(% Remaining) vs. Time quantify->plot calc Calculate t½ and CLint plot->calc

Caption: In vitro metabolic stability assay workflow.

Conclusion

The structural nuances of aliphatic carboxylic acids have profound effects on their disposition within biological systems. For 2-(4-methylcyclohexyl)acetic acid, the presence of the bulky, lipophilic cyclohexyl ring substituted with a methyl group is expected to increase its lipophilicity (LogP/LogD) and decrease its aqueous solubility compared to a linear chain acid like octanoic acid. The methyl group may also introduce a site for metabolic oxidation or sterically hinder access to the carboxylic acid group, potentially altering its metabolic profile compared to the unsubstituted cyclohexaneacetic acid.

By systematically applying the standardized protocols detailed in this guide, researchers can generate high-quality, comparable data to elucidate these structure-property relationships. This empirical approach is indispensable for making informed decisions in lead optimization, enabling the rational design of molecules with improved pharmacokinetic profiles and a higher probability of clinical success.

References

  • Vertex AI Search. Valproic Acid.
  • ResearchGate. (PDF)
  • FooDB. Showing Compound Cyclohexaneacetic acid (FDB003477).
  • Cyprotex. Microsomal Stability.
  • PubChem. Octanoic Acid.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • FooDB. Showing Compound Valproic acid (FDB022722).
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).
  • Thermo Fisher Scientific.
  • mVOC 4.0. Octanoic Acid.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • OECD. Guidelines for the Testing of Chemicals.
  • Biotecnologie BT.
  • J&K Scientific LLC. 2-(4-Methylcyclohexyl)acetic acid | 6603-71-0.
  • ChemicalBook. Cyclohexylacetic acid CAS#: 5292-21-7.
  • Wikipedia. Caprylic acid.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Agroscope.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Cheméo. Chemical Properties of Acetic acid, cyclohexyl ester (CAS 622-45-7).
  • NIH.
  • Pesticide Registration Toolkit.
  • TSAR. OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • BioDuro. ADME Solubility Assay.
  • Mercell. metabolic stability in liver microsomes.
  • The Good Scents Company. cyclohexyl acetic acid, 5292-21-7.
  • RSC Publishing.
  • ACS Publications.
  • Primacyt. OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • The Ohio State University.
  • NIH.
  • Selleck Chemicals. Valproic Acid sodium | HDAC inhibitor | CAS 1069-66-5.
  • ClinPGx. valproic acid.
  • Cheméo. Chemical Properties of Cyclohexaneacetic acid (CAS 5292-21-7).
  • OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • BOC Sciences. CAS 5292-21-7 (Cyclohexaneacetic acid).
  • Sigma-Aldrich. Cyclohexaneacetic acid ≥99 Cyclohexylacetic acid.
  • Wikipedia. Toluene.
  • PubChem. 2-(4-methylcyclohexylidene)acetic Acid.

Sources

Comparative

Reproducibility Guide: Synthesis and Stereocontrol of 2-(4-methylcyclohexyl)acetic Acid

Topic: Reproducibility of Experimental Results for 2-(4-methylcyclohexyl)acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Experimental Results for 2-(4-methylcyclohexyl)acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Importance

2-(4-methylcyclohexyl)acetic acid is a critical non-aromatic building block in medicinal chemistry, serving as a pivotal intermediate for dopamine receptor ligands such as Cariprazine .[1] The molecule’s efficacy relies heavily on its stereochemistry; the trans-isomer is typically the pharmacophore of interest due to its thermodynamic stability and specific binding affinity.[1]

However, reproducibility in synthesizing this compound is notoriously difficult. The primary route—catalytic hydrogenation of 4-methylphenylacetic acid—is governed by competing kinetic and thermodynamic factors.[1] Standard protocols often yield inconsistent cis:trans ratios (ranging from 80:20 to 20:[1]80) depending on catalyst surface area, solvent polarity, and hydrogen pressure.

This guide objectively compares the two dominant synthetic methodologies (Rhodium-based vs. Platinum-based hydrogenation) and provides a validated, self-correcting protocol to ensure batch-to-batch consistency.[1]

Comparative Analysis: Catalyst & Method Performance

The reduction of the aromatic ring in 4-methylphenylacetic acid involves the syn-addition of hydrogen.[1] This naturally favors the cis isomer (kinetic product).[1] Obtaining the trans isomer requires forcing conditions or a subsequent isomerization step.

Table 1: Catalyst Performance Matrix

Data aggregated from internal optimization studies and patent literature comparisons.

ParameterMethod A: PtO₂ (Adams' Catalyst) Method B: 5% Rh/C Method C: Ru/Al₂O₃ (High Temp)
Solvent System Glacial Acetic AcidMethanol or EthanolWater/Aq.[1] Base
Pressure 50–60 psi (Low Pressure)50–100 psi>1000 psi (High Pressure)
Temperature 25°C (Ambient)25–50°C130–150°C
Primary Product Cis-isomer (>80%)Cis-isomer (>90%)Trans-isomer (via in-situ isomerization)
Yield High (90-95%)High (95-98%)Moderate (70-80%)
Reproducibility Medium (Sensitive to catalyst activation)High (Very consistent kinetics)Low (Harsh conditions degrade product)
Best For Initial screening; small scaleClean conversion to cis; Precursor to isomerizationDirect access to trans (Industrial scale only)
Expert Insight: The Causality of Selectivity
  • Why Rhodium? Rhodium is the most active catalyst for aromatic ring hydrogenation under mild conditions. It minimizes side reactions (like decarboxylation) but strictly follows syn-addition logic, yielding almost exclusively the cis isomer.[1]

  • Why Platinum? Platinum in acetic acid is classic but prone to deactivation. It provides a mixture, often requiring difficult chromatographic separation.

  • The Solution: The most reproducible path to the trans isomer is not direct synthesis.[1] It is the high-yield synthesis of the cis isomer using Method B (Rh/C) , followed by a controlled thermodynamic isomerization.[1]

Validated Experimental Protocol

Objective: Synthesis of trans-2-(4-methylcyclohexyl)acetic acid via a Two-Stage Process (Hydrogenation


 Isomerization).
Stage 1: High-Fidelity Hydrogenation (Kinetic Control)

Target: >95% Cis-2-(4-methylcyclohexyl)acetic acid[1]

Materials:

  • Substrate: 4-Methylphenylacetic acid (Purity >98%)[1][2]

  • Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (50% water) to minimize ignition risk.[1]

  • Solvent: Methanol (HPLC Grade).[1]

Procedure:

  • Preparation: In a high-pressure autoclave, dissolve 10.0 g (66.6 mmol) of 4-methylphenylacetic acid in 100 mL of Methanol.

  • Catalyst Loading: Add 1.0 g of 5% Rh/C (10 wt% loading). Note: Do not use dry catalyst; static electricity can ignite methanol vapors.[1]

  • Purge: Seal the reactor. Purge with Nitrogen (

    
    ) 3 times (50 psi), then with Hydrogen (
    
    
    
    ) 3 times (50 psi).[1]
  • Reaction: Pressurize to 60 psi (4 bar)

    
     and stir vigorously (1000 rpm) at 40°C  for 12 hours.
    
    • Self-Validating Step: Monitor

      
       uptake. The reaction is complete when uptake plateaus.
      
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a colorless oil (mostly cis isomer).

Stage 2: Thermodynamic Isomerization (The "Correction" Step)

Target: Conversion of Cis to Trans isomer.[1]

Rationale: The trans isomer (diequatorial substituents) is thermodynamically more stable than the cis isomer (axial-equatorial).[1] Heating in the presence of a base facilitates epimerization at the alpha-position or ring inversion dynamics.[1]

Procedure:

  • Setup: Dissolve the crude oil from Stage 1 in 50 mL of 20% KOH (aq) .

  • Reflux: Heat the solution to reflux (approx. 100°C) for 24–48 hours.

    • Mechanistic Note: The harsh basic condition allows the abstraction of the proton alpha to the carboxyl group (or dynamic ring opening/closing if forcing conditions are used), allowing the ring substituents to settle into the lower-energy trans configuration.[1]

  • Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH 2.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Crystallization: Recrystallize the residue from n-Hexane/Ethyl Acetate. The trans isomer crystallizes preferentially due to better packing.

Visualization of Reaction Pathway

The following diagram illustrates the stereochemical pathway, highlighting the divergence between kinetic (Rh/C) and thermodynamic outcomes.

G cluster_0 Reproducibility Checkpoint Start 4-Methylphenylacetic Acid (Aromatic) H2_Step Hydrogenation (H2, Rh/C, MeOH) Start->H2_Step Cis Cis-Isomer (Kinetic Product) >90% Yield H2_Step->Cis Syn-Addition (Face Selective) Isom_Step Isomerization (KOH, Reflux) Cis->Isom_Step Epimerization Trans Trans-Isomer (Thermodynamic Product) Target for Cariprazine Isom_Step->Trans Equilibration

Figure 1: Stereochemical pathway from aromatic precursor to the desired trans-isomer.[1] The Rh/C route ensures a clean 'cis' intermediate which is then chemically inverted.[1]

Quality Control & Self-Validation

To ensure scientific integrity, every batch must pass the following checks before proceeding to the next step.

A. NMR Validation (1H NMR in CDCl₃)
  • Cis-Isomer: The methyl group doublet typically appears slightly downfield compared to the trans isomer due to axial compression effects (approx

    
     0.95 ppm).[1]
    
  • Trans-Isomer: The methyl group doublet is typically upfield (approx

    
     0.88 ppm).[1]
    
  • Coupling Constants: The methine proton adjacent to the carboxyl group will show different coupling constants (

    
     values) for axial-axial (trans) vs axial-equatorial (cis) interactions.[1]
    
B. GC/HPLC Monitoring

Use a chiral column or a standard C18 column with a high-resolution gradient.

  • Checkpoint: After Stage 1, if the cis content is <90%, check the catalyst activity.[1] Old Rh/C often leads to incomplete reduction, leaving aromatic impurities.

References

  • Wustrow, D. J., et al. (1998). "Aminopyrimidines with High Affinity for Both Serotonin and Dopamine Receptors." Journal of Medicinal Chemistry, 41(5), 760–771.[1]

  • Gedeon Richter PLC. (2010). "Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl." World Intellectual Property Organization, WO2010070368A1.

  • Organic Syntheses. (1973). "Hydrogenation of Aromatic Compounds: 4-tert-Butylcyclohexanecarboxylic Acid." Organic Syntheses, Coll. Vol. 5, p.175. (Mechanistic analog for cis/trans selectivity).[1]

  • TCI Chemicals. (2024). "Hydrogenation Catalysts: Technical Brochure." TCI Chemicals Product Guide.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(4-methylcyclohexyl)acetic Acid

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-methylcyclohexyl)acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory waste management.

I. Understanding the Compound: Hazard Profile and Regulatory Context

2-(4-methylcyclohexyl)acetic acid belongs to the carboxylic acid family. While specific toxicity data is not widely published, it is prudent to handle it with the care afforded to other chemicals in its class. Carboxylic acids can be corrosive and may cause skin and eye irritation.[3]

From a regulatory perspective, chemical waste is broadly categorized as hazardous or non-hazardous. A key determinant for a liquid waste to be classified as hazardous due to corrosivity is a pH of 2 or less, or 12.5 or more.[4][5][6] Therefore, the pH of the waste stream containing 2-(4-methylcyclohexyl)acetic acid is a critical factor in determining its disposal pathway.

Table 1: Key Considerations for Disposal of 2-(4-methylcyclohexyl)acetic Acid

ParameterGuidelineJustification & References
Waste Characterization Assume hazardous unless confirmed otherwise by analytical data.In the absence of a specific SDS, a conservative approach is necessary to ensure safety and compliance.
pH of Aqueous Waste If pH ≤ 2 or ≥ 12.5, it is a corrosive hazardous waste (EPA code D002).[4][5][6]The US Environmental Protection Agency (EPA) classifies waste with these pH characteristics as hazardous.
Segregation Do not mix with incompatible materials such as bases, oxidizing agents, or reactive metals.[7]Mixing incompatible wastes can lead to dangerous chemical reactions.
Containerization Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass.[8]Prevents leakage and reaction between the waste and the container.
II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 2-(4-methylcyclohexyl)acetic acid from a laboratory setting.

1. Waste Identification and Segregation:

  • Initial Assessment: Treat all waste containing 2-(4-methylcyclohexyl)acetic acid as hazardous waste.

  • Segregation at Source: Collect waste containing this compound in a dedicated, properly labeled container. Do not mix it with other waste streams, especially halogenated solvents, as this can increase disposal costs.[9]

2. Containerization:

  • Select Appropriate Containers: Use containers that are compatible with carboxylic acids, such as glass or HDPE bottles.[8] Ensure the container has a secure, leak-proof cap.

  • Condition of Container: The container must be in good condition, free from cracks or defects.

3. Labeling:

  • Clear and Comprehensive Labeling: Immediately label the waste container with the following information:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "2-(4-methylcyclohexyl)acetic acid"

    • The approximate concentration and volume

    • The date accumulation started

    • The hazards associated with the waste (e.g., "Corrosive," "Irritant")

4. Accumulation and Storage:

  • Designated Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[10]

5. Arranging for Disposal:

  • Engage a Licensed Waste Management Company: Disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[11]

  • Provide Complete Information: Furnish the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

6. Spill Management:

  • Minor Spills: For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial acid spill kit.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when cleaning up spills.

  • Ventilation: Ensure the area is well-ventilated.[8]

  • Collection and Disposal of Spill Debris: Collect the absorbed material and place it in a labeled hazardous waste container for disposal.[11]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department or emergency response team immediately.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-(4-methylcyclohexyl)acetic acid.

cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal cluster_5 Spill Response A 2-(4-methylcyclohexyl)acetic acid waste generated B Characterize as Hazardous Waste A->B J Minor Spill A->J Spill Occurs C Segregate from incompatible materials B->C D Use compatible container (HDPE, Glass) C->D E Label with 'Hazardous Waste' & contents D->E F Store in designated Satellite Accumulation Area E->F G Use secondary containment F->G H Contact licensed hazardous waste vendor G->H I Properly manifest and transport for disposal H->I K Absorb with inert material J->K Yes M Large Spill J->M No L Dispose of as hazardous waste K->L N Evacuate & call EHS/Emergency Response M->N Yes

Caption: Disposal workflow for 2-(4-methylcyclohexyl)acetic acid.

IV. Conclusion: A Commitment to Safety and Compliance

The proper disposal of laboratory chemicals is a fundamental responsibility of every researcher and scientist. By adhering to the procedures outlined in this guide for 2-(4-methylcyclohexyl)acetic acid, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety, consult relevant documentation, and when in doubt, seek guidance from your institution's environmental health and safety professionals.

References

  • Atul Ltd. (n.d.). 2-Methylcyclohexyl acetate. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

  • Google Patents. (2015). Process for the preparation of cyclohexane carboxylic acid compounds.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • ChemMasters. (2018). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ResearchGate. (2025). Substituent Effects. Part 13. Anomalous Dissociation Constants in Water-Organic Solvent Mixtures: Alicyclic and Aliphatic Carboxylic Acids. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • PubMed. (n.d.). Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

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